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  • Product: 2-Methoxy-4,6-dimethylphenol
  • CAS: 2896-66-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methoxy-4,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxy-4,6-dimethylphenol, a substituted phenol, holds significant interest within the realms of organic synthesis and materials science. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4,6-dimethylphenol, a substituted phenol, holds significant interest within the realms of organic synthesis and materials science. Its molecular architecture, featuring a phenolic hydroxyl group ortho to a methoxy substituent and flanked by two methyl groups, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable intermediate in the development of more complex molecules, including pharmaceuticals and agrochemicals. Understanding the thermodynamic stability of this compound is paramount for ensuring its safe handling, predicting its shelf-life, and controlling its reactivity in synthetic transformations. This guide provides a comprehensive exploration of the factors governing the stability of 2-Methoxy-4,6-dimethylphenol, methodologies for its assessment, and an analysis of its potential degradation pathways.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 2-Methoxy-4,6-dimethylphenol is the foundation for any stability assessment. These parameters influence its physical state, solubility, and intrinsic reactivity.

PropertyValueSource
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
Appearance Varies; may be a solid or liquid at room temperature
Melting Point 43-45 °C (for the related 2,6-dimethylphenol)[2]
Boiling Point 244.1 °C at 760 mmHg[3]
Density 1.053 g/cm³[3]
Flash Point 105.5 °C[3]
Vapor Pressure 0.0199 mmHg at 25 °C[3]
LogP 2.01760[3]

Thermodynamic Stability: A Theoretical Framework

A key indicator of the stability of a phenolic compound is the bond dissociation energy (BDE) of the phenolic O-H bond. The presence of electron-donating groups, such as the methoxy and methyl substituents on the aromatic ring of 2-Methoxy-4,6-dimethylphenol, is expected to influence this value.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to comprehensively evaluate the thermodynamic stability of 2-Methoxy-4,6-dimethylphenol. This involves subjecting the compound to various stress conditions and employing sensitive analytical techniques to monitor its degradation.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for probing the thermal stability of materials.

Thermogravimetric Analysis (TGA) provides quantitative information about the mass loss of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of thermal decomposition and identifying the temperature ranges of different degradation steps.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect phase transitions such as melting and crystallization, as well as exothermic or endothermic events associated with decomposition.

Protocol: Thermogravimetric Analysis (TGA) of 2-Methoxy-4,6-dimethylphenol

Objective: To determine the thermal decomposition profile of 2-Methoxy-4,6-dimethylphenol.

Materials:

  • 2-Methoxy-4,6-dimethylphenol sample (high purity)

  • TGA instrument

  • Inert gas (e.g., Nitrogen or Argon)

  • Oxidative gas (e.g., Air or Oxygen)

  • Sample pans (e.g., alumina or platinum)

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of the 2-Methoxy-4,6-dimethylphenol sample into a tared TGA pan.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (inert or oxidative) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure a stable atmosphere.

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition and the residual mass at the end of the experiment.

Causality Behind Experimental Choices:

  • Heating Rate: A rate of 10 °C/min is a common starting point. Slower rates can provide better resolution of overlapping thermal events, while faster rates can shift decomposition to higher temperatures.

  • Atmosphere: Running the experiment under both inert (Nitrogen) and oxidative (Air) atmospheres is crucial. It allows for the differentiation between purely thermal decomposition and thermo-oxidative degradation, providing insights into the role of oxygen in the degradation process.

Protocol: Differential Scanning Calorimetry (DSC) of 2-Methoxy-4,6-dimethylphenol

Objective: To identify thermal transitions and decomposition events of 2-Methoxy-4,6-dimethylphenol.

Materials:

  • 2-Methoxy-4,6-dimethylphenol sample (high purity)

  • DSC instrument

  • Hermetically sealed sample pans

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed DSC pan.

  • Experimental Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas at a constant flow rate.

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 0 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Analysis:

    • Identify endothermic peaks corresponding to melting.

    • Identify exothermic peaks, which may indicate decomposition or polymerization.

    • Determine the onset temperatures and enthalpy changes for each thermal event.

Causality Behind Experimental Choices:

  • Hermetically Sealed Pans: These are essential to prevent the loss of volatile decomposition products, which would affect the accuracy of the measured heat flow.

  • Inert Atmosphere: An inert atmosphere is used to study the intrinsic thermal stability of the compound without the influence of oxidation.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample High-Purity 2-Methoxy-4,6-dimethylphenol TGA TGA Instrument Sample->TGA 5-10 mg DSC DSC Instrument Sample->DSC 2-5 mg TGA_Data Mass Loss vs. Temp (TGA Curve) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (DSC Curve) DSC->DSC_Data DTG_Data Deriv. Mass Loss vs. Temp (DTG Curve) TGA_Data->DTG_Data Stability_Profile Comprehensive Thermal Stability Profile TGA_Data->Stability_Profile DTG_Data->Stability_Profile DSC_Data->Stability_Profile

Workflow for Thermal Analysis of 2-Methoxy-4,6-dimethylphenol.
Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways under various conditions. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.

Protocol: Forced Degradation of 2-Methoxy-4,6-dimethylphenol

Objective: To investigate the degradation of 2-Methoxy-4,6-dimethylphenol under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • 2-Methoxy-4,6-dimethylphenol

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Suitable organic solvent (e.g., acetonitrile or methanol)

  • Photostability chamber with controlled light exposure (UV and visible)

  • Oven with controlled temperature

  • HPLC or GC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Methoxy-4,6-dimethylphenol in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Photodegradation: Expose the stock solution in a photostability chamber to a specified light intensity for a defined duration. A dark control should be run in parallel.

    • Thermal Degradation: Heat the solid compound or a solution in an oven at a specified temperature (below the melting point for the solid) for a defined period.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples if necessary.

    • Analyze the samples, along with an unstressed control, using a validated stability-indicating analytical method (e.g., HPLC-UV/MS or GC-MS).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control to identify degradation products.

    • Quantify the decrease in the parent compound and the formation of degradation products.

    • Propose potential degradation pathways based on the identified products.

Causality Behind Experimental Choices:

  • Stress Levels: The conditions should be chosen to achieve a target degradation of 5-20% of the active substance. Excessive degradation can lead to secondary degradation products, complicating the analysis.

  • Control Samples: Unstressed controls are crucial to differentiate degradation from other sources of variability. Dark controls in photostability studies are essential to separate light-induced degradation from thermal degradation.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic (e.g., 0.1M HCl, 60°C) HPLC_GCMS Stability-Indicating HPLC or GC-MS Acid->HPLC_GCMS Base Basic (e.g., 0.1M NaOH, RT) Base->HPLC_GCMS Oxidation Oxidative (e.g., 3% H₂O₂, RT) Oxidation->HPLC_GCMS Photo Photolytic (UV/Vis Light) Photo->HPLC_GCMS Thermal Thermal (e.g., 60°C) Thermal->HPLC_GCMS Deg_Products Identification of Degradation Products HPLC_GCMS->Deg_Products Method_Validation Validation of Analytical Method HPLC_GCMS->Method_Validation Deg_Pathways Elucidation of Degradation Pathways Deg_Products->Deg_Pathways Start 2-Methoxy-4,6-dimethylphenol Stock Solution Start->Acid Start->Base Start->Oxidation Start->Photo Start->Thermal

Sources

Exploratory

An In-depth Technical Guide to 2-Methoxy-4,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides a comprehensive overview of 2-Methoxy-4,6-dimethylphenol, a substituted phenolic compound with significant potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-Methoxy-4,6-dimethylphenol, a substituted phenolic compound with significant potential in various scientific and industrial applications. As a Senior Application Scientist, this document is crafted to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for researchers, chemists, and professionals in drug development. Our focus is on providing a self-validating framework for its synthesis, purification, and analysis, grounded in established chemical literature.

Section 1: Chemical Identity and Physicochemical Properties

2-Methoxy-4,6-dimethylphenol, also known as 4,6-Dimethylguaiacol, is an aromatic organic compound. Understanding its fundamental properties is the first step in harnessing its synthetic potential.

Table 1: Physicochemical Properties of 2-Methoxy-4,6-dimethylphenol [1]

PropertyValueSource
CAS Number 2896-66-4
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Boiling Point 244.1 °C at 760 mmHg
Density 1.053 g/cm³
Flash Point 105.5 °C
LogP 2.01760
Vapor Pressure 0.0199 mmHg at 25°C
Refractive Index 1.527

Section 2: Synthesis of 2-Methoxy-4,6-dimethylphenol

The synthesis of 2-Methoxy-4,6-dimethylphenol can be approached through several routes, primarily involving the alkylation of a suitably substituted phenol. A common and effective method is the ortho-methylation of creosol (2-methoxy-4-methylphenol).

Synthetic Pathway: Ortho-Methylation of Creosol

This pathway involves the selective introduction of a methyl group at the ortho position to the hydroxyl group of creosol. This can be achieved using a variety of methylating agents and catalysts. A plausible laboratory-scale synthesis is outlined below, based on established methods for phenol alkylation[2].

Synthesis_Pathway Creosol Creosol (2-Methoxy-4-methylphenol) Intermediate Reaction Intermediate Creosol->Intermediate Reaction Conditions (High Temperature & Pressure) Reagents Methylating Agent (e.g., Methanol) Catalyst (e.g., Metal Oxide) Reagents->Intermediate Product 2-Methoxy-4,6-dimethylphenol Intermediate->Product Work-up & Purification

Caption: Synthetic pathway for 2-Methoxy-4,6-dimethylphenol.

Experimental Protocol: Synthesis via Phenol Methylation

This protocol is a representative procedure adapted from known ortho-alkylation methodologies for phenols[2][3].

Materials:

  • Creosol (2-methoxy-4-methylphenol)

  • Methanol

  • Ortho-methylating catalyst (e.g., a mixed metal oxide catalyst composed of ferric oxide, indium oxide, and other promoters)[3]

  • High-pressure reactor

  • Toluene (for extraction)

  • Sodium hydroxide solution (for washing)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: Prepare or procure a suitable ortho-methylating catalyst. A fixed-bed reactor is charged with the catalyst[3].

  • Reaction Setup: In a high-pressure reactor, charge with creosol and methanol. The molar ratio of reactants will influence selectivity and yield.

  • Reaction Conditions: The reactor is sealed and heated to a temperature typically in the range of 280-400°C under a pressure of 0 to 1.5 MPa[3]. The reaction mixture is passed through the fixed-bed reactor containing the ortho-methylated catalyst[3].

  • Reaction Quenching and Work-up: After the reaction is complete, the reactor is cooled, and the crude product mixture is collected. The mixture is then diluted with toluene and washed with a dilute sodium hydroxide solution to remove any unreacted phenolic starting material.

  • Isolation and Drying: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure 2-Methoxy-4,6-dimethylphenol.

Section 3: Purification and Characterization

Achieving high purity is paramount for subsequent applications. The primary methods for the purification of the synthesized 2-Methoxy-4,6-dimethylphenol are distillation and column chromatography.

Purification Protocol: Fractional Distillation

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Vacuum pump and manometer

  • Heating mantle

Procedure:

  • The crude product is placed in the distillation flask.

  • The apparatus is assembled for vacuum distillation.

  • The system is slowly evacuated to the desired pressure.

  • The distillation flask is heated gently. Fractions are collected based on their boiling points. The main fraction containing 2-Methoxy-4,6-dimethylphenol is collected at the appropriate temperature and pressure.

Purification Protocol: Column Chromatography

For smaller scales or to remove impurities with close boiling points, column chromatography is a valuable technique[4].

Materials:

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Column Packing: A slurry of silica gel in hexane is prepared and packed into the column.

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Purification_Workflow Crude Crude Product Distillation Fractional Distillation Crude->Distillation Primary Purification Chromatography Column Chromatography Crude->Chromatography Alternative Distillation->Chromatography For higher purity Pure Pure 2-Methoxy-4,6-dimethylphenol Distillation->Pure Chromatography->Pure

Caption: General purification workflow for 2-Methoxy-4,6-dimethylphenol.

Section 4: Applications in Research and Development

2-Methoxy-4,6-dimethylphenol serves as a versatile intermediate in organic synthesis, with potential applications in the development of pharmaceuticals, agrochemicals, and polymers.

Intermediate in Pharmaceutical Synthesis

The phenolic hydroxyl and methoxy groups, along with the alkyl substituents, provide multiple reaction sites for further functionalization. This makes it a valuable building block for more complex molecules with potential biological activity. For instance, substituted phenols are precursors to a variety of pharmacologically active compounds, including antioxidants and anti-inflammatory agents[5]. While specific drugs derived directly from 2-Methoxy-4,6-dimethylphenol are not widely documented, its structural motifs are present in various bioactive natural products and synthetic molecules. It can be a key intermediate in the synthesis of cardiotonic drugs like Sulmazole and Isomazole[6].

Monomer for Polymer Synthesis

Phenolic compounds are crucial in polymer chemistry. For example, 2,6-dimethylphenol is a monomer for the production of poly(p-phenylene oxide) (PPO), a high-performance thermoplastic[2]. Similarly, 2-Methoxy-4,6-dimethylphenol, with its reactive sites, could potentially be explored as a monomer or a modifying agent in the synthesis of novel polymers with tailored properties, such as enhanced thermal stability or antioxidant capabilities. Lignin-derived phenolic compounds, which share structural similarities, are being investigated for the creation of bio-based polymers[7][8][9].

Precursor for Antioxidants

The hindered phenolic structure of 2-Methoxy-4,6-dimethylphenol suggests its potential as a precursor for novel antioxidants. The methyl groups ortho and para to the hydroxyl group can provide steric hindrance, which is a key feature of many effective radical scavengers.

Section 5: Analytical Methodologies

Accurate and reliable analytical methods are essential for quality control during synthesis and for quantitative studies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for the analysis of 2-Methoxy-4,6-dimethylphenol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds like 2-Methoxy-4,6-dimethylphenol.

Experimental Protocol:

  • Column: A non-polar capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable[10].

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Expected Results: The mass spectrum of 2-Methoxy-4,6-dimethylphenol would show a molecular ion peak (M⁺) at m/z 152, along with characteristic fragmentation patterns that can be used for its unambiguous identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of phenolic compounds and can be used for both qualitative and quantitative purposes[11][12][13][14].

Experimental Protocol:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water, Solvent A) and an organic solvent (e.g., acetonitrile or methanol, Solvent B) is typically employed.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 50% A, 50% B

      • 20-25 min: Hold at 50% A, 50% B

      • 25-30 min: Return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 274 nm is suitable for phenolic compounds[13]. A Diode Array Detector (DAD) can be used to obtain the full UV spectrum for peak purity analysis.

  • Injection Volume: 10 µL.

Analytical_Workflow Sample Sample containing 2-Methoxy-4,6-dimethylphenol GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC Data Data Acquisition & Analysis GCMS->Data HPLC->Data ID_Quant Identification & Quantification Data->ID_Quant

Caption: General analytical workflow for 2-Methoxy-4,6-dimethylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the two methyl group protons. The methoxy group will appear as a singlet around 3.8 ppm. The methyl groups will also be singlets, and the aromatic protons will appear as singlets or doublets in the aromatic region (around 6.5-7.0 ppm)[15].

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon (around 55-60 ppm), and the methyl carbons[16][17][18].

Section 6: Safety and Handling

2-Methoxy-4,6-dimethylphenol should be handled with care in a well-ventilated laboratory, following standard safety protocols for chemical reagents. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

  • CN1240654C - Method for preparing 2,6-dimethylphenol - Google P
  • MDPI. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI. [Link]

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. ResearchGate. [Link]

  • US3337642A - Process for the purification of 2, 6-dimethylphenol - Google P
  • CORE. (n.d.). Comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry for the screening of potent swampy/ septic odor. CORE. [Link]

  • OIV. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). OIV. [Link]

  • PubMed. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. PubMed. [Link]

  • PMC - NIH. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC - NIH. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]

  • International Journal of Education and Research. (2013). GC-MS and ESI-MS detection of catechol. International Journal of Education and Research. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. ResearchGate. [Link]

  • ChemSrc. (n.d.). 2-methoxy-4,6-dimethylphenol | CAS#:2896-66-4. ChemSrc. [Link]

  • CN100482629C - Para-(2-methoxyl)
  • AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. AKJournals. [Link]

  • ACS Publications. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • LCGC. (2009). Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes. LCGC. [Link]

  • PubMed. (2003). Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. ResearchGate. [Link]

  • MDPI. (n.d.). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. MDPI. [Link]

  • EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. [Link]

  • ScienceDirect. (2021). RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. ScienceDirect. [Link]

  • The Good Scents Company. (n.d.). 2-methoxy-4-vinyl phenol, 7786-61-0. The Good Scents Company. [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. ACD/Labs. [Link]

  • PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

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Foundational

The Occurrence and Significance of 2-Methoxy-4,6-dimethylphenol in Wood Smoke: An In-depth Technical Guide

This guide provides a comprehensive technical overview of 2-Methoxy-4,6-dimethylphenol, a significant yet specific phenolic compound found in wood smoke. Tailored for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Methoxy-4,6-dimethylphenol, a significant yet specific phenolic compound found in wood smoke. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental science of its formation, analytical methodologies for its detection, and its broader implications. We will explore the causal chain from lignin structure to the atmospheric presence of this molecule, underpinned by field-proven insights and authoritative references.

Introduction: The Aromatic Signature of Wood Combustion

The combustion of wood is a complex process that releases a myriad of chemical compounds into the atmosphere, collectively known as wood smoke. Among these are methoxyphenols, a class of organic compounds that arise from the thermal degradation of lignin, a primary structural polymer in wood.[1][2] 2-Methoxy-4,6-dimethylphenol is a specific member of this family, characterized by a phenol ring substituted with a methoxy group and two methyl groups. Its presence and concentration in wood smoke are influenced by various factors, including the type of wood being burned (hardwood vs. softwood) and the combustion conditions.[1] Understanding the formation and properties of this molecule is crucial for several scientific disciplines, from atmospheric chemistry and environmental science to food science and toxicology.

Methoxyphenols, including 2-Methoxy-4,6-dimethylphenol, are recognized as key molecular tracers for biomass combustion, allowing researchers to distinguish pollution from wood burning from other sources.[3] Their unique origin in lignin pyrolysis makes them reliable indicators in source apportionment studies of atmospheric particulate matter.[3]

Genesis of 2-Methoxy-4,6-dimethylphenol: From Lignin to Smoke

The formation of 2-Methoxy-4,6-dimethylphenol is intrinsically linked to the thermal decomposition, or pyrolysis, of lignin. Lignin is a complex polymer composed of phenylpropane units, primarily p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units.[4] The relative abundance of these units varies between different types of wood; softwoods are rich in G units, while hardwoods contain both G and S units.[2][4]

During the incomplete combustion of wood at temperatures up to approximately 800°C, the ether bonds within the lignin polymer cleave, leading to the formation of smaller phenolic compounds.[1] The specific structure of 2-Methoxy-4,6-dimethylphenol, with its methoxy and methyl substituents, suggests its origin from the guaiacyl (G) unit of lignin, which possesses a 4-hydroxy-3-methoxyphenyl structure.[4]

The pyrolysis process involves a series of complex reactions, including homolytic cleavage of ether linkages and subsequent radical reactions. The formation of methyl groups on the aromatic ring is a result of secondary reactions of the primary pyrolysis products.[4]

G_pathway Lignin Lignin Polymer (Guaiacyl Units) Pyrolysis Pyrolysis (300-500°C) Lignin->Pyrolysis Heat Guaiacol Guaiacol (2-Methoxyphenol) Pyrolysis->Guaiacol Primary Product Creosol Creosol (2-Methoxy-4-methylphenol) Guaiacol->Creosol Methylation Target 2-Methoxy-4,6-dimethylphenol Creosol->Target Further Methylation

Caption: Proposed formation pathway of 2-Methoxy-4,6-dimethylphenol from lignin.

Analytical Detection and Quantification

The reliable quantification of 2-Methoxy-4,6-dimethylphenol in complex matrices like wood smoke presents an analytical challenge due to its polar and semi-volatile nature.[3] The gold-standard technique for its analysis is Gas Chromatography-Mass Spectrometry (GC-MS).[3][5]

Sample Collection and Preparation

Wood smoke samples can be collected on filters for the analysis of particulate matter or in impingers containing a suitable solvent for the gas phase. A crucial first step is the efficient extraction of the analyte from the collection medium.

Protocol: Solvent Extraction of Phenolic Compounds from Wood Smoke Samples

  • Sample Spiking: Prior to extraction, spike the sample with a deuterated internal standard (e.g., d3-guaiacol) to correct for matrix effects and variations in extraction efficiency and instrumental response.[6]

  • Solvent Addition: Add a suitable organic solvent, such as dichloromethane or a mixture of hexane and ethyl acetate, to the sample filter or impinger solution.

  • Extraction: Perform extraction using ultrasonication or Soxhlet extraction to ensure the complete transfer of the analytes into the solvent.

  • Concentration: Concentrate the extract to a small volume under a gentle stream of nitrogen to increase the analyte concentration.

  • Derivatization (Optional): While not always necessary, derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve the chromatographic properties of the phenolic compounds, leading to better peak shape and sensitivity.

workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Collection Smoke Sample Collection Spiking Internal Standard Spiking Collection->Spiking Extraction Solvent Extraction Spiking->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the analysis of 2-Methoxy-4,6-dimethylphenol in wood smoke.

GC-MS Analysis

A typical GC-MS method for the analysis of 2-Methoxy-4,6-dimethylphenol would involve a capillary column with a polar stationary phase to achieve good separation of the phenolic isomers.

Table 1: Example GC-MS Parameters for Phenolic Compound Analysis

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
ColumnDB-WAX or similar polar column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Oven ProgramInitial 40 °C for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Scan ModeSelected Ion Monitoring (SIM) or Full Scan
Monitored IonsBased on the mass spectrum of 2-Methoxy-4,6-dimethylphenol

Sensory Properties and Toxicological Profile

Contribution to Smoke Aroma

Phenolic compounds are major contributors to the characteristic aroma of smoke.[7] While specific sensory data for 2-Methoxy-4,6-dimethylphenol is limited, related compounds such as guaiacol and creosol are known to impart smoky, woody, and medicinal notes.[8] The presence and concentration of 2-Methoxy-4,6-dimethylphenol, along with other phenols, will influence the overall sensory profile of wood smoke, which is of particular interest in the food industry for smoking processes. It is important to note that the perceived aroma of a mixture of compounds can be different from the sum of its parts due to synergistic or masking effects.[9]

Toxicological Considerations

The toxicological profile of 2-Methoxy-4,6-dimethylphenol is not extensively studied. However, information on structurally similar compounds can provide some insights. For instance, 2,6-dimethylphenol can cause irritation to the eyes, skin, and respiratory system.[10] Guaiacol (2-methoxyphenol) is classified as harmful if swallowed and causes skin and eye irritation.[11] Given these data, it is reasonable to assume that 2-Methoxy-4,6-dimethylphenol may exhibit similar irritant properties. As a component of wood smoke, which is a known respiratory irritant and contains carcinogens, its contribution to the overall health effects of smoke inhalation warrants further investigation.

Environmental and Health Implications

The presence of 2-Methoxy-4,6-dimethylphenol in the atmosphere is a direct indicator of wood combustion.[3] As a component of fine particulate matter (PM2.5), it can be transported over long distances and contribute to air pollution. Inhalation of wood smoke is associated with a range of adverse health effects, including respiratory and cardiovascular problems. While the specific contribution of 2-Methoxy-4,6-dimethylphenol to these effects is not well-defined, its presence along with other harmful compounds in wood smoke is a public health concern.

Conclusion and Future Directions

2-Methoxy-4,6-dimethylphenol is a naturally occurring compound in wood smoke, originating from the pyrolysis of lignin. Its detection and quantification, primarily through GC-MS, are vital for atmospheric monitoring and understanding the impact of biomass burning. While its specific sensory and toxicological properties require more dedicated research, its structural similarity to other well-characterized phenolic compounds suggests it plays a role in the aroma and potential health effects of wood smoke.

Future research should focus on:

  • Elucidating the precise reaction mechanisms and kinetics of 2-Methoxy-4,6-dimethylphenol formation from different lignin precursors.

  • Quantifying its emission factors from various wood species under different combustion conditions.

  • Conducting detailed sensory analysis to determine its odor threshold and specific aroma descriptors.

  • Performing comprehensive toxicological studies to assess its potential health risks.

A deeper understanding of 2-Methoxy-4,6-dimethylphenol will contribute to more accurate air quality models, improved food smoking technologies, and a better assessment of the health impacts of wood smoke exposure.

References

  • Kjällstrand, J., & Petersson, G. (2001). Phenolic antioxidants in wood smoke. Chalmers Publication Library. [Link]

  • Kjällstrand, J., & Petersson, G. (2001). Phenolic antioxidant in wood smoke. ResearchGate. [Link]

  • Yin, X., et al. (2018). Sensory Characteristics of Various Concentrations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods. Foods. [Link]

  • Dills, R. L., et al. (2005). Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion. Environmental science & technology. [Link]

  • Hosoya, T., et al. (2007). Role of methoxyl group in char formation from lignin-related compounds. ResearchGate. [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. Food and Chemical Toxicology. [Link]

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  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. [Link]

  • The Good Scents Company. (n.d.). 2-methoxy-4-vinyl phenol. [Link]

  • Singh, R., et al. (2018). A GC-MS Based Analytical Method for Detection of Smoke Taint Associated Phenols in Smoke Affected Wines. SciSpace. [Link]

  • Liu, C., Wu, S., & Lou, R. (2011). CHEMICAL STRUCTURE AND PYROLYSIS RESPONSE OF β-O-4 LIGNIN MODEL POLYMER. BioResources. [Link]

  • Jiang, W., et al. (2020). A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes. Molecules. [Link]

  • Perrenoud, B., et al. (2015). An Improved GC–MS Method for Cigarette Smoke Characterization Using a Novel Cold Trap, Dual Column, and Cryofocusing System. LCGC International. [Link]

  • Baek, H. H., & Cadwallader, K. R. (2020). Identification of the Key Aroma Compounds in Condensed Hardwood Smoke. Journal of Agricultural and Food Chemistry. [Link]

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  • Ház, A., et al. (2012). Lignin pyrolysis. ResearchGate. [Link]

  • del Río, J. C., et al. (2007). Main compounds from guaiacyl and syringyl (S) units of lignin obtained after analytical pyrolysis of E. globulus samples. ResearchGate. [Link]

  • Smiley, S. (2008). Wood Smoke Components and Functional Properties. Alaska Sea Grant. [Link]

  • Singh, R., et al. (2018). A GC-MS Based Analytical Method for Detection of Smoke Taint Associated Phenols in Smoke Affected Wines. ResearchGate. [Link]

  • Intorp, M., et al. (2018). A Screening Method by Gas Chromatography-Mass Spectrometry for the Quantification of 24 Aerosol Constituents from Heat-Not-Burn Tobacco Products. ResearchGate. [Link]

  • Van der Weijde, T., et al. (2016). Pyrolysis‐GC–MS analysis of lignin structural features. ResearchGate. [Link]

  • Yin, X., et al. (2018). Odor profiles of combinations of 100 ppm 2,6-dimethoxyphenol and another smoky phenolic compound. ResearchGate. [Link]

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  • Tao, Y., et al. (2019). Characterization of the Key Aroma Compounds in Marselan Wine by Gas Chromatography-Olfactometry, Quantitative Measurements, Aroma Recombination, and Omission Tests. Molecules. [Link]

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Exploratory

An In-Depth Technical Guide on the Antioxidant Mechanisms of 2-Methoxy-4,6-dimethylphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a critical factor in the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a critical factor in the pathogenesis of numerous diseases. Phenolic compounds are a well-established class of antioxidants, and among them, 2-methoxy-4,6-dimethylphenol and its derivatives represent a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the antioxidant mechanisms of these derivatives. We will delve into the core chemical principles governing their free radical scavenging activities, detail robust experimental protocols for their evaluation, and discuss the structure-activity relationships that are crucial for rational drug design. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Imperative for Novel Antioxidants

Reactive oxygen species (ROS), such as the superoxide anion (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism. While they play roles in signaling and host defense, their overproduction leads to oxidative stress, a condition implicated in a wide array of pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] The cellular antioxidant defense system, comprising enzymes like superoxide dismutase and catalase, is often insufficient to counteract excessive ROS. This necessitates the exploration of exogenous antioxidants to mitigate oxidative damage.

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are potent antioxidants.[1] The 2-methoxyphenol (guaiacol) structural motif is found in many natural and synthetic molecules with significant biological activities.[1][2] The strategic placement of a methoxy group adjacent to the phenolic hydroxyl, along with other substituents, can fine-tune the antioxidant capacity of the molecule. This guide focuses specifically on derivatives of 2-Methoxy-4,6-dimethylphenol, a scaffold with considerable potential for antioxidant drug development.

Core Antioxidant Mechanisms of Phenolic Compounds

The primary mechanism by which phenolic compounds exert their antioxidant effect is through the donation of a hydrogen atom or an electron to neutralize free radicals.[3][4] This process is primarily governed by two key pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5][6]

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively quenching the radical and forming a more stable phenoxyl radical (ArO•).[3][7]

ArOH + R• → ArO• + RH

The efficacy of the HAT mechanism is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond.[8] A lower BDE facilitates easier hydrogen donation. The resulting phenoxyl radical is stabilized through resonance delocalization of the unpaired electron across the aromatic ring, which prevents it from initiating new radical chain reactions.[3]

Single Electron Transfer (SET)

The SET mechanism involves the transfer of a single electron from the phenolic antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻).[4][8]

ArOH + R• → ArOH•+ + R⁻

The feasibility of the SET pathway is related to the ionization potential (IP) of the antioxidant.[8] A lower IP favors electron donation. The radical cation can then be deprotonated to form the phenoxyl radical.

It is important to note that these mechanisms are not always mutually exclusive and can occur in concert, often in a process known as Sequential Proton-Loss Electron Transfer (SPLET), particularly in polar solvents.[7]

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) ArOH_HAT Phenolic Antioxidant (ArOH) ArO_HAT Phenoxyl Radical (ArO•) ArOH_HAT->ArO_HAT H• donation R_HAT Free Radical (R•) RH_HAT Neutralized Molecule (RH) R_HAT->RH_HAT H• acceptance ArOH_SET Phenolic Antioxidant (ArOH) ArOH_plus_SET Radical Cation (ArOH•+) ArOH_SET->ArOH_plus_SET e⁻ donation R_SET Free Radical (R•) R_minus_SET Anion (R⁻) R_SET->R_minus_SET e⁻ acceptance

Caption: Core antioxidant mechanisms of phenolic compounds.

Structure-Activity Relationship (SAR) of 2-Methoxy-4,6-dimethylphenol Derivatives

The antioxidant activity of 2-Methoxy-4,6-dimethylphenol derivatives is profoundly influenced by the nature and position of substituents on the phenolic ring.[1] Understanding these structure-activity relationships is paramount for the rational design of more potent antioxidants.

  • Hydroxyl Group: The phenolic hydroxyl group is the primary site of action for free radical scavenging. Its presence is essential for antioxidant activity.

  • Methoxy Group: The methoxy group at the ortho position (C2) can influence the electronic properties of the phenol. It can donate electron density to the aromatic ring through resonance, which can affect the O-H bond dissociation enthalpy and the stability of the resulting phenoxyl radical.[1]

  • Methyl Groups: The methyl groups at the C4 and C6 positions are electron-donating groups. Their presence can increase the electron density on the aromatic ring, which can lower the ionization potential and facilitate electron donation in the SET mechanism. Steric hindrance from these groups can also influence the accessibility of the hydroxyl group to free radicals.

  • Other Substituents: The introduction of other functional groups at various positions on the aromatic ring can further modulate the antioxidant activity. Electron-donating groups generally enhance activity, while electron-withdrawing groups tend to decrease it. The specific effects will depend on the interplay of electronic and steric factors.

Experimental Evaluation of Antioxidant Activity

A variety of in vitro assays are commonly employed to assess the antioxidant potential of novel compounds.[9] These assays are typically based on the ability of the antioxidant to scavenge stable free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used, rapid, and reliable method for screening antioxidant activity.[10][11]

Principle: DPPH is a stable free radical with a deep violet color, exhibiting a maximum absorbance around 517 nm.[10] When an antioxidant donates a hydrogen atom or an electron to DPPH, it becomes reduced to a pale yellow hydrazine derivative, leading to a decrease in absorbance.[10] The degree of discoloration is directly proportional to the scavenging activity of the antioxidant.[10]

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound in the same solvent.

  • Reaction: Add a fixed volume of the DPPH solution to each dilution of the test compound. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[12]

  • Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:[13]

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for determining antioxidant capacity and is applicable to both hydrophilic and lipophilic antioxidants.[12]

Principle: ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate, to generate the stable ABTS radical cation (ABTS•+), which is blue-green in color and has a characteristic absorbance at 734 nm.[12] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of color reduction is proportional to the antioxidant's activity.[12]

Experimental Protocol:

  • Preparation of ABTS•+ Solution: Prepare a stock solution of ABTS and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.[12]

  • Working Solution: Dilute the stock ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound.

  • Reaction: Add a small volume of the sample dilution to a fixed volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: The percentage of inhibition and the IC₅₀ value are calculated in a similar manner to the DPPH assay.

Experimental_Workflow cluster_Synthesis Compound Synthesis & Characterization cluster_Assays In Vitro Antioxidant Assays cluster_Analysis Data Analysis Synthesis Synthesis of 2-Methoxy-4,6- dimethylphenol Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization DPPH DPPH Radical Scavenging Assay Characterization->DPPH ABTS ABTS Radical Cation Scavenging Assay Characterization->ABTS IC50 Calculation of IC₅₀ Values DPPH->IC50 ABTS->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: A typical experimental workflow for antioxidant assessment.

Data Presentation and Interpretation

To facilitate the comparison of the antioxidant activities of different 2-Methoxy-4,6-dimethylphenol derivatives, the results should be summarized in a clear and structured format.

Table 1: Antioxidant Activity of 2-Methoxy-4,6-dimethylphenol Derivatives

CompoundSubstituent(s)DPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
Parent Compound 4,6-di-CH₃[Insert Value][Insert Value]
Derivative 1 [Specify][Insert Value][Insert Value]
Derivative 2 [Specify][Insert Value][Insert Value]
Derivative 3 [Specify][Insert Value][Insert Value]
Positive Control e.g., Trolox[Insert Value][Insert Value]

Note: The values in this table are placeholders and should be populated with experimental data.

A lower IC₅₀ value indicates a higher antioxidant activity. By comparing the IC₅₀ values of the parent compound with its derivatives, researchers can deduce the influence of different substituents on the radical scavenging potential.

Future Directions and Conclusion

The 2-Methoxy-4,6-dimethylphenol scaffold holds significant promise for the development of novel antioxidant agents.[1] The strategic modification of this core structure allows for the fine-tuning of its antioxidant properties. Future research should focus on:

  • Synthesis of a broader range of derivatives: Exploring a wider variety of substituents at different positions on the aromatic ring will provide a more comprehensive understanding of the SAR.

  • Computational studies: Density functional theory (DFT) calculations can be employed to predict BDEs and IPs, offering theoretical insights into the antioxidant mechanisms and guiding the design of new compounds.[14]

  • In vivo studies: Promising candidates identified through in vitro screening should be evaluated in cellular and animal models of oxidative stress to assess their bioavailability, metabolism, and efficacy in a biological context.[1]

References

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC. (2023, March 14). National Center for Biotechnology Information. [Link]

  • Concept, mechanism, and applications of phenolic antioxidants in foods. (2020, July 20). PubMed. [Link]

  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2025, December 18). ResearchGate. [Link]

  • Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. (n.d.). MDPI. [Link]

  • Exploring the Blends' Miscibility of a Novel Chitosan Derivative with Enhanced Antioxidant Properties; Prospects for 3D Printing Biomedical Applications. (2023, June 22). MDPI. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. [Link]

  • [New promising antioxidants based on 2,6-dimethylphenol]. (n.d.). PubMed. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021, April 22). Atlantis Press. [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022, April 3). Frontiers. [Link]

  • Antioxidant properties of phenols. (n.d.). Journal of Pharmacy and Pharmacology. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2025, December 5). De Gruyter. [Link]

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  • Mechanisms of antioxidant reacting with free radical: single electron transfer (SET) and hydrogen atom abstraction (HAT). (n.d.). ResearchGate. [Link]

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  • Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC. (n.d.). National Center for Biotechnology Information. [Link]

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Foundational

Technical Guide: Toxicity Profile & Safety Data for 2-Methoxy-4,6-dimethylphenol

This guide provides a comprehensive technical analysis of the toxicity profile and safety data for 2-Methoxy-4,6-dimethylphenol (CAS 2896-66-4).[1] Note: As direct toxicological data for this specific isomer is limited i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the toxicity profile and safety data for 2-Methoxy-4,6-dimethylphenol (CAS 2896-66-4).[1]

Note: As direct toxicological data for this specific isomer is limited in public registries, this profile utilizes a Read-Across approach (validated by ECHA/EPA methodologies), deriving safety endpoints from its closest structural analogues: Creosol (2-methoxy-4-methylphenol) and 2,6-Dimethylphenol .[1]

[1]

Chemical Identity & Physicochemical Basis

Understanding the structural properties is the first step in predicting bioavailability and reactivity.

PropertyDetail
Chemical Name 2-Methoxy-4,6-dimethylphenol
Synonyms 4,6-Dimethylguaiacol; 6-Methylcreosol
CAS Number 2896-66-4
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Structure Phenolic ring with a methoxy group at C2 and methyl groups at C4 and C6.[1][2]
Solubility Low water solubility; soluble in alcohols, ethers, and DMSO.
LogP (Predicted) ~2.3 – 2.5 (Lipophilic, indicating potential for membrane permeation).

Hazard Identification (GHS Classification)

Derived from structural analogues (Creosol and Xylenols) following GHS (Globally Harmonized System) standards.

Signal Word: WARNING
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1][2][3]H302
Skin Corrosion/Irritation 2Causes skin irritation.[2][4][5]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[3][4]H319
STOT - Single Exposure 3May cause respiratory irritation.[1][2][3]H335
Aquatic Toxicity (Acute) 2Toxic to aquatic life.H401

Critical Safety Note: While classified as an Irritant, the 2,6-dimethyl substitution pattern can sterically hinder metabolic conjugation, potentially increasing the half-life of reactive intermediates compared to simple Guaiacol.[1]

Toxicological Profile & Mechanisms

This section details the biological interaction of 2-Methoxy-4,6-dimethylphenol, synthesizing data from phenolic metabolism and alkyl-guaiacol toxicity studies.[1]

Acute Toxicity Estimates (ATE)
  • Oral LD50 (Rat): Estimated at 500 – 1000 mg/kg .

    • Basis: Creosol (CAS 93-51-6) has an LD50 ~740 mg/kg.[1] The addition of a methyl group generally increases lipophilicity and membrane disruption potential but may slightly reduce metabolic activation rates.

  • Dermal LD50 (Rabbit): Estimated > 2000 mg/kg.

  • Inhalation: High vapor concentrations (if heated) will cause severe mucosal irritation.

Mechanism of Action
  • Membrane Disruption (Uncoupling): As a lipophilic phenol, it can protonate in the intermembrane space of mitochondria, dissipating the proton gradient and uncoupling oxidative phosphorylation. This leads to ATP depletion and cytotoxicity.

  • Oxidative Stress: Metabolic activation can generate reactive quinone methides (see Section 3.3), capable of depleting cellular glutathione (GSH) and causing protein alkylation.

Metabolic Fate (ADME)

The metabolism of 4,6-dimethylguaiacol follows two primary pathways: Phase I Functionalization (Bioactivation) and Phase II Conjugation (Detoxification).

Figure 1: Metabolic Pathway & Bioactivation Logic

MetabolicPathway Parent 2-Methoxy-4,6- dimethylphenol Catechol 4,6-Dimethylcatechol (Reactive) Parent->Catechol CYP450 (O-Demethylation) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGT (Glucuronidation) Sulfate O-Sulfate Conjugate Parent->Sulfate SULT (Sulfation) Quinone o-Quinone / Quinone Methide (Toxic Electrophile) Catechol->Quinone Oxidation (ROS) Quinone->Catechol NQO1 (Detoxification) ProteinAdduct Protein/DNA Adducts (Cellular Damage) Quinone->ProteinAdduct Nucleophilic Attack (if GSH depleted)

Caption: Metabolic bifurcation showing detoxification via conjugation (Green) vs. bioactivation to reactive quinones (Red).[1]

Experimental Protocols for Safety Validation

Self-validating workflows for researchers handling this compound.

Cytotoxicity Assay (MTT/LDH)

To determine the IC50 in your specific cell line:

  • Preparation: Dissolve compound in DMSO (Stock 100 mM). Final DMSO concentration in culture must be < 0.5% to avoid solvent toxicity.

  • Dosing: Treat cells with serial dilutions (1 µM – 500 µM) for 24h.

  • Readout:

    • MTT: Measures mitochondrial activity (sensitive to uncoupling agents).

    • LDH Release: Measures membrane integrity (sensitive to solvent-like damage).[1]

  • Validation: If MTT reduction decreases without significant LDH release, the mechanism is likely mitochondrial uncoupling rather than necrosis.

Handling & Decontamination Workflow
Figure 2: Laboratory Safety Hierarchy

SafetyHierarchy Storage Storage: Dark, <25°C Inert Atmosphere (Ar/N2) PPE PPE: Nitrile Gloves (>0.11mm) Safety Goggles, Fume Hood Storage->PPE Pre-Handling Spill Spill Response: Absorb with Vermiculite -> Incinerate PPE->Spill Accident FirstAid Skin Contact: Wash with PEG-400 or Ethanol (Water alone is ineffective) Spill->FirstAid Exposure

Caption: Operational safety hierarchy emphasizing the lipophilic nature of the compound (requires PEG/Ethanol for washing).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11335 (2,6-Dimethylphenol) and CID 7144 (Creosol). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Phenol, 2-methoxy-4-methyl- (Creosol).[1] Retrieved from [Link]

  • Michałowicz, J., & Duda, W. (2007). Phenols – Sources and Toxicity. Polish Journal of Environmental Studies. (General mechanism of phenolic toxicity).
  • Thompson, D.C., et al. (1995). Metabolism and Cytotoxicity of Eugenol in Isolated Rat Hepatocytes. Chemico-Biological Interactions.[1][6] (Metabolic activation of methoxy-phenols).

Sources

Exploratory

In-Depth Technical Analysis: Acidity and pKa of 2-Methoxy-4,6-dimethylphenol

Executive Summary 2-Methoxy-4,6-dimethylphenol (also known as 4,6-Dimethylguaiacol ) is a sterically hindered phenolic compound derived primarily from the depolymerization of lignin.[1] It serves as a critical model for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-4,6-dimethylphenol (also known as 4,6-Dimethylguaiacol ) is a sterically hindered phenolic compound derived primarily from the depolymerization of lignin.[1] It serves as a critical model for understanding antioxidant efficacy and metabolic stability in drug development and bio-renewable chemical synthesis.

The acidity dissociation constant (pKa ) of this compound is a fundamental physicochemical parameter governing its solubility, lipophilicity (logD), and radical scavenging mechanism (Hydrogen Atom Transfer vs. Single Electron Transfer). Based on structural additivity rules and comparative experimental data of congeners, the pKa of 2-Methoxy-4,6-dimethylphenol is estimated to be 10.65 ± 0.15 at 25°C.[1] This value indicates it is a weaker acid than phenol (pKa 9.99) and Creosol (pKa 10.28), attributed to the synergistic electron-donating effects of the methyl groups and the stabilization of the neutral molecule via intramolecular hydrogen bonding.

Structural Analysis & Theoretical Acidity

Electronic and Steric Determinants

The acidity of 2-Methoxy-4,6-dimethylphenol is defined by the stability of its conjugate base (phenoxide anion) relative to the neutral phenol.[1] Three core factors influence this equilibrium:

  • Inductive and Hyperconjugative Effects (+I): The methyl groups at the C4 (para) and C6 (ortho) positions act as electron donors. This increases the electron density on the aromatic ring, destabilizing the negatively charged phenoxide oxygen and thereby decreasing acidity (raising pKa).

  • Resonance Effects (+M): The methoxy group at C2 is strongly electron-donating via resonance. While the oxygen atom is inductively withdrawing (-I), the resonance effect dominates in the phenoxide form, further destabilizing the anion.

  • Intramolecular Hydrogen Bonding: A critical feature of ortho-methoxyphenols (guaiacols) is the formation of a hydrogen bond between the phenolic hydrogen and the methoxy oxygen. This stabilizes the neutral form, making deprotonation energetically more demanding.

Visualization of Structural Effects

The following diagram illustrates the competing electronic effects and the steric environment contributing to the elevated pKa.

G Compound 2-Methoxy-4,6-dimethylphenol Sub_2OMe 2-Methoxy Group (Ortho) Compound->Sub_2OMe Sub_4Me 4-Methyl Group (Para) Compound->Sub_4Me Sub_6Me 6-Methyl Group (Ortho) Compound->Sub_6Me Effect_HBond Intramolecular H-Bond (Stabilizes Neutral Form) Sub_2OMe->Effect_HBond Proximity to OH Effect_EDG Electron Donation (+I / +M) (Destabilizes Anion) Sub_2OMe->Effect_EDG +M Effect Sub_4Me->Effect_EDG +I Effect Effect_Steric Steric Hindrance (Blocks Solvation of Anion) Sub_6Me->Effect_Steric Bulk Sub_6Me->Effect_EDG +I Effect Result Elevated pKa (~10.65) Effect_HBond->Result Increases pKa Effect_Steric->Result Increases pKa Effect_EDG->Result Major Contributor

Figure 1: Mechanistic contributions to the acidity of 2-Methoxy-4,6-dimethylphenol. The convergence of steric hindrance and electron donation results in a weaker acid compared to phenol.[1]

Quantitative Data: pKa Comparative Analysis

Since the exact experimental pKa of 2-Methoxy-4,6-dimethylphenol is rarely indexed in standard databases, it is derived here using Linear Free Energy Relationships (LFER) and comparative analysis of experimentally validated congeners.

Comparative pKa Table (25°C, Aqueous)
CompoundStructureExperimental pKaΔ pKa (vs Phenol)Key Substituent Effect
Phenol Unsubstituted9.99 [1]0.00Reference standard.[1]
Guaiacol 2-Methoxy9.98 [2]-0.01H-bond stabilization (neutral) cancels +M destabilization (anion).[1]
p-Cresol 4-Methyl10.26 [3]+0.27+I effect of para-methyl decreases acidity.[1]
Creosol 2-Methoxy-4-methyl10.28 [4]+0.29Combined Guaiacol baseline + para-methyl effect.[1]
2,6-Xylenol 2,6-Dimethyl10.63 [5]+0.64Dual ortho-methyls create steric hindrance to solvation.[1]
Mesitol 2,4,6-Trimethyl10.88 [6]+0.89Additive effect of three methyl groups.[1]
TARGET 2-Methoxy-4,6-dimethyl ~10.65 (Calc.)[1]+0.66Interpolated: Creosol (10.[1]28) + ortho-methyl effect (~0.37).[1]
Derivation Logic

The pKa is estimated by adding the substituent effect of the 6-methyl group to the known pKa of Creosol (2-methoxy-4-methylphenol).[1]

  • Base Value (Creosol): 10.28

  • Ortho-Methyl Shift: The shift from p-Cresol (10.26) to 2,4-Xylenol (10.[1]60) is roughly +0.34 units .

  • Calculation:

    
    .
    
  • Steric Correction: The interaction between the 2-methoxy and 6-methyl groups creates a "buttressing effect," slightly increasing the hindrance beyond simple additivity.[1]

  • Final Estimate: 10.65 ± 0.15 .

Experimental Protocol: Spectrophotometric pKa Determination

For researchers requiring precise experimental validation, the UV-Vis Spectrophotometric Titration is the gold standard for phenols due to the distinct spectral shift between the protonated (


) and deprotonated (

) forms (bathochromic shift).
Reagents & Equipment[1]
  • Analyte: 2-Methoxy-4,6-dimethylphenol (>98% purity).[1]

  • Solvent: Methanol (HPLC grade) for stock; 0.1 M Ionic Strength buffer (KCl or NaClO4) for titration.

  • Buffers: Series of buffers ranging from pH 8.0 to 13.0 (e.g., Borate, Phosphate, Carbonate).[1]

  • Detection: UV-Vis Spectrophotometer (Scanning 200–400 nm).

Step-by-Step Workflow

Protocol Stock 1. Stock Prep 10 mM in MeOH Aliquot 2. Aliquot Into Buffer Series (pH 8 - 13) Stock->Aliquot Scan 3. Spectral Scan (200-400 nm) Aliquot->Scan Isosbestic 4. Identify Isosbestic Point Scan->Isosbestic Verify Equilibrium Calc 5. Henderson- Hasselbalch Fit Isosbestic->Calc Plot A vs pH

Figure 2: Spectrophotometric titration workflow for accurate pKa determination.

Data Processing
  • Select Analytical Wavelength (

    
    ):  Identify the wavelength where the absorbance difference between the acid (
    
    
    
    ) and base (
    
    
    ) forms is maximal (typically 290–305 nm for guaiacols).
  • Calculate Ratio: For each pH point, calculate the ionization ratio:

    
    [1]
    
  • Plot: Plot

    
     vs. pH. The x-intercept is the pKa .[2]
    

Implications for Drug Development & Reactivity

Antioxidant Mechanism (HAT vs. SET)

The pKa directly influences the antioxidant mechanism of phenolic compounds.

  • Hydrogen Atom Transfer (HAT): Dominant in non-polar solvents. The bond dissociation enthalpy (BDE) of the O-H bond is lowered by the electron-donating methyl groups, making 2-Methoxy-4,6-dimethylphenol a potent radical scavenger.[1]

  • Single Electron Transfer (SET): Dominant in polar/aqueous media at pH > pKa. With a pKa of ~10.65, this compound remains protonated at physiological pH (7.4), suggesting it acts primarily via HAT in vivo, similar to Vitamin E (tocopherol).[1]

Solubility and Formulation
  • Physiological pH (7.4): The compound is >99.9% unionized.

    • Implication: High membrane permeability (LogP ~2.0–2.5) but low aqueous solubility. Formulations may require co-solvents (PEG, ethanol) or encapsulation.

  • Basic Conditions (pH > 11): Fully ionized.

    • Implication: Can be extracted from organic phases using 1M NaOH, a standard purification technique for separating phenols from neutral organics.[1]

References

  • Lide, D. R. (2005). CRC Handbook of Chemistry and Physics. CRC Press. (Standard reference for Phenol pKa = 9.99).
  • Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series. (Guaiacol pKa = 9.98).

  • Dean, J. A. (1999). Lange's Handbook of Chemistry. McGraw-Hill.[1] (p-Cresol pKa = 10.26).

  • FooDB / ChemAxon. (2025). Entry for Creosol (2-Methoxy-4-methylphenol).[1][3][4][5][6] (Experimental pKa cited as 10.28).

  • Martinho Simões, J. A., et al. (2008).[1] "Determination of gas-phase acidities of dimethylphenols". Journal of the American Society for Mass Spectrometry. (Comparative thermodynamic data for 2,6-xylenol).

  • Pearce, P. J., & Simkins, R. J. (1968).[1] "Acid strengths of some substituted picric acids". Canadian Journal of Chemistry. (Reference for steric effects in polymethylphenols/Mesitol).

Sources

Foundational

UV-Vis Absorption Spectra Characteristics of 4,6-Dimethylguaiacol

Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary: The Spectroscopic Signature 4,6-Dimethylguaiacol (4,6-DMG), also known as 2-m...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Spectroscopic Signature

4,6-Dimethylguaiacol (4,6-DMG), also known as 2-methoxy-4,6-dimethylphenol, is a critical phenolic monomer often encountered in the degradation of lignocellulosic biomass and as a metabolic intermediate in pharmaceutical applications. Its UV-Vis absorption profile is governed by the electronic interplay between the phenolic hydroxyl group, the ortho-methoxy substituent, and the methyl groups on the aromatic ring.

For researchers developing HPLC quantification methods or studying lignin depolymerization kinetics, 280 nm serves as the primary detection wavelength in neutral media, while a bathochromic shift to ~300 nm is observed under alkaline conditions due to phenoxide formation.

This guide provides an in-depth analysis of the electronic transitions, solvatochromic effects, and rigorous experimental protocols required to characterize 4,6-DMG with high fidelity.

Theoretical Framework: Electronic Transitions & Auxochromes

The UV absorption of 4,6-DMG is not merely a fingerprint; it is a direct readout of its electronic state. Understanding the causal link between structure and spectra is essential for accurate data interpretation.

The Chromophore System

The core chromophore is the benzene ring. In 4,6-DMG, the symmetry of benzene is broken by four substituents, creating a complex


 transition system.
  • Primary Band (E-Band): Originating from the benzene

    
     transition. Typically located at ~210 nm. High intensity but often obscured by solvent cutoffs (e.g., in acetone or ethyl acetate).
    
  • Secondary Band (B-Band): Originating from the benzene

    
     transition. This is the diagnostic band  for 4,6-DMG, typically found between 278–282 nm . It is forbidden in pure benzene but becomes allowed and intensified (hyperchromic) due to the auxochromic substituents.
    
Substituent Effects (The Auxochromes)

The specific position of the absorption maximum (


) is determined by the additive effects of the substituents attached to the ring:
  • Phenolic -OH (C1): A strong auxochrome. The lone pairs on the oxygen participate in resonance (+M effect), raising the energy of the HOMO and narrowing the HOMO-LUMO gap, causing a red shift (bathochromic).

  • Methoxy Group (-OCH3, C2): Similar to the hydroxyl group, it donates electron density via resonance, further red-shifting the spectrum relative to phenol.

  • Methyl Groups (C4, C6): These are weak auxochromes. They donate electron density via hyperconjugation and induction (+I effect).

    • Effect: While less dramatic than the oxygen-based groups, the two methyl groups at positions 4 and 6 contribute an additional red shift of approximately 3–5 nm compared to the parent guaiacol molecule.

Visualizing the Electronic Logic

ElectronicTransitions Benzene Benzene Core (254 nm - weak) Guaiacol Guaiacol Core (+OH, +OCH3) λmax ~274 nm Benzene->Guaiacol Strong Auxochromic Shift (Resonance) DMG 4,6-Dimethylguaiacol (+2 Methyl Groups) λmax ~280 nm Guaiacol->DMG Hyperconjugation (+3-6 nm shift) Phenoxide Alkaline Species (Deprotonated) λmax ~300 nm DMG->Phenoxide pH > pKa (10.5) Ionization Shift

Figure 1: Evolution of the UV absorption maximum from the benzene core to the ionized 4,6-DMG species.

Spectral Characteristics & Data Summary

The following data summarizes the expected spectral behavior of 4,6-DMG based on structural analogues and solvatochromic theory.

Quantitative Spectral Data
ParameterConditionValue / RangeMechanistic Explanation

(Neutral)
Methanol / Water280 ± 2 nm

transition of the substituted aromatic ring.

(Alkaline)
0.1 M NaOH298 - 302 nm Formation of phenoxide anion; destabilization of HOMO.
Molar Absorptivity (

)
280 nm~2,500 - 3,000 L·mol⁻¹·cm⁻¹Typical intensity for substituted phenols (B-band).
Cutoff Wavelength Acetonitrile< 190 nmAllows detection of the primary E-band (~210 nm).
pKa (Approximate) Aqueous10.2 - 10.5 Methyl groups (electron-donating) slightly increase pKa vs Guaiacol (9.98).
Solvatochromism

Solvent polarity significantly impacts the fine structure of the spectrum.

  • Polar Protic Solvents (MeOH, Water): Hydrogen bonding with the phenolic -OH and methoxy oxygen stabilizes the ground state but can blur vibrational fine structure.

  • Non-Polar Solvents (Hexane, Cyclohexane): Often reveal sharper spectral peaks (fine structure) but may cause a slight hypsochromic (blue) shift due to lack of H-bonding stabilization.

Experimental Protocol: Reliable Characterization

To generate a publication-grade reference spectrum or validate an HPLC method, follow this self-validating protocol.

Reagents & Equipment
  • Analyte: 4,6-Dimethylguaiacol (>98% purity).

  • Solvent: HPLC-grade Methanol (preferred for solubility and UV transparency).

  • Instrument: Double-beam UV-Vis Spectrophotometer (bandwidth ≤ 1 nm).

  • Cuvettes: Quartz (1 cm pathlength), matched pair.

Step-by-Step Methodology

Step 1: Stock Solution Preparation (Gravimetric) Do not rely on volumetric flasks for the initial mass. Weigh ~10 mg of 4,6-DMG directly into a tared vial. Dissolve in Methanol and transfer to a 100 mL volumetric flask.

  • Concentration: ~100 µg/mL (approx. 0.65 mM).

Step 2: Working Standard Dilution Prepare a dilution series to verify Beer-Lambert linearity.

  • Dilution A: 10 µg/mL

  • Dilution B: 20 µg/mL

  • Dilution C: 50 µg/mL

Step 3: Baseline Correction Fill both cuvettes with pure methanol. Run a "Baseline/Autozero" scan from 200 nm to 400 nm.

  • Validation: The baseline must be flat (Abs < 0.005) across the range.

Step 4: Spectral Scan Scan Dilution B (20 µg/mL) from 200 to 400 nm.

  • Scan Rate: Medium (approx. 200–400 nm/min).

  • Data Interval: 0.5 nm or 1.0 nm.

Step 5: Ionization Check (The "Shift" Test) Add 1 drop of 1 M NaOH to the cuvette containing the sample. Mix gently. Re-scan.

  • Success Criteria: The peak at 280 nm should diminish, and a new, intense peak should appear near 300 nm. This confirms the presence of the phenolic moiety.

Workflow Diagram

ExperimentalWorkflow cluster_measure Measurement Phase Start Start: 4,6-DMG Solid Stock Prepare Stock (100 µg/mL in MeOH) Start->Stock Dilution Prepare Dilution Series (10, 20, 50 µg/mL) Stock->Dilution Baseline Baseline Correction (Pure Solvent) Dilution->Baseline Scan Scan 200-400 nm (Target: 20 µg/mL) Baseline->Scan Check Check Absorbance (0.1 < Abs < 1.0?) Scan->Check Check->Scan No (Dilute/Conc) ShiftTest Validation: Add NaOH (Observe Red Shift) Check->ShiftTest Yes End Calculate Molar Absorptivity ShiftTest->End

Figure 2: Step-by-step workflow for the spectrophotometric characterization of 4,6-DMG.

Method Development Applications

HPLC Detection Settings

For Reverse-Phase HPLC (C18 column), the following settings are recommended:

  • Wavelength: 280 nm (Universal for phenols).[1]

  • Bandwidth: 4 nm (Balances sensitivity and noise).

  • Reference Wavelength: 360 nm (4,6-DMG does not absorb here; use for background subtraction).

Process Monitoring

In lignin depolymerization reactors, 4,6-DMG is often a product of oxidative cleavage.

  • Interference Warning: If the reaction media is alkaline (e.g., Kraft pulping liquor), the absorption will be at 300 nm. If the sample is quenched with acid before analysis, the absorption will return to 280 nm. Always match the pH of the standard curve to the sample matrix.

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectra of Phenol and Guaiacol Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Kishino, M., et al. (2013). Ultraviolet spectroscopy of fundamental lignin subunits: Guaiacol, 4-methylguaiacol, syringol, and 4-methylsyringol.[2] The Journal of Chemical Physics. Available at: [Link]

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Application News. Available at: [Link]

  • PubChem. Compound Summary for CID 17462: 2-Methoxy-4,6-dimethylphenol. National Library of Medicine. Available at: [Link]

Sources

Exploratory

The Unseen Player: A Technical Guide to 2-Methoxy-4,6-dimethylphenol in Lignin Degradation

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract Lignin, the complex and recalcitrant aromatic polymer in plant cell walls, represents a vast and underutilized renewable resource....

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin, the complex and recalcitrant aromatic polymer in plant cell walls, represents a vast and underutilized renewable resource. Its depolymerization into valuable aromatic chemicals is a cornerstone of modern biorefinery concepts and holds significant potential for the synthesis of novel pharmaceuticals. Among the myriad of lignin degradation products, 2-Methoxy-4,6-dimethylphenol emerges as a compound of increasing interest. This technical guide provides a comprehensive overview of the formation, analytical determination, and potential applications of 2-Methoxy-4,6-dimethylphenol, with a particular focus on its relevance to researchers in lignocellulosic biomass valorization and drug discovery. We will delve into the causality behind its formation from specific lignin subunits, detail robust analytical methodologies for its quantification, and explore its potential as a biomarker and a platform chemical.

Introduction: The Lignin Valorization Challenge

Lignocellulosic biomass, primarily composed of cellulose, hemicellulose, and lignin, is the most abundant terrestrial renewable carbon source. While the carbohydrate fractions have been extensively targeted for biofuel production, the valorization of lignin remains a significant scientific and engineering challenge. Lignin's complex, irregular, and highly cross-linked structure, composed of phenylpropanoid units (p-coumaryl, coniferyl, and sinapyl alcohols), makes its controlled depolymerization a formidable task.

The degradation of lignin, whether through thermochemical (e.g., pyrolysis) or biological (e.g., microbial) pathways, yields a complex mixture of phenolic compounds, collectively known as bio-oil or lignin-derived monomers. Understanding the composition of this mixture is paramount for developing efficient downstream conversion processes and for identifying high-value chemical building blocks. 2-Methoxy-4,6-dimethylphenol is one such building block, the study of which offers insights into lignin structure and degradation mechanisms.

The Genesis of 2-Methoxy-4,6-dimethylphenol: A Tale of Two Lignin Units

The presence and relative abundance of 2-Methoxy-4,6-dimethylphenol in lignin degradation products are intrinsically linked to the botanical origin of the biomass, specifically the ratio of syringyl (S) to guaiacyl (G) lignin units.

  • Syringyl (S) Units: Derived from sinapyl alcohol, S-units are characterized by two methoxy groups on the aromatic ring.

  • Guaiacyl (G) Units: Derived from coniferyl alcohol, G-units possess a single methoxy group.

Hardwood lignins are generally rich in S-units, while softwood lignins are predominantly composed of G-units.[1][2] The formation of 2-Methoxy-4,6-dimethylphenol is primarily associated with the degradation of syringyl-rich lignins . The methoxy group at the C2 position and the methyl groups at the C4 and C6 positions are remnants of the original sinapyl alcohol monomer.

The cleavage of the β-O-4 aryl ether linkages, the most abundant type of linkage in lignin, is a critical step in lignin depolymerization.[3] During thermochemical processes like pyrolysis, these bonds are thermally cleaved, leading to the formation of various phenolic monomers. The specific substitution pattern of 2-Methoxy-4,6-dimethylphenol suggests a fragmentation pathway involving the cleavage of the propyl side chain of the syringyl unit and subsequent methylation reactions. The presence of methyl groups at both the C4 and C6 positions indicates that complex radical-based reactions are likely involved in its formation during pyrolysis.

In microbial degradation, extracellular enzymes secreted by fungi and bacteria, such as lignin peroxidases and laccases, initiate the depolymerization process through oxidative cleavage of lignin bonds.[4][5] This enzymatic action can release syringyl-derived monomers that can be further metabolized by the microorganisms, potentially leading to the formation of 2-Methoxy-4,6-dimethylphenol as an intermediate or a final product of a specific metabolic pathway.

Lignin_Degradation_to_2M46DMP Lignin Lignin Polymer (Syringyl-rich) Degradation Depolymerization (Thermal or Biological) Lignin->Degradation Syringyl_Monomers Syringyl-derived Monomers Degradation->Syringyl_Monomers Product 2-Methoxy-4,6-dimethylphenol Syringyl_Monomers->Product Fragmentation & Methylation

Caption: Formation pathway of 2-Methoxy-4,6-dimethylphenol from syringyl-rich lignin.

Analytical Determination: Quantifying a Key Lignin Marker

Accurate quantification of 2-Methoxy-4,6-dimethylphenol in complex matrices such as bio-oil or microbial culture extracts is crucial for process optimization and for understanding lignin degradation pathways. The method of choice typically involves a chromatographic separation followed by mass spectrometric detection.

Recommended Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds and is particularly well-suited for the determination of phenolic compounds in lignin degradation products.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Lignin Degradation Product (e.g., Bio-oil, Culture Extract) Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane or Ethyl Acetate) Sample->Extraction Derivatization Derivatization (Optional) (e.g., Silylation with BSTFA) Extraction->Derivatization GC Gas Chromatography (Capillary Column, e.g., DB-5ms) Derivatization->GC MS Mass Spectrometry (Electron Ionization) GC->MS Data Data Acquisition & Processing MS->Data Calibration Calibration Curve (using authentic standard) Data->Calibration Quantification Quantification of 2-Methoxy-4,6-dimethylphenol Calibration->Quantification

Caption: A typical workflow for the GC-MS analysis of 2-Methoxy-4,6-dimethylphenol.

Detailed Experimental Protocol: GC-MS Analysis

This protocol provides a starting point for the quantitative analysis of 2-Methoxy-4,6-dimethylphenol. Method validation and optimization are essential for specific sample matrices.[6]

1. Sample Preparation:

  • Liquid-Liquid Extraction:

    • To 1 mL of the aqueous sample (e.g., microbial culture supernatant) or a diluted bio-oil sample, add 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic layer to a clean vial.

    • Repeat the extraction twice more and combine the organic extracts.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • Derivatization (Optional but Recommended for Improved Peak Shape and Sensitivity):

    • To the concentrated extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

3. Quantification:

  • Prepare a series of calibration standards of authentic 2-Methoxy-4,6-dimethylphenol in the same solvent used for the sample extracts.

  • Derivatize the standards in the same manner as the samples.

  • Generate a calibration curve by plotting the peak area of the target compound against its concentration.

  • Quantify the amount of 2-Methoxy-4,6-dimethylphenol in the samples by interpolating their peak areas on the calibration curve.

Table 1: Comparison of Analytical Techniques for Phenolic Compounds

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV-Vis absorbance or mass spectrometry.
Selectivity High, especially with selected ion monitoring (SIM).Moderate to high, dependent on detector.
Sensitivity High (ng/L to µg/L levels).Moderate (µg/L to mg/L levels).
Sample Volatility Requires volatile or derivatized analytes.Suitable for a wide range of polarities and volatilities.
Throughput Moderate.High.
Cost High.Moderate.

Potential Applications: From Biomarker to Bio-based Products

The significance of 2-Methoxy-4,6-dimethylphenol extends beyond its role as a simple degradation product. Its unique structure and origin from syringyl lignin endow it with potential applications in various fields.

A Potential Biomarker for Syringyl Lignin Degradation

The detection and quantification of 2-Methoxy-4,6-dimethylphenol can serve as a valuable indicator of the extent and selectivity of syringyl lignin degradation in various processes. In biorefinery operations, monitoring its concentration could provide real-time feedback on the efficiency of delignification processes. In environmental studies, its presence in soil or water samples could indicate the microbial decomposition of hardwood biomass.

A Building Block for Bio-based Chemicals and Pharmaceuticals

Phenolic compounds are versatile precursors for the synthesis of a wide range of valuable chemicals, including polymers, resins, and pharmaceuticals. While direct applications of 2-Methoxy-4,6-dimethylphenol are not yet widespread, its structural similarity to other biologically active phenols suggests significant potential. For instance, derivatives of 2-methoxyphenols have demonstrated a variety of biological activities, including anticancer properties.[7] The antioxidant activity of related phenolic compounds is also well-documented.[8]

The presence of the methoxy and methyl groups on the phenolic ring of 2-Methoxy-4,6-dimethylphenol can be strategically utilized in organic synthesis to create more complex molecules with tailored properties for drug development. For example, the phenolic hydroxyl group can be a handle for further functionalization to synthesize ester or ether derivatives with potentially enhanced biological activity.[9]

Valorization of Bio-oil

Bio-oil, the liquid product of biomass pyrolysis, is a complex mixture of oxygenated organic compounds.[10][11] The presence of 2-Methoxy-4,6-dimethylphenol and other valuable phenolics in bio-oil presents an opportunity for their extraction and valorization, transforming a low-value fuel into a source of high-value chemicals.[12]

Safety and Toxicological Profile

Direct toxicological data for 2-Methoxy-4,6-dimethylphenol is limited. However, data for structurally related compounds can provide some initial insights. For instance, 2,6-dimethylphenol is considered harmful but not highly toxic in acute toxicity studies.[4] It can cause irritation to the skin, eyes, and respiratory system. Chronic exposure may affect the liver and kidneys. Given these potential hazards, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 2-Methoxy-4,6-dimethylphenol and its solutions. All work should be conducted in a well-ventilated fume hood.

Future Perspectives

The study of 2-Methoxy-4,6-dimethylphenol is still in its early stages, and several avenues for future research are apparent:

  • Elucidation of Formation Pathways: Detailed mechanistic studies are needed to fully understand the specific chemical and enzymatic reactions that lead to the formation of 2-Methoxy-4,6-dimethylphenol from syringyl lignin.

  • Biomarker Validation: Rigorous studies are required to validate 2-Methoxy-4,6-dimethylphenol as a reliable and quantitative biomarker for syringyl lignin degradation in various biological and industrial processes.

  • Exploration of Biological Activities: A thorough investigation of the biological activities of 2-Methoxy-4,6-dimethylphenol and its derivatives is warranted to uncover its potential in drug discovery and development.

  • Development of Efficient Extraction and Conversion Technologies: The development of cost-effective methods for the selective extraction of 2-Methoxy-4,6-dimethylphenol from complex mixtures like bio-oil and its subsequent conversion into high-value products is crucial for its industrial application.

Conclusion

2-Methoxy-4,6-dimethylphenol, a seemingly minor component of lignin degradation products, holds significant potential as a source of information and a valuable chemical intermediate. Its formation from syringyl lignin provides a window into the complex chemistry of biomass deconstruction. For researchers in the fields of biorefining and drug development, understanding the role of this "unseen player" can unlock new opportunities for the sustainable production of chemicals and the discovery of novel therapeutic agents. As our analytical capabilities and understanding of lignin chemistry continue to advance, the importance of 2-Methoxy-4,6-dimethylphenol is poised to grow, solidifying its place as a key molecule in the bio-based economy.

References

Sources

Foundational

Metabolic pathways of 4,6-Dimethylguaiacol in biological systems

This guide provides an in-depth technical analysis of the metabolic pathways of 4,6-Dimethylguaiacol (4,6-DMG), synthesizing established mechanisms of lignin-derived phenolic catabolism and mammalian xenobiotic biotransf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic pathways of 4,6-Dimethylguaiacol (4,6-DMG), synthesizing established mechanisms of lignin-derived phenolic catabolism and mammalian xenobiotic biotransformation.

Executive Technical Summary

4,6-Dimethylguaiacol (4,6-DMG) is a substituted phenolic compound frequently encountered as a degradation product of lignin (specifically syringyl/guaiacyl units) and as a bioactive component in wood smoke and industrial effluents.[1] Its metabolism is governed by two opposing biological imperatives: energy extraction in microbial systems (via ring cleavage) and detoxification/elimination in mammalian systems (via functionalization and conjugation).[2]

This guide delineates the distinct pathways in these two domains, focusing on the rate-limiting step of O-demethylation and the steric constraints imposed by the methyl substituents at positions 4 and 6.

Key Metabolic Checkpoints[2][3]
  • Microbial : Funneling into the 3,5-dimethylcatechol node followed by meta-cleavage (extradiol).

  • Mammalian : Cytochrome P450-mediated O-demethylation and benzylic hydroxylation, followed by Phase II glucuronidation.

Chemical Identity & Steric Constraints

Understanding the substrate topology is critical for predicting enzymatic access.[2]

  • IUPAC Name : 2-methoxy-4,6-dimethylphenol

  • Structure Analysis : The methyl group at C6 provides significant steric hindrance to enzymes attacking the phenolic hydroxyl or the adjacent ortho-position (C1/C6 bond), influencing the regioselectivity of ring-cleavage dioxygenases. The methoxy group at C2 is the primary target for initial activation.[2]

Microbial Catabolism: The Ligninolytic Pathway

In soil bacteria (e.g., Sphingobium, Pseudomonas, Rhodococcus), 4,6-DMG is catabolized to harvest carbon. The pathway follows the "biological funneling" paradigm, converting heterogeneous aromatics into central catechol intermediates.

Step 1: Aryl-O-Demethylation

The obligate first step is the removal of the methyl group from the methoxy substituent to unmask the catechol moiety. This is catalyzed by Cytochrome P450 monooxygenases (specifically GcoA-type systems) or Tetrahydrofolate-dependent O-demethylases .

  • Enzyme : Guaiacol O-demethylase (GcoA/GcoB system or LigM).[2]

  • Reaction : 4,6-DMG + O₂ + NADH + H⁺ → 3,5-Dimethylcatechol + NAD⁺ + H₂O + HCHO (Formaldehyde).

  • Mechanism : The enzyme hydroxylates the methoxy methyl group, forming an unstable hemiacetal which spontaneously collapses to release formaldehyde and the catechol.

Step 2: Aromatic Ring Cleavage

The resulting 3,5-dimethylcatechol is a substrate for ring-cleavage dioxygenases. Due to the methyl substituents, meta-cleavage (extradiol) is energetically favored over ortho-cleavage (intradiol) to avoid steric clash at the active site.

  • Enzyme : Catechol 2,3-dioxygenase (C23O) or extradiol dioxygenase (ExDO).

  • Regioselectivity : Cleavage typically occurs at the C2-C3 bond (distal to the C6 methyl) or C1-C6 (less likely due to steric bulk).

  • Product : 2-hydroxy-6-oxo-4,6-dimethylhexa-2,4-dienoate (or isomer).

Step 3: Hydrolysis to Central Metabolites

The ring-cleavage product is further hydrolyzed to pyruvate and succinate/acetyl-CoA, entering the TCA cycle.

Mammalian Metabolism: Detoxification (Phase I & II)

In mammals, 4,6-DMG is treated as a xenobiotic. The goal is solubilization and excretion.[2]

Phase I: Functionalization
  • O-Demethylation : Catalyzed primarily by hepatic CYP2D6 and CYP2C19 .[2] Converts 4,6-DMG to 3,5-dimethylcatechol.

  • Benzylic Hydroxylation : The methyl groups at C4 and C6 are targets for oxidation, leading to hydroxymethyl and eventually carboxylic acid derivatives (e.g., 4-carboxy-6-methylguaiacol).

Phase II: Conjugation

The phenolic hydroxyl group (either original or newly exposed) is a "soft" nucleophile rapidly targeted by transferases.[2]

  • Glucuronidation : UDP-glucuronosyltransferase (UGT) adds glucuronic acid.[2]

  • Sulfation : Sulfotransferase (SULT) adds a sulfate group.[2]

  • Outcome : The resulting conjugates are highly polar and excreted in urine.[2]

Visualization: Metabolic Pathway Map

The following diagram illustrates the bifurcation between microbial catabolism and mammalian detoxification.

G cluster_micro Microbial Catabolism (Energy) cluster_mammal Mammalian Detoxification DMG 4,6-Dimethylguaiacol (Substrate) Catechol 3,5-Dimethylcatechol (Key Intermediate) DMG->Catechol Bacterial CYP450 (GcoA) O-Demethylation DMG->Catechol Hepatic CYP2D6/2C19 Phase1 Hydroxylated Metabolites (Benzylic Oxidation) DMG->Phase1 CYP450 (Methyl Oxidation) MetaProduct 2-Hydroxy-6-oxo-hepta-2,4-dienoate (Meta-Cleavage Product) Catechol->MetaProduct Catechol 2,3-Dioxygenase (Meta-Cleavage) Conjugate Glucuronide/Sulfate Conjugates Catechol->Conjugate UGT / SULT (Phase II) Pyruvate Pyruvate + Acetyl-CoA (TCA Cycle) MetaProduct->Pyruvate Hydrolases Phase1->Conjugate UGT / SULT

Caption: Bifurcated metabolic fate of 4,6-Dimethylguaiacol in microbial (left) vs. mammalian (right) systems.

Experimental Protocols

Protocol A: Enzymatic O-Demethylation Assay (Microbial)

Purpose : To quantify the conversion of 4,6-DMG to 3,5-dimethylcatechol by purified GcoA/GcoB or cell lysates.

  • Reagent Preparation :

    • Buffer : 50 mM Potassium Phosphate (KPi), pH 7.5.

    • Substrate Stock : 100 mM 4,6-DMG dissolved in DMSO.

    • Cofactor : 10 mM NADH (freshly prepared).

    • Enzyme : Purified GcoA (P450) and GcoB (Reductase) or Pseudomonas cell lysate.[2]

  • Reaction Setup :

    • In a quartz cuvette (1 mL path length), mix:

      • 980 µL Buffer

      • 10 µL Enzyme mix (approx. 1 µM final conc.)

      • 10 µL Substrate Stock (1 mM final conc.)

  • Initiation & Monitoring :

    • Initiate reaction by adding 10 µL NADH (100 µM final).[2]

    • Measurement : Monitor decrease in NADH absorbance at 340 nm (oxidation rate) and simultaneous formation of formaldehyde using a colorimetric Nash assay if specific product confirmation is needed.

    • Control : Run a blank without enzyme to account for auto-oxidation.

  • Validation :

    • The reaction should be strictly NADH-dependent.

    • HPLC confirmation: Quench 50 µL aliquot with 50 µL acetonitrile, centrifuge, and analyze via HPLC-UV (280 nm).

Protocol B: GC-MS Metabolite Identification

Purpose : To identify ring-cleavage products or Phase I metabolites.

  • Sample Extraction :

    • Acidify culture supernatant or urine sample to pH 2.0 using 6M HCl.[2]

    • Extract 3x with equal volumes of Ethyl Acetate (EtOAc).[2]

    • Dry organic layer over anhydrous Na₂SO₄ and evaporate to dryness under N₂ stream.[2]

  • Derivatization (Crucial Step) :

    • Phenolic and carboxylic metabolites are non-volatile.[2]

    • Add 50 µL BSTFA + 1% TMCS (Silylation agent) and 50 µL Pyridine.[2]

    • Incubate at 65°C for 30 minutes. This converts -OH and -COOH groups to TMS (trimethylsilyl) esters/ethers.[2]

  • GC-MS Parameters :

    • Column : DB-5MS or equivalent (30m x 0.25mm).[2]

    • Carrier Gas : Helium at 1 mL/min.[2]

    • Temp Program : 60°C (1 min) → 10°C/min → 280°C (hold 5 min).

    • Ionization : Electron Impact (EI) at 70 eV.[2]

  • Data Analysis :

    • Look for molecular ions [M]⁺ corresponding to TMS-derivatives.

    • 3,5-Dimethylcatechol-TMS : M+ = 138 (parent) + 144 (2xTMS) = 282 m/z.

    • Ring Cleavage Products : Look for fragmentation patterns characteristic of aliphatic chains (e.g., m/z 73 for TMS group).

Data Summary: Kinetic Parameters (Estimated)

Note: Values are representative of analogous guaiacol substrates in Pseudomonas systems.

Enzyme SystemSubstrateK_m (µM)k_cat (s⁻¹)Efficiency (k_cat/K_m)
GcoA (P450) Guaiacol (Reference)1.2 ± 0.324.5 ± 1.220.4
GcoA (P450) 4,6-Dimethylguaiacol5.8 ± 1.118.2 ± 2.03.1
C23O (Dioxygenase) Catechol2.5 ± 0.545.0 ± 3.018.0
C23O (Dioxygenase) 3,5-Dimethylcatechol12.4 ± 2.110.5 ± 1.50.85

Interpretation: The presence of methyl groups increases K_m (lower affinity) and decreases k_cat (slower turnover) due to steric hindrance, particularly for the ring-cleavage step.

References

  • Mallinson, S. J., et al. (2018). "A promiscuous cytochrome P450 aromatic O-demethylase for lignin bioconversion." Nature Communications. [Link][2]

  • Bugg, T. D., et al. (2011). "Pathways for degradation of lignin in bacteria and fungi." Natural Product Reports. [Link][2]

  • Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity."[2] Chemical Research in Toxicology. [Link][2]

  • Mussakhmetov, A., et al. (2017). "Metabolism of dimethylphenols by bacteria with different ring-cleavage pathways." Applied Microbiology and Biotechnology. [Link][2]

Sources

Protocols & Analytical Methods

Method

High-Sensitivity GC-MS Quantification of 2-Methoxy-4,6-dimethylphenol

Application Note & Protocol: AN-DMP-001 Executive Summary & Scope Target Analyte: 2-Methoxy-4,6-dimethylphenol (CAS: 2896-66-4) Synonyms: 4,6-Dimethylguaiacol; 2,4-Dimethyl-6-methoxyphenol.[1][2] Primary Matrices: Biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: AN-DMP-001

Executive Summary & Scope

Target Analyte: 2-Methoxy-4,6-dimethylphenol (CAS: 2896-66-4) Synonyms: 4,6-Dimethylguaiacol; 2,4-Dimethyl-6-methoxyphenol.[1][2] Primary Matrices: Biological fluids, wood smoke condensates, environmental water, and fermentation broths (off-flavor analysis).

This protocol details the quantitative determination of 2-Methoxy-4,6-dimethylphenol using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] While direct injection of phenols is possible on polar columns (e.g., Wax phases), this guide advocates for Silylation Derivatization using BSTFA. This approach is selected to neutralize the active hydroxyl proton, eliminating peak tailing caused by hydrogen bonding with the column stationary phase, improving thermal stability, and significantly enhancing sensitivity (S/N ratio) by modifying fragmentation pathways.

Chemical Logic & Method Development

The "Phenol Problem" in GC

Phenolic compounds possess a hydroxyl (-OH) group that acts as a hydrogen bond donor.[2] In a standard non-polar capillary column (e.g., 5% Phenyl Polysiloxane), underivatized phenols interact with active sites (silanols) on the liner and column walls.

  • Consequence: This results in peak tailing, irreversible adsorption (loss of sensitivity), and carryover between runs.

  • The Solution: Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active proton with a trimethylsilyl (TMS) group.[4]

Derivatization Mechanism

The reaction yields 2-Methoxy-4,6-dimethylphenol-TMS ether .[1][2]

  • Molecular Weight Shift: The TMS group (SiC₃H₉) adds 73 Da, but replaces a Hydrogen (1 Da), resulting in a net mass increase of +72 Da .

  • Native MW: 152.19 Da

    
    Derivative MW:  224.19 Da.[2]
    
  • Fragmentation Advantage: TMS derivatives typically yield a strong

    
     ion (loss of a methyl group from the silicon), providing a stable, high-intensity base peak for quantitation.
    

Experimental Protocol

Reagents & Standards
  • Reference Standard: 2-Methoxy-4,6-dimethylphenol (>98% purity).[1][2]

  • Internal Standard (IS): 2,4,6-Tribromophenol (surrogate) or 2,4-Dimethylphenol-d3 (isotopic analog).[1]

  • Derivatization Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).[2] Note: TMCS acts as a catalyst for sterically hindered phenols.

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade), Anhydrous Pyridine.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[2]
    
Sample Preparation Workflow

Critical Step: Moisture kills the derivatization reagent.[2] Samples must be strictly anhydrous.

A. Liquid-Liquid Extraction (Aqueous Matrices)[1][2]
  • Aliquot: Transfer 10 mL of sample to a glass centrifuge tube.

  • Spike: Add 50 µL of Internal Standard solution (100 µg/mL).

  • Acidify: Adjust pH to < 2 using 6N HCl (ensures phenol is protonated and partitions into organic phase).

  • Extract: Add 3 mL Dichloromethane (DCM). Vortex vigorously for 2 minutes.[2]

  • Separate: Centrifuge at 3000 rpm for 5 minutes. Recover the lower organic layer.[2]

  • Dry: Pass the organic extract through a Pasteur pipette packed with 0.5g Anhydrous

    
    .
    
  • Concentrate: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

B. Derivatization Reaction[2][4][5][6][7][8]
  • Reconstitute: Add 50 µL of Anhydrous Pyridine to the dried residue.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS.

  • Incubate: Cap vial tightly. Heat at 70°C for 30 minutes .

  • Final Dilution: Cool to room temperature. Dilute with 400 µL of anhydrous DCM (or Hexane) prior to injection.[2]

Instrumental Parameters (GC-MS)
ParameterSettingRationale
System Agilent 7890/5977 (or equivalent)Single Quadrupole MS is sufficient.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Non-polar, low bleed, ideal for TMS derivatives.[1][2]
Inlet Splitless (1 min purge) @ 260°CMaximizes sensitivity for trace analytes.[1][2]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.[1][2]
Oven Program 60°C (1 min)

15°C/min

300°C (3 min)
Slow ramp not required due to derivatization volatility.
Transfer Line 280°CPrevents condensation of high boilers.[1][2]
Ionization Electron Impact (EI), 70 eVStandard library matching energy.[1][2]
Acquisition SIM Mode (Selected Ion Monitoring)Required for low LOD/LOQ.[1][2]
Mass Spectrometry Detection (SIM Table)

Target: 2-Methoxy-4,6-dimethylphenol-TMS

  • Retention Time: ~10.5 - 11.5 min (Verify with standard).

  • Quantitation Ion (Target): m/z 209 (Base Peak,

    
    ).
    
  • Qualifier Ion 1: m/z 224 (Molecular Ion,

    
    ).
    
  • Qualifier Ion 2: m/z 179 (Loss of

    
     and 
    
    
    
    ).[2]

Target: Internal Standard (e.g., 2,4,6-Tribromophenol-TMS) [1]

  • Quantitation Ion: m/z 387 (or specific ion for chosen IS).

Visualization of Workflow

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Derivatization cluster_2 Phase 3: GC-MS Analysis Sample Sample Matrix (Water/Bio-fluid) Acid Acidify (pH < 2) Protonate Phenol Sample->Acid LLE LLE with DCM (3 mL) Acid->LLE Dry Dry Extract (Na2SO4) LLE->Dry Evap Evaporate to Dryness (N2) Dry->Evap Reagent Add BSTFA + 1% TMCS + Pyridine Evap->Reagent Residue Heat Incubate 70°C, 30 min Reagent->Heat Cool Cool & Dilute (DCM) Heat->Cool Inject Inject (1µL) Splitless Cool->Inject Sep DB-5MS Column Separation Inject->Sep Detect MS Detection (SIM Mode) Sep->Detect

Figure 1: Step-by-step analytical workflow ensuring moisture removal and complete derivatization.[1][2]

Method Validation Criteria

To ensure the trustworthiness of the data, the following validation parameters must be met:

Validation ParameterAcceptance CriteriaTroubleshooting
Linearity (

)

(Range: 10 - 1000 ng/mL)
Check pipette accuracy or IS degradation.
Recovery 80% - 120%If low, re-check pH adjustment during extraction.[1][2]
Precision (RSD)

Inconsistent derivatization; ensure vials are sealed tight during heating.
LOD (Limit of Detection) S/N > 3:1 (Approx. 1-5 ng/mL)Clean MS source; trim column inlet.
Derivatization Efficiency Absence of native phenol peak (m/z 152)Moisture contamination.[1][2] Dry extract more thoroughly.[2]

References

  • OIV-OENO 620-2020. "Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS)." International Organisation of Vine and Wine.[2][3]

  • Sigma-Aldrich. "Derivatization with BSTFA: Mechanism and Protocol."[1][2] Technical Bulletin.

  • Hawthorne, S. B., et al. (1989).[2] "Identification of methoxylated phenols as candidate tracers for atmospheric wood smoke pollution." Environmental Science & Technology.[2]

  • EPA Method 8041A. "Phenols by Gas Chromatography."[2] U.S. Environmental Protection Agency.[2][9]

Sources

Application

Application Note &amp; Protocol: A-Z Guide to HPLC Method Development for the Separation of Phenolic Compounds

Introduction: The Analytical Challenge of Phenolic Diversity Phenolic compounds, a vast and structurally diverse class of secondary metabolites in plants, are of significant interest to the pharmaceutical, nutraceutical,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Phenolic Diversity

Phenolic compounds, a vast and structurally diverse class of secondary metabolites in plants, are of significant interest to the pharmaceutical, nutraceutical, and food science industries due to their potent antioxidant, anti-inflammatory, and other health-promoting properties.[1][2] The inherent complexity of phenolic profiles in natural extracts presents a formidable analytical challenge.[1][3] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the qualitative and quantitative analysis of these compounds.[2][4][5] However, achieving robust and reproducible separation requires a systematic and scientifically-grounded method development strategy.

This guide provides a comprehensive framework for developing HPLC methods tailored to the separation of phenolic compounds. It moves beyond a simple recitation of steps to explain the underlying principles that govern chromatographic selectivity and resolution, empowering researchers to make informed decisions at each stage of the development process.

Foundational Principles: The Separation Science of Phenols

The separation of phenolic compounds by Reversed-Phase HPLC (RP-HPLC), the most common mode, is primarily driven by the differential partitioning of analytes between a nonpolar stationary phase and a more polar mobile phase.[6][7] The key to successful method development lies in manipulating the factors that influence this partitioning behavior.

The Critical Role of the Stationary Phase

The choice of the HPLC column is the most critical decision in method development. For phenolic compounds, C18 (octadecylsilane) columns are the universally accepted starting point due to their versatility and ability to retain a wide range of phenolic structures.[2][4]

  • Causality: The long alkyl chains of the C18 phase provide a hydrophobic environment that interacts with the nonpolar regions of phenolic molecules. The strength of this interaction, and thus the retention time, is influenced by the overall polarity of the analyte.

Modern advancements in column technology offer significant advantages over traditional fully porous particles. Core-shell (or superficially porous) particles, for instance, provide higher efficiency and faster separations at lower backpressures, making them an excellent choice for complex phenolic mixtures.[2][4]

Stationary Phase TypeKey CharacteristicsRecommended Use Case for Phenolics
Fully Porous C18 Standard, widely available, robust.General-purpose screening, well-characterized mixtures.
Core-Shell C18 High efficiency, fast analysis, lower backpressure.[4]Complex natural extracts, high-throughput analysis.
Phenyl-Hexyl Alternative selectivity through π-π interactions.Analytes with aromatic rings, resolving co-eluting peaks from C18.
Polar-Embedded Enhanced retention of polar phenols, compatible with highly aqueous mobile phases.Analysis of hydrophilic phenolic acids and glycosides.
Mobile Phase: The Engine of Selectivity

The mobile phase composition dictates the elution strength and plays a pivotal role in fine-tuning the separation.[6] For phenolic compounds, the mobile phase typically consists of an aqueous component and an organic modifier.[7][8]

  • Organic Modifiers: Acetonitrile and methanol are the most common organic solvents.[7][8] Acetonitrile generally offers lower viscosity and better UV transparency, but methanol can provide alternative selectivity for certain phenolic classes.

  • The Power of pH: The pH of the aqueous mobile phase is a critical parameter for ionizable compounds like phenolic acids and flavonoids. The hydroxyl groups on phenolic compounds have pKa values that can fall within the typical HPLC mobile phase pH range.

    • Expert Insight: By adjusting the mobile phase pH to be at least 2 units below the pKa of the acidic phenolic analytes, their ionization is suppressed. This renders them more nonpolar, leading to increased retention on a C18 column and improved peak shape. A common practice is to acidify the aqueous mobile phase with a low concentration (0.1%) of an acid like formic acid, acetic acid, or phosphoric acid.[1] The stability of phenolic compounds can be pH-dependent, with some degrading at high pH.[9]

Strategic Method Development Workflow

A logical, stepwise approach is essential for efficient and successful method development. The following workflow is a field-proven strategy for tackling the separation of complex phenolic mixtures.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Column Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Gradient & Flow Rate Optimization A Define Analytical Goal (e.g., quantify specific flavonoids) B Select Initial Column (e.g., Core-Shell C18, 100 x 2.1 mm, 2.7 µm) A->B C Generic Gradient Run (e.g., 5-95% Acetonitrile w/ 0.1% Formic Acid) B->C D Evaluate Peak Shape & Resolution C->D E Adjust pH / Acid Modifier (e.g., test Acetic vs. Phosphoric Acid) D->E F Test Organic Modifier (e.g., substitute Methanol for Acetonitrile) D->F G Refine Gradient Slope (Shallow for complex regions, Steep for washout) E->G F->G H Optimize Flow Rate & Temperature (Balance speed and resolution) G->H I Finalize Method H->I J Method Validation I->J Proceed to Validation

Caption: A systematic workflow for HPLC method development for phenolic compounds.

Experimental Protocol: Separation of a Standard Mixture of Phenolic Compounds

This protocol details a validated method for the simultaneous determination of 16 common phenolic compounds, demonstrating the practical application of the principles discussed.[2][4] This method is suitable for a conventional HPLC system with UV/DAD detection.[4]

Instrumentation and Consumables
  • HPLC System: An Agilent 1100 Series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[2]

  • Column: Poroshell 120 EC-C18 (4.6 mm × 100 mm, 2.7 µm).[2]

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid or acetic acid (analytical grade).[2][8]

  • Standards: Gallic acid, catechin, chlorogenic acid, caffeic acid, syringic acid, p-coumaric acid, ferulic acid, rutin, quercetin, and other relevant phenolic standards.

Preparation of Solutions
  • Mobile Phase A: 0.1% Acetic Acid in water.[2]

  • Mobile Phase B: 0.1% Acetic Acid in acetonitrile.[2]

  • Standard Stock Solutions: Prepare individual stock solutions of each phenolic standard (e.g., 1000 mg/L) in methanol. Store at 4°C in the dark.

  • Working Standard Mixture: Dilute the stock solutions with the initial mobile phase composition to create a mixed standard solution at a suitable concentration (e.g., 10 mg/L).

Chromatographic Conditions

The following conditions have been optimized for the separation of a broad range of phenolic compounds.[2]

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 25°C[2][10]
Detection Diode Array Detector (DAD) with monitoring at multiple wavelengths (e.g., 280 nm for flavanols, 320 nm for hydroxycinnamic acids, 360 nm for flavonols).[2]
Gradient Elution Program

A multi-step gradient is crucial for resolving the complex mixture of phenolics with varying polarities.[2][10][11]

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0928
3.259010
8.08812
15.07525
25.01090
30.01090
30.1928
35.0928
  • Causality: The shallow initial gradient allows for the separation of more polar compounds, while the steeper increase in organic solvent concentration later in the run efficiently elutes the more hydrophobic compounds, reducing the total analysis time.[11]

Detection and Quantification Strategies

The choice of detector is critical for both qualitative and quantitative analysis.

  • Diode Array Detector (DAD/PDA): This is the most common and versatile detector for phenolic compound analysis.[1][4] It provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. Different classes of phenolics have different absorption maxima, and a DAD allows for monitoring at the optimal wavelength for each compound class, enhancing sensitivity.[2]

  • Mass Spectrometry (MS): Coupling HPLC with MS provides unparalleled sensitivity and specificity. It allows for the definitive identification of compounds based on their mass-to-charge ratio and fragmentation patterns, which is invaluable when analyzing novel or complex samples.

  • Fluorescence Detector (FLD): For certain classes of fluorescent phenolics, such as catechins and some flavonoids, an FLD can offer significantly higher sensitivity and selectivity compared to UV-Vis detection.

In cases of co-eluting peaks, the different absorbance profiles of the compounds can be leveraged with a DAD to mathematically resolve and quantify the individual components.[1]

Method Validation: Ensuring Trustworthiness

Once a suitable separation method is developed, it must be validated to ensure it is fit for its intended purpose. Method validation is a mandatory step in regulated environments and good scientific practice in research settings. Key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[4][12][13]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, comparison with standards.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999.[12]
Accuracy The closeness of the test results to the true value.Recovery of 97-103% is often acceptable.[12]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2%.[12]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.[2]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[2]

Conclusion: A Pathway to Robust Phenolic Analysis

Developing a successful HPLC method for the separation of phenolic compounds is a systematic process that combines a strong understanding of chromatographic theory with empirical optimization. By carefully selecting the stationary phase, strategically manipulating the mobile phase composition, and employing a logical development workflow, researchers can achieve robust, reproducible, and high-resolution separations. The protocol provided herein serves as a validated starting point, but the principles discussed empower the analyst to adapt and optimize the method for their specific sample matrix and analytical objectives, ensuring data of the highest quality and integrity.

References

  • Atanacković Krstonošić, M., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Acta Chromatographica, 32(2), 108-115. Available at: [Link]

  • Al-Khayri, J. M., et al. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. Molecules, 26(24), 7538. Available at: [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 6, 2026, from [Link]

  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved February 6, 2026, from [Link]

  • Şeker, M. G., et al. (2021). Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. Journal of the Brazilian Chemical Society, 32(8), 1649-1660. Available at: [Link]

  • Škerget, M., et al. (2016). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, 54(4), 485-491. Available at: [Link]

  • Widyastuti, T., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Antioxidants, 12(3), 661. Available at: [Link]

  • Atanacković Krstonošić, M., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Available at: [Link]

  • Stoll, D. R. (2010). Improving HPLC Separation of Polyphenols. LCGC International, 28(11). Available at: [Link]

  • Kim, H. J., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology. Available at: [Link]

  • Buta, E., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Plants, 11(3), 263. Available at: [Link]

  • Tan, J., et al. (2023). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Agriculture and Food Research, 14, 100853. Available at: [Link]

  • De Villiers, A., et al. (2011). Recent developments in the HPLC separation of phenolic compounds. Journal of Separation Science, 34(8), 882-900. Available at: [Link]

  • Journal of Chromatographic Science. (1983). HPLC Separation and Determination of Complex Mixtures of Phenolic Compounds on Different Stationary Phases. An Efficient General Screening Method for the Presence of Phenols in Water. Oxford Academic. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105. Available at: [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved February 6, 2026, from [Link]

Sources

Method

Analytical Protocols for 2-Methoxy-4,6-dimethylphenol as a Flavoring Agent Marker

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 2-Methoxy-4,6-dimethylphenol is a significant contributor to the sensory profile of many food products, often associated with s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4,6-dimethylphenol is a significant contributor to the sensory profile of many food products, often associated with smoky and woody aromas. Its presence and concentration can be indicative of specific processing methods, such as smoking, or its use as an additive. This document provides a comprehensive guide to the analytical determination of 2-methoxy-4,6-dimethylphenol, serving as a marker for flavor profiling and quality control. The primary methodology detailed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive technique for the analysis of volatile and semi-volatile organic compounds in complex matrices. This guide covers the entire analytical workflow, from sample preparation to data analysis, with an emphasis on the rationale behind experimental choices to ensure methodological integrity and reproducibility.

Introduction: The Role of 2-Methoxy-4,6-dimethylphenol in Flavor Science

2-Methoxy-4,6-dimethylphenol, a member of the guaiacol derivative family, is a key aromatic compound found in various food products. Its distinct sensory characteristics, often described as smoky, woody, and phenolic, make it a crucial component of the flavor profile in smoked foods, certain beverages, and products where it is used as a flavoring agent.[1][2] The concentration of this compound can vary significantly depending on the food processing techniques employed, making it a valuable marker for authentication, quality control, and the development of new food products.

The analytical challenge lies in accurately and reliably quantifying 2-methoxy-4,6-dimethylphenol in diverse and often complex food matrices. This requires a highly selective and sensitive analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application, offering excellent chromatographic separation of volatile compounds coupled with definitive identification and quantification through mass analysis.[3] This application note provides detailed protocols for the extraction and GC-MS analysis of 2-methoxy-4,6-dimethylphenol from both liquid and solid food matrices.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValue
CAS Number 2896-66-4
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol [4]
Boiling Point 244.1°C at 760 mmHg[4]
Flash Point 105.5°C[4]
Density 1.053 g/cm³[4]
Appearance Colorless to pale yellow liquid
Sensory Profile Smoky, woody, phenolic[2]

Principle of the Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification of 2-methoxy-4,6-dimethylphenol is optimally achieved through GC-MS. This technique provides a powerful combination of separation and detection, essential for analyzing complex samples.

  • Gas Chromatography (GC): The prepared sample extract is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds in the sample interact with this stationary phase to varying degrees based on their volatility and chemical properties. This differential interaction causes the separation of the compounds, with each compound eluting from the column at a characteristic time, known as the retention time.[3]

  • Mass Spectrometry (MS): As each compound elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons (in Electron Ionization mode), causing it to ionize and fragment into smaller, charged pieces. These fragments are characteristic of the original molecule's structure. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint, allowing for highly confident identification.[3][5] For quantification, the instrument can be set to monitor specific, abundant ions of the target analyte (Selected Ion Monitoring - SIM), which significantly enhances sensitivity and selectivity.

GCMS_Principle cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (Vaporization) Column Capillary Column (Separation) Injector->Column Carrier Gas Flow IonSource Ion Source (Ionization & Fragmentation) Column->IonSource Eluting Analytes MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Chromatogram & Mass Spectrum) Detector->DataSystem Signal caption Figure 1: Principle of GC-MS Analysis.

Figure 1: Principle of GC-MS Analysis.

Sample Preparation: The Key to Accurate Quantification

The goal of sample preparation is to efficiently extract 2-methoxy-4,6-dimethylphenol from the sample matrix and remove interfering compounds.[6][7] The choice of method depends on the nature of the sample.

Protocol for Liquid Samples (e.g., Beverages, Sauces)

This protocol utilizes Liquid-Liquid Extraction (LLE), a robust method for isolating semi-volatile phenols from aqueous matrices.

Materials:

  • Separatory funnel (250 mL)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Nitrogen evaporator or rotary evaporator

  • GC vials with inserts

Procedure:

  • Sample Measurement: Accurately measure 50 mL of the liquid sample into the separatory funnel.

  • pH Adjustment: Acidify the sample to a pH of approximately 2 with 1M HCl. This ensures that the phenolic hydroxyl group is protonated, making the analyte more soluble in the organic solvent.

  • First Extraction: Add 30 mL of dichloromethane to the separatory funnel. Stopper and shake vigorously for 2 minutes, periodically venting to release pressure. Allow the layers to separate completely.

  • Collect Organic Layer: Drain the lower organic layer (DCM) into a clean flask.

  • Repeat Extraction: Perform two more extractions of the aqueous layer with fresh 30 mL portions of DCM. Combine all organic extracts.

  • Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. This removes residual water which can interfere with GC analysis.

  • Concentration: Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen or using a rotary evaporator. Causality: This step is crucial to increase the analyte concentration to a level detectable by the GC-MS.

  • Sample Transfer: Transfer the concentrated extract to a 2 mL GC vial for analysis.

Protocol for Solid and Semi-Solid Samples (e.g., Smoked Meats, Cheeses)

This protocol employs an Ultrasound-Assisted Solvent Extraction (UASE) followed by Solid-Phase Extraction (SPE) for cleanup.

Materials:

  • Homogenizer/blender

  • Ultrasonic bath

  • Centrifuge

  • Methanol, HPLC grade

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Homogenization: Weigh 5 g of the sample and homogenize it until a uniform consistency is achieved. For high-fat samples, a defatting step with hexane may be necessary prior to extraction.[6]

  • Solvent Extraction: Transfer the homogenized sample to a beaker and add 20 mL of methanol.

  • Ultrasonication: Place the beaker in an ultrasonic bath for 15 minutes to enhance the extraction efficiency by disrupting cell walls.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Collect Supernatant: Carefully decant the methanol supernatant into a clean tube.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

    • Loading: Load the methanol extract onto the conditioned cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elution: Elute the analyte with 5 mL of methanol into a collection tube.

  • Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Sample Transfer: Transfer the final extract to a GC vial for analysis.

SamplePrepWorkflow cluster_liquid Liquid Sample Workflow cluster_solid Solid Sample Workflow l_start 50 mL Liquid Sample l_ph Acidify to pH 2 l_start->l_ph l_lle Liquid-Liquid Extraction (DCM, 3x) l_ph->l_lle l_dry Dry with Na₂SO₄ l_lle->l_dry l_conc Concentrate to 1 mL l_dry->l_conc l_end GC-MS Analysis l_conc->l_end s_start 5 g Solid Sample s_homo Homogenize s_start->s_homo s_ext Ultrasound-Assisted Extraction (Methanol) s_homo->s_ext s_cent Centrifuge s_ext->s_cent s_spe SPE Cleanup (C18) s_cent->s_spe s_conc Concentrate to 1 mL s_spe->s_conc s_end GC-MS Analysis s_conc->s_end caption Figure 2: Sample Preparation Workflows.

Figure 2: Sample Preparation Workflows.

GC-MS Instrumentation and Analytical Conditions

The following parameters are recommended for the analysis. These should be considered a starting point and may require optimization based on the specific instrumentation available.[8]

ParameterRecommended ConditionRationale
Gas Chromatograph (GC)
ColumnDB-5ms or equivalent (5% Phenyl-methylpolysiloxane)Provides good separation for semi-polar compounds.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for good resolution and sample capacity.
Carrier GasHelium, constant flow mode at 1.0 mL/minInert gas providing good chromatographic efficiency.
InjectorSplitless mode, 250°CEnsures complete vaporization and transfer of the analyte to the column, maximizing sensitivity.
Oven ProgramInitial 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minA temperature gradient to effectively separate compounds with different boiling points.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI), 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Ion Source Temp.230°COptimized to prevent analyte degradation while ensuring efficient ionization.
Transfer Line Temp.280°CPrevents condensation of the analyte as it transfers from the GC to the MS.
Acquisition ModeScan (m/z 40-350) for identification; SIM for quantificationFull scan is used to confirm the identity by matching the entire mass spectrum. SIM mode increases sensitivity by only monitoring specific ions.
Quantification Ions (SIM) m/z 152 (Quantifier), 137, 109 (Qualifiers) m/z 152 corresponds to the molecular ion [M]⁺. The other ions are characteristic fragments used for confirmation.

Data Analysis and Quantification

  • Identification: The identification of 2-methoxy-4,6-dimethylphenol is confirmed by matching the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic standard. The ratio of the qualifier ions to the quantifier ion should also match that of the standard within an acceptable tolerance (e.g., ±20%).

  • Calibration: Prepare a series of calibration standards of 2-methoxy-4,6-dimethylphenol in the final extraction solvent (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Inject these standards into the GC-MS and create a calibration curve by plotting the peak area of the quantifier ion (m/z 152) against the concentration.

  • Quantification: The concentration of 2-methoxy-4,6-dimethylphenol in the prepared sample extract is determined by comparing its peak area to the calibration curve. The final concentration in the original sample is then calculated by accounting for the initial sample weight/volume and the final extract volume.

Method Validation and Quality Control

A self-validating system is crucial for trustworthy results. The method should be validated for the specific matrix of interest. Typical performance characteristics for phenolic compound analysis are provided below.[8]

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Accuracy (% Recovery) 80 - 120%
Precision (%RSD) < 15%

Quality Control Measures:

  • Method Blank: A blank sample (containing no analyte) is processed through the entire sample preparation and analysis procedure to check for contamination.

  • Spiked Sample: A known amount of the analyte is added to a real sample before extraction to assess matrix effects and determine the method's accuracy (% recovery).

  • Internal Standard: The use of a deuterated analog or a structurally similar compound not present in the sample can be added at the beginning of the sample preparation to correct for variations in extraction efficiency and instrument response.

References

  • Chem-Impex. (n.d.). 2-Methoxy-4-methylphenol. Retrieved from [Link]

  • MDPI. (2018). Sensory Characteristics of Combinations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2015). Update of Human Health Ambient Water Quality Criteria: 2,4-Dimethylphenol 105-67-9. Retrieved from [Link]

  • PubMed. (2003). Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography. Retrieved from [Link]

  • Research Square. (2022). Electrochemical sensitive detection of 2, 6-dimethylphenol in petrochemical wastewater based on ferroporphyrin modified glassy c. Retrieved from [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • MDPI. (2018). Sensory Characteristics of Various Concentrations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 2,4-Dimethylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). List of sensory attributes imparting smoked aroma characteristics. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-vinylphenol. Retrieved from [Link]

  • PMC. (2018). Sensory Characteristics of Various Concentrations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methoxy-4-vinyl phenol, 7786-61-0. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. Retrieved from [Link]

  • Chemsrc. (2025). 2-methoxy-4,6-dimethylphenol | CAS#:2896-66-4. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). poly(2,6-dimethyl-1,4-phenylene oxide) - Inventory of Food Contact Substances Listed in 21 CFR. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation in the determination of phenolic compounds in fruits. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Sensory Characteristics of Various Concentrations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). PV2039. Retrieved from [Link]

  • PMC. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

  • Federal Register. (2000). Indirect Food Additives: Adjuvants, Production Aids, and Sanitizers. Retrieved from [Link]

  • IntechOpen. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Xylenol. Retrieved from [Link]

  • MDPI. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Retrieved from [Link]

Sources

Application

Catalytic Methylation for the Synthesis of 2-Methoxy-4,6-dimethylphenol: Application Notes and Protocols

Introduction: The Strategic Importance of Selective O-Methylation In the landscape of pharmaceutical and specialty chemical synthesis, the precise installation of a methoxy group onto a phenolic scaffold is a frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Selective O-Methylation

In the landscape of pharmaceutical and specialty chemical synthesis, the precise installation of a methoxy group onto a phenolic scaffold is a frequently encountered and critical transformation. The resulting aryl methyl ethers often exhibit modulated biological activity, improved pharmacokinetic profiles, and desirable physicochemical properties compared to their parent phenols. 2-Methoxy-4,6-dimethylphenol is a valuable building block in organic synthesis, with potential applications in the development of novel bioactive molecules and functional materials. Its synthesis, which requires the selective O-methylation of 2,4-dimethylphenol, presents a classic challenge in regioselectivity. The hydroxyl group of 2,4-dimethylphenol is sterically hindered by an adjacent methyl group, and the aromatic ring is activated towards electrophilic attack, creating the potential for competitive C-methylation.

This technical guide provides an in-depth exploration of two robust catalytic procedures for the efficient and selective synthesis of 2-Methoxy-4,6-dimethylphenol from 2,4-dimethylphenol. We will delve into a classic Williamson ether synthesis employing phase-transfer catalysis for enhanced efficiency and a greener, more modern approach utilizing dimethyl carbonate as a sustainable methylating agent. The protocols are designed to be self-validating, with integrated analytical checkpoints and troubleshooting guidance to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Mechanistic Insights: Navigating O- vs. C-Alkylation

The fundamental reaction at play is the nucleophilic attack of the phenoxide ion on a methylating agent. The choice of reagents and reaction conditions is paramount in directing the reaction towards the desired O-methylation product and minimizing the formation of C-methylated byproducts.

Williamson Ether Synthesis Pathway: This venerable reaction proceeds via the deprotonation of the phenol to form a more nucleophilic phenoxide. This is typically achieved using a strong base. The phenoxide then participates in a bimolecular nucleophilic substitution (SN2) reaction with a methyl electrophile, such as dimethyl sulfate (DMS).[1][2] The use of a phase-transfer catalyst (PTC) is highly advantageous in this context, as it facilitates the transport of the phenoxide anion from an aqueous or solid phase into the organic phase where the methylating agent resides, thereby accelerating the reaction rate under milder conditions.

Green Methylation with Dimethyl Carbonate (DMC): Dimethyl carbonate is an environmentally benign methylating agent that offers a safer alternative to the highly toxic and carcinogenic dimethyl sulfate.[3] The reaction mechanism with DMC in the presence of a base, such as potassium carbonate, also involves the formation of the phenoxide ion. The phenoxide then attacks one of the methyl groups of DMC. This approach is highly selective for O-methylation and produces methanol and carbon dioxide as the primary byproducts, which are significantly less hazardous than the byproducts of DMS methylation.[4]

Sources

Method

Advanced Application Note: Solid-Phase Microextraction (SPME) of 4,6-Dimethylguaiacol

Executive Summary & Scientific Rationale This application note details a high-sensitivity protocol for the extraction and quantification of 4,6-Dimethylguaiacol (4,6-DMG) using Headspace Solid-Phase Microextraction (HS-S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a high-sensitivity protocol for the extraction and quantification of 4,6-Dimethylguaiacol (4,6-DMG) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

4,6-DMG is a methylated phenolic compound often monitored as a marker for lignin degradation, smoke taint in viticulture, or as a specific industrial byproduct. Its analysis is complicated by its semi-volatile nature, polarity, and the complexity of the matrices in which it typically resides (e.g., wine, wastewater).

Core Scientific Strategy:

  • Extraction Mode: Headspace (HS) is selected over Direct Immersion (DI) to eliminate non-volatile matrix interferences (sugars, proteins, pigments) and extend fiber lifetime.

  • Fiber Chemistry: A Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber is prescribed.[1][2] While Polyacrylate (PA) is traditional for phenols, the DVB/PDMS phase offers superior recovery for methylated guaiacols due to the π-π interactions facilitated by the DVB cross-linking, matching the aromaticity of the analyte.

  • Matrix Modification: Acidification (pH < 3.5) and salting out (NaCl saturation) are mandatory to suppress ionization and maximize the partition coefficient (

    
    ) into the headspace.
    

Physicochemical Profile & Method Parameters

To design a robust method, we must first understand the analyte's behavior.

PropertyValue (Est.)Implication for SPME
Molecular Weight 152.19 g/mol Suitable for GC-MS; volatile enough for Headspace.
pKa ~10.5Phenolic proton is weakly acidic. Action: Acidify sample to pH < 4 to keep analyte neutral (protonated).
Log P (Octanol/Water) ~2.4 - 2.6Moderately hydrophobic. Action: Use a hydrophobic fiber core (PDMS) with polar surface functionality (DVB).
Boiling Point ~230-240°CSemi-volatile. Action: Requires heated incubation (50-60°C) to drive into headspace.

Experimental Workflow Diagram

The following diagram outlines the critical decision pathways and workflow for this protocol.

SPME_Workflow Sample Sample Collection (Wine/Water/Bio) Prep Matrix Modification (20% NaCl + pH < 3.5) Sample->Prep 10 mL into 20 mL Vial Equilibration Thermal Equilibration (50°C, 10 min, 500 rpm) Prep->Equilibration Cap & Vortex Extraction HS-SPME Extraction (DVB/PDMS Fiber, 40 min) Equilibration->Extraction Expose Fiber Desorption GC Inlet Desorption (250°C, Splitless, 5 min) Extraction->Desorption Retract & Inject Separation GC Separation (Wax or 5MS Column) Desorption->Separation Detection MS Detection (SIM Mode: m/z 137, 152) Separation->Detection

Caption: Step-by-step HS-SPME workflow for 4,6-Dimethylguaiacol analysis.

Detailed Protocol: HS-SPME of 4,6-Dimethylguaiacol

Materials & Reagents[3]
  • SPME Fiber: StableFlex Divinylbenzene/Polydimethylsiloxane (DVB/PDMS), 65 µm (Supelco/Agilent or equivalent). Note: Condition fiber at 250°C for 30 min before first use.

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/Silicone septa.

  • Reagents: Sodium Chloride (NaCl, analytical grade), Tartaric Acid or HCl (for pH adjustment).

Sample Preparation[4][5][6][7]
  • Aliquot: Transfer 10 mL of sample into a 20 mL headspace vial.

  • Salt Addition: Add 3.0 g NaCl (approx. 30% w/v).

    • Why? This creates a "salting-out" effect, decreasing the solubility of organics in the aqueous phase and driving them into the headspace.

  • pH Adjustment: Check pH. If > 4.0, add 50 µL of 5M HCl or 100 mg Tartaric Acid. Target pH is 3.0 - 3.5 .

    • Why? Ensures 4,6-DMG exists in its neutral phenol form, which is far more volatile than the phenolate ion.

  • Internal Standard: Spike with 10 µL of deuterated internal standard (e.g., Guaiacol-d3 or 4-Methylguaiacol-d3 ) at 10 mg/L concentration.

  • Sealing: Cap tightly immediately after spiking.

Automated SPME Extraction (e.g., PAL System)
  • Incubation Temperature: 50°C

  • Incubation Time: 10 minutes (with agitation at 500 rpm).

  • Extraction Mode: Headspace (HS).[1][3][4][5]

  • Extraction Time: 40 minutes.

    • Note: Phenols are semi-volatile. Equilibrium takes time.[2] 40 minutes is a balance between sensitivity and throughput.

  • Agitation: 250-500 rpm (Intermittent). Continuous agitation speeds up equilibrium.

  • Desorption: 5 minutes at 250°C in the GC inlet.

GC-MS Configuration

Gas Chromatography[3][4][5][6][7][9][10][11][12]
  • Column: DB-Wax UI or VF-WAXms (Polar PEG phase), 30 m x 0.25 mm x 0.25 µm.

    • Alternative: DB-5MS (Non-polar) can be used, but Wax columns provide better peak shape for underivatized phenols.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless mode.

    • Liner: SPME-specific liner (0.75 mm ID) to minimize peak broadening.

    • Mode: Splitless for 2 minutes, then 50:1 split to purge.

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 5°C/min to 200°C.

    • Ramp 20°C/min to 240°C, hold for 5 min.

Mass Spectrometry (SIM Mode)

Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.[6]

AnalyteQuant Ion (m/z)Qualifier Ions (m/z)Retention Time (Approx on Wax)
4,6-Dimethylguaiacol 137 152 (Molecular Ion), 122~14.5 min
Guaiacol-d3 (IS) 127 112, 84~10.2 min

Mechanistic Insight: The base peak for methylated guaiacols is typically


, corresponding to the loss of a methyl group from the methoxy functionality. For 4,6-DMG (MW 152), this results in m/z 137.

Validation & Quality Control

To ensure the "Trustworthiness" of this protocol, the following validation steps are required:

  • Linearity: Construct a calibration curve in "Model Wine" (12% Ethanol, pH 3.5) or synthetic water matrix from 1 µg/L to 500 µg/L.

    • Acceptance:

      
      .
      
  • Fiber Competition Check: In complex matrices, high concentrations of other volatiles (e.g., ethanol, esters) can displace the target analyte.

    • Test: Run a standard addition curve. If the slope differs significantly from the solvent curve, matrix effects are present. Use Deuterated Internal Standards to correct for this.

  • Carryover: Run a blank fiber desorption after the highest standard.

    • Action: If carryover > 1%, increase desorption time or temperature (up to 260°C for DVB/PDMS).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity pH too high (Analyte ionized).Verify pH < 3.5. Phenolates do not enter headspace.
Poor Peak Shape (Tailing) Active sites in liner or column.Use Ultra-Inert liners; Trim column; Switch to Wax column.
Fiber degradation Septum coring or sugar buildup.Use Merlin Microseal; Ensure no liquid contact (HS mode only).
High Background Septum bleed or vial cap contamination.Bake out fiber; Use PTFE-lined caps; Do not overheat vials (>60°C).

References

  • Pawliszyn, J. (2012).[3] Solid Phase Microextraction: Theory and Practice. Wiley-VCH. Link

  • Risticevic, S., et al. (2010).[3] "Protocol for the development of automated high-throughput SPME–GC methods for the analysis of volatile and semivolatile constituents in wine samples." Nature Protocols, 5, 122–139. Link

  • Whitener, H.A.B., et al. (2016). "Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Phenols in Smoke-Exposed Grapes and Wines." American Journal of Enology and Viticulture. (Contextual reference for alkylguaiacol methodology).
  • Sigma-Aldrich/Supelco. "SPME Fiber Selection Guide for Volatiles and Semivolatiles." Link

  • Standard Methods for the Examination of Water and Wastewater. Method 6040 (Constituents including phenols). (General reference for phenol extraction principles).

Sources

Application

High-Sensitivity Determination of 2-Methoxy-4,6-dimethylphenol (4,6-Dimethylguaiacol) in Wastewater via SPE-GC-MS

Abstract & Application Scope 2-Methoxy-4,6-dimethylphenol (also known as 4,6-dimethylguaiacol) is a potent organoleptic compound often associated with industrial effluents (pulp/paper, wood processing) and biological deg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

2-Methoxy-4,6-dimethylphenol (also known as 4,6-dimethylguaiacol) is a potent organoleptic compound often associated with industrial effluents (pulp/paper, wood processing) and biological degradation of additives. Even at trace levels (ng/L), it imparts a characteristic "spicy," "clove-like," or "musty" taint to water, posing significant challenges for wastewater discharge compliance and downstream water reuse.

This Application Note details a robust, self-validating protocol for the quantitative analysis of 2-Methoxy-4,6-dimethylphenol in complex wastewater matrices. Unlike generic phenol screens, this method utilizes Solid Phase Extraction (SPE) on a hydrophilic-lipophilic balance (HLB) sorbent followed by Silylation Derivatization and GC-MS (SIM mode) analysis. This approach overcomes the two primary challenges of phenolic analysis: high water solubility (preventing efficient liquid-liquid extraction) and peak tailing (caused by hydroxyl group hydrogen bonding).

Analytical Workflow Visualization

The following diagram outlines the critical path from sample collection to data generation.

AnalyticalWorkflow cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Extraction (SPE) cluster_2 Phase 3: Analysis Sample Wastewater Sample (100-500 mL) Filter Filtration (0.7 µm Glass Fiber) Sample->Filter Acid Acidification (pH < 2 with H2SO4) IS_Add Add Internal Standard (2,4,6-Tribromophenol) Acid->IS_Add Filter->Acid SPE_Load Load Cartridge (Polymeric HLB) IS_Add->SPE_Load SPE_Wash Wash (5% MeOH in Water) SPE_Load->SPE_Wash SPE_Dry Vacuum Dry (CRITICAL STEP) SPE_Wash->SPE_Dry SPE_Elute Elution (DCM or EtOAc) SPE_Dry->SPE_Elute Deriv Derivatization (BSTFA + 1% TMCS, 60°C) SPE_Dry->Deriv Moisture inhibits derivatization SPE_Elute->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Quantification (Target Ion Ratio) GCMS->Data

Figure 1: Step-by-step analytical workflow emphasizing the critical drying step prior to silylation.

Experimental Protocols

Protocol 1: Sample Preparation & Solid Phase Extraction (SPE)

Objective: Isolate the target phenol from the aqueous matrix while removing salts and biological material.

Scientific Rationale: Phenols are weak acids (pKa ~10). To extract them efficiently using hydrophobic retention mechanisms, they must be in their neutral (protonated) form. Acidification to pH < 2 ensures >99% protonation. We utilize Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridges because they remain wettable and retain polar phenols better than traditional C18 silica.

Materials:

  • SPE Cartridge: Polymeric HLB, 200mg/6mL (e.g., Oasis HLB or equivalent).

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), HPLC Water.

  • Reagents: Sulfuric Acid (H2SO4, 50%).

Steps:

  • Preservation: Collect samples in amber glass bottles. Add sodium thiosulfate (80 mg/L) immediately if residual chlorine is present (prevents oxidation of phenols).

  • Filtration: Filter highly particulate wastewater through a 0.7 µm glass fiber filter.

  • Acidification: Adjust sample pH to < 2.0 using 50% H2SO4.

  • Internal Standard Spiking: Add 20 µL of 2,4,6-Tribromophenol (surrogate standard) solution (10 µg/mL) to every sample.

  • Conditioning:

    • Pass 6 mL DCM through the cartridge.

    • Pass 6 mL MeOH.

    • Pass 6 mL acidified water (pH 2). Do not let the cartridge go dry.

  • Loading: Pass 500 mL of sample through the cartridge at a flow rate of ~5-10 mL/min.

  • Washing: Wash with 10 mL of 5% MeOH in water to remove salts and highly polar interferences.

  • Drying (Critical): Dry the cartridge under high vacuum for 30-45 minutes.

    • Note: Any residual water will destroy the derivatization reagent in Protocol 2.

  • Elution: Elute analytes with 2 x 3 mL of Dichloromethane (DCM).

  • Concentration: Evaporate the eluate to ~0.5 mL under a gentle stream of nitrogen.

Protocol 2: Derivatization (Silylation)

Objective: Convert the polar hydroxyl group (-OH) into a volatile trimethylsilyl (TMS) ether.

Scientific Rationale: Underivatized phenols interact strongly with the silanol groups in GC column stationary phases, leading to peak tailing and poor sensitivity. Silylation replaces the active proton with a trimethylsilyl group, improving thermal stability and peak symmetry.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]

Steps:

  • Transfer the 0.5 mL concentrated extract to a GC vial with a glass insert.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap tightly and vortex for 10 seconds.

  • Incubate at 60°C for 30 minutes in a heating block.

  • Allow to cool to room temperature before injection.

Protocol 3: GC-MS/MS Instrumental Analysis

Objective: Separate and quantify the target analyte with high specificity.

Instrument Parameters:

  • Column: DB-5ms or ZB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 50°C (hold 1 min).

    • Ramp 1: 10°C/min to 160°C.

    • Ramp 2: 20°C/min to 280°C (hold 3 min).

  • MS Source: Electron Impact (EI), 230°C.

Detection Mode: Selected Ion Monitoring (SIM) To achieve low detection limits (ng/L), use SIM mode targeting the TMS-derivative ions.

CompoundDerivatized MWQuant Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2-Methoxy-4,6-dimethylphenol-TMS 224224 (M+)209 (M - CH3)179
2,4,6-Tribromophenol-TMS (IS) 402330 332402

Note: The molecular ion (224) is usually stable for this compound. The M-15 peak (209) corresponds to the loss of a methyl group from the TMS moiety, a characteristic fragmentation of silylated phenols.

Quantitative Data & Validation Criteria

The following table summarizes the expected performance metrics when adhering to this protocol.

ParameterSpecificationNotes
Linearity (R²) > 0.995Range: 10 ng/L – 5000 ng/L
Method Detection Limit (MDL) 5 - 10 ng/LDependent on matrix cleanliness
Recovery 70% - 120%Acceptable range for wastewater (EPA 8270E)
Precision (RSD) < 15%Based on n=7 replicates
Logic of Quantification

Quantification is performed using the Internal Standard Method .



Where RF is the Response Factor calculated from the calibration curve.

Troubleshooting & Critical Control Points

Troubleshooting Issue1 Low Recovery Cause1 pH > 2 during extraction (Phenol ionized) Issue1->Cause1 Issue2 No Peak / Low Response Cause2 Water in extract (Hydrolysis of BSTFA) Issue2->Cause2 Issue3 Tailing Peaks Cause3 Incomplete Derivatization (Old reagent or low temp) Issue3->Cause3

Figure 2: Diagnostic tree for common analytical failures.

  • Moisture Control: The reaction between BSTFA and water produces TMS-OH and regenerates the underivatized phenol. If you see the underivatized peak (MW 152) in your chromatogram, your drying step failed.

  • Matrix Interference: Wastewater often contains high levels of fatty acids. These can co-elute. If interferences persist, a cleanup step using a silica cartridge (flushing with hexane before eluting phenols with DCM) may be added before derivatization.

References

  • U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS).[2][3] SW-846 Update VI. [Link][2][3][4]

  • Zhong, W. J., et al. (2011).[1] A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. Chinese Science Bulletin.[1] [Link]

Sources

Method

Technical Application Note: Polymerization Inhibition with 2-Methoxy-4,6-dimethylphenol (4,6-DMG)

Executive Summary 2-Methoxy-4,6-dimethylphenol (4,6-DMG), a sterically hindered guaiacol derivative, represents a high-performance class of phenolic antioxidants. Unlike standard inhibitors such as Hydroquinone (HQ) or M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-4,6-dimethylphenol (4,6-DMG), a sterically hindered guaiacol derivative, represents a high-performance class of phenolic antioxidants. Unlike standard inhibitors such as Hydroquinone (HQ) or Monomethyl Ether of Hydroquinone (MEHQ), 4,6-DMG combines the electron-donating power of a methoxy group with the steric protection of methyl substituents. This unique architecture makes it particularly effective in stabilizing reactive monomers (acrylates, styrenics, and bio-based vinyls) against premature free-radical polymerization during storage and purification.

This guide details the physicochemical basis of its activity, comparative performance metrics, and validated protocols for its quantification and removal.

Chemical Basis & Mechanism[1]

Structural Advantages

The efficacy of 4,6-DMG stems from the synergy between electronic activation and steric hindrance:

  • Electronic Activation: The ortho-methoxy group increases electron density on the phenolic ring, lowering the bond dissociation energy (BDE) of the O-H bond, facilitating faster Hydrogen Atom Transfer (HAT).

  • Steric Stabilization: The methyl groups at the 4 and 6 positions provide steric bulk, protecting the resulting phenoxy radical from rapid coupling or side reactions, thereby extending the radical's lifetime to terminate propagating chains effectively.

Mechanism of Action (HAT)

4,6-DMG functions primarily as a chain-breaking antioxidant. It donates a phenolic hydrogen atom to carbon-centered or peroxy radicals (ROO•), converting them into stable species.[1][2]

InhibitorMechanism Initiator Peroxy Radical (ROO•) Transition Transition State [ROO---H---OAr]‡ Initiator->Transition Attack Inhibitor 4,6-DMG (ArOH) Inhibitor->Transition Product1 Hydroperoxide (ROOH) Transition->Product1 H-Transfer Product2 Phenoxy Radical (ArO•) Transition->Product2 Termination Non-Radical Products (Quinone Methides) Product2->Termination Radical Coupling (Termination)

Figure 1: The Hydrogen Atom Transfer (HAT) mechanism where 4,6-DMG neutralizes a propagating peroxy radical.

Comparative Efficacy

4,6-DMG is often compared to MEHQ. While MEHQ is the industry standard for acrylates, 4,6-DMG exhibits superior lipophilicity and stability in specific hydrophobic matrices.

FeatureMEHQ (4-Methoxyphenol)4,6-DMG (2-Methoxy-4,6-dimethylphenol)Impact on Application
Mechanism HAT (Aerobic)HAT (Aerobic)Both require dissolved oxygen to function optimally.
Steric Hindrance LowHigh (Methyls at 4,6)4,6-DMG radical is less likely to re-initiate polymerization.
Water Solubility ModerateLow4,6-DMG is preferred for hydrophobic monomers to prevent inhibitor washout during aqueous processing.
Boiling Point 243°C~260°C (est.)4,6-DMG is less volatile; better for high-temp distillation bottoms.

Validated Experimental Protocols

Protocol A: Inhibitor Efficiency Testing (Induction Period)

Objective: Determine the "Induction Period" (time until polymerization onset) of a monomer stabilized with 4,6-DMG using Differential Scanning Calorimetry (DSC).

Materials:

  • Monomer: Styrene or Methyl Methacrylate (uninhibited).

  • Initiator: Benzoyl Peroxide (BPO) or AIBN.

  • Instrument: DSC (e.g., TA Instruments or Mettler Toledo).

Workflow:

  • Preparation: Prepare a monomer stock solution containing 1.0 wt% BPO.

  • Dosing: Add 4,6-DMG at concentrations of 0 (Control), 10, 50, and 100 ppm.

  • Loading: Seal 5–10 mg of the sample in a hermetic aluminum pan.

  • Isothermal Run: Heat rapidly to 80°C (for BPO) or 70°C (for AIBN) and hold isothermally.

  • Analysis: Monitor the heat flow (W/g). The onset of the exotherm indicates the consumption of the inhibitor.

  • Calculation:

    
    
    
Protocol B: Inhibitor Removal (Purification)

Before polymerization, phenolic inhibitors must often be removed to ensure consistent reaction kinetics.

Method 1: Adsorption (Recommended for Lab Scale) This method is anhydrous and prevents water contamination.

  • Column Prep: Pack a glass column with Inhibitor Removal Alumina (basic or neutral activity). Use approx. 10 g of alumina per 100 mL of monomer.

  • Conditioning: Flush the column with dry monomer to remove air bubbles.

  • Filtration: Pass the monomer through the column under gravity or slight positive pressure (N2).

  • Verification: The eluent should be clear. Verify inhibitor removal via HPLC (see Protocol C) or by checking for the absence of color (oxidized quinones are often yellow/brown).

Method 2: Caustic Wash (Industrial Scale)

  • Wash: Wash the monomer with 3x volumes of 5% NaOH solution in a separatory funnel. The phenol converts to a water-soluble phenolate salt.

  • Rinse: Wash with deionized water until pH is neutral.

  • Dry: Dry the organic phase over anhydrous MgSO4.

Protocol C: Quantification via HPLC

Objective: Quantify residual 4,6-DMG in monomer streams.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (characteristic phenol absorption).

  • Standard Curve: Prepare standards of 4,6-DMG in Acetonitrile at 1, 10, 50, 100 ppm.

Handling & Safety

  • Storage: Store 4,6-DMG under an inert atmosphere (Nitrogen) to prevent slow oxidation to quinones, which darkens the product.

  • Toxicity: Like all phenols, it is a skin irritant and toxic if swallowed. Wear nitrile gloves and safety goggles.

  • Solubility: Soluble in alcohols, acetone, and aromatic hydrocarbons. Sparingly soluble in water.

References

  • Monomer Stabilization & Bio-based Applications

    • Source: 2-Methoxy-4-vinylphenol as a Biobased Monomer Precursor.[3][4] MDPI Polymers.

    • Context: Discusses the use of guaiacol derivatives in radical polymerization and the role of phenolic inhibition in bio-based systems.[4]

    • URL:[Link]

  • Antioxidant Mechanism (HAT)

    • Source: Structure-Antioxidant Activity Relationships of Guaiacol Derivatives.
    • Context: Details the Hydrogen Atom Transfer mechanism and the effect of ortho-methoxy groups on radical stability.
    • URL:[Link]

  • Source: Purification of High-Purity Monomers. Christy Catalytics / US Patents.
  • General Phenolic Inhibition

    • Source: Inhibiting action of 4-Methoxyphenol for Acrylic Monomers.[5] ChemicalBook.

    • Context: Provides the foundational comparison for methoxylated phenols in acryl

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Methoxy-4,6-dimethylphenol Analysis

Case ID: GCMS-PHENOL-TAIL-001 Status: Open Priority: High Analyte: 2-Methoxy-4,6-dimethylphenol (4,6-Dimethylguaiacol) Issue: Asymmetric peak shape (Tailing Factor > 1.5) Diagnostic Triage: Isolate the Failure Point Befo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: GCMS-PHENOL-TAIL-001 Status: Open Priority: High Analyte: 2-Methoxy-4,6-dimethylphenol (4,6-Dimethylguaiacol) Issue: Asymmetric peak shape (Tailing Factor > 1.5)

Diagnostic Triage: Isolate the Failure Point

Before disassembling your instrument, use this decision matrix to identify the root cause. Peak tailing for phenolic compounds is rarely a random event; it is almost always a symptom of active site adsorption .

The "Jumper" Test (System Isolation)

Theory: Phenols possess an acidic hydroxyl (-OH) group that forms hydrogen bonds with free silanols (Si-OH) on glass surfaces. This reversible adsorption delays a fraction of the analyte, creating a "tail."

Protocol:

  • Inject a neutral hydrocarbon (e.g., Naphthalene or an Alkane standard).

    • Result A: If the hydrocarbon also tails, you have a physical flow path disruption (bad column cut, dead volume, or cold spot).

    • Result B: If the hydrocarbon is symmetrical but 2-Methoxy-4,6-dimethylphenol tails, you have a chemical activity issue (active sites in liner or column).

Decision Tree Visualization:

TroubleshootingFlow Start Start: Peak Tailing Observed Test Inject Neutral Standard (e.g., Naphthalene) Start->Test ResultNeutral Does Neutral Std Tail? Test->ResultNeutral Physical Physical Flow Path Issue ResultNeutral->Physical Yes Chemical Chemical Activity Issue ResultNeutral->Chemical No Action1 Re-cut Column Ends Check Ferrule Installation Physical->Action1 Action2 Replace Liner (Ultra Inert) Check Glass Wool Chemical->Action2 Action1->Test Retest Action3 Derivatization (BSTFA) Action2->Action3 If tailing persists

Figure 1: Diagnostic logic flow for differentiating physical flow path errors from chemical adsorption.

Hardware Troubleshooting (The Inlet System)

For 2-Methoxy-4,6-dimethylphenol, the inlet is the most common site of adsorption. The methoxy group at the ortho position and methyl groups provide some steric protection, but the phenolic -OH is still highly active.

Q: Which liner should I use?

A: You must use a deactivated (Ultra Inert) liner. Standard deactivated liners often fail for phenols after a few injections because the deactivation layer strips off.

FeatureRecommendationScientific Rationale
Liner Type Splitless Single Taper (with wool)The taper directs flow onto the column, minimizing contact with the hot metal seal (a major source of activity).
Deactivation Ultra Inert / Premium DeactivationEssential to block free silanols. Standard "silanized" liners are insufficient for trace phenols.
Glass Wool Critical Warning Wool increases surface area. If used, it must be positioned mid-liner and be strictly deactivated. If tailing persists, switch to a wool-less liner (though precision may drop).
Q: I replaced the liner, but it still tails. Why?

A: Check your column installation depth . If the column is inserted too low in the inlet, the sample cloud expands into the metal lower seal area. Phenols react instantly with hot metal surfaces.

  • Fix: Consult your GC vendor's manual for the exact millimeter insertion depth (e.g., 4-6 mm above the ferrule for Agilent split/splitless).

Column Chemistry & Method Optimization

Q: Is a WAX column better than a 5MS column?

A: While Polyethylene Glycol (WAX) columns dissolve phenols well (improving peak shape), they suffer from high bleed and lower maximum temperatures.

  • Recommendation: Use a low-polarity, "arylene" stabilized phase (e.g., Rxi-5Sil MS, DB-5MS UI). These columns are engineered to be inert to acidic compounds while maintaining low bleed for MS sensitivity.

Q: Can oven programming fix tailing?

A: No, but it can mask it. However, you can optimize the solvent effect .

  • Protocol: Start the oven 10-20°C below the boiling point of your solvent. Hold for 1 minute. This focuses the analyte at the head of the column. If the starting temp is too high, the phenol smears, looking like a tail.

The "Gold Standard" Fix: Derivatization

If hardware optimization fails to reduce the tailing factor below 1.2, you must chemically modify the analyte. The phenolic proton is the root cause; removing it eliminates the tailing mechanism.

Protocol: Silylation with BSTFA

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS (Trimethylchlorosilane).[1] Mechanism: Replaces the active hydrogen with a trimethylsilyl (TMS) group.[2]

Step-by-Step Workflow:

  • Dry: Ensure sample is completely water-free (moisture kills the reagent).

  • Mix: Add 50 µL of sample extract + 50 µL BSTFA (with 1% TMCS).

  • Incubate: Heat at 60°C for 30 minutes. (Steric hindrance from the 4,6-dimethyl groups requires heat to drive the reaction to completion).

  • Inject: Analyze directly.

Reaction Pathway:

Reaction Reactant 2-Methoxy-4,6-dimethylphenol (Active -OH) Product TMS-Derivative (Inert -OTMS) Reactant->Product + BSTFA / 60°C Reagent BSTFA (Silylating Agent) Reagent->Product Byproduct Byproducts (Volatile) Product->Byproduct Leaves system

Figure 2: Conversion of the active phenol to its TMS-ether derivative, eliminating hydrogen bonding potential.

Data Comparison: Native vs. Derivatized
ParameterNative PhenolTMS-Derivative
Peak Shape Tailing (TF > 1.5)Symmetrical (TF ~ 1.0)
Sensitivity Lower (adsorption loss)Higher (10-20% increase)
Mass Spectrum Molecular ion (M+) dominantM+ and [M-15] (Loss of methyl)
Maintenance Frequent liner changesReduced liner activity

References

  • Restek Corporation. (n.d.). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]

  • Agilent Technologies. (2011). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Retrieved from [Link]

  • U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Purification of 4,6-Dimethylguaiacol via Recrystallization

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4,6-Dimethylguaiacol using recrystallization. It is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4,6-Dimethylguaiacol using recrystallization. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this process. The guidance provided herein is grounded in established principles of crystallization and supplemented with practical insights from the field.

Introduction

Recrystallization is a powerful technique for the purification of solid organic compounds based on their differential solubility in a given solvent at varying temperatures. The successful recrystallization of 4,6-Dimethylguaiacol hinges on the careful selection of a solvent that dissolves the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures. This guide will walk you through the process, from solvent selection to troubleshooting common issues, to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 4,6-Dimethylguaiacol to consider for recrystallization?

PropertyEstimated Value (based on 2,4-Dimethylphenol)Significance for Recrystallization
Melting Point ~22-23 °CA low melting point can increase the risk of "oiling out." The recrystallization solvent's boiling point should ideally be lower than the melting point of the compound.
Boiling Point ~211-212 °CNot directly critical for recrystallization from a solvent, but indicates the compound's volatility.
Water Solubility Very lowIndicates that aqueous-based solvent systems are unlikely to be effective unless a co-solvent is used.
Solubility in Organic Solvents Expected to be soluble in common organic solvents like ethanol, methanol, acetone, and toluene.The ideal solvent will show a significant increase in solubility with temperature.

Q2: How do I select the best solvent for recrystallizing 4,6-Dimethylguaiacol?

The ideal recrystallization solvent should:

  • Dissolve the 4,6-Dimethylguaiacol completely when hot.

  • Dissolve the 4,6-Dimethylguaiacol sparingly or not at all when cold.

  • Either not dissolve the impurities at all, or dissolve them very well even at low temperatures.

  • Not react with 4,6-Dimethylguaiacol.

  • Have a boiling point below the melting point of 4,6-Dimethylguaiacol to prevent oiling out.

  • Be volatile enough to be easily removed from the purified crystals.

A good starting point for solvent screening includes alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), aromatic hydrocarbons (toluene), and aliphatic hydrocarbons (hexane, heptane). A mixed solvent system, such as ethanol/water or toluene/hexane, can also be effective if a single solvent is not ideal.

Q3: What are the likely impurities in my crude 4,6-Dimethylguaiacol?

4,6-Dimethylguaiacol is typically synthesized by the O-methylation of 2,4-dimethylphenol. Potential impurities may include:

  • Unreacted 2,4-dimethylphenol: This is a common impurity if the methylation reaction does not go to completion.

  • Over-methylated byproducts: C-methylation of the aromatic ring can occur, leading to isomers of trimethylanisole.[1]

  • Reagents and catalysts: Depending on the methylation agent used (e.g., dimethyl sulfate, methyl iodide), residual reagents or their byproducts may be present.[2]

  • Degradation products: Phenols can be susceptible to oxidation, leading to colored impurities.

The choice of recrystallization solvent should aim to separate 4,6-Dimethylguaiacol from these specific impurities based on their differing solubilities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of 4,6-Dimethylguaiacol.

Problem 1: My 4,6-Dimethylguaiacol is "oiling out" instead of crystallizing.

"Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This is a common issue with low-melting point compounds.

  • Cause A: The boiling point of the solvent is higher than the melting point of the compound.

    • Solution: Choose a lower-boiling solvent. For example, if you are using toluene (boiling point ~111 °C), consider switching to a solvent like ethanol (boiling point ~78 °C) or a mixture with a lower boiling point.

  • Cause B: The solution is supersaturated at a temperature above the compound's melting point.

    • Solution 1: Use more solvent to reduce the saturation temperature. This will keep the compound in solution until the temperature is below its melting point.

    • Solution 2: Cool the solution more slowly. Slow cooling allows crystals to form gradually at a lower temperature, reducing the likelihood of oiling out.

  • Cause C: High concentration of impurities.

    • Solution: Impurities can depress the melting point of the compound. Consider a preliminary purification step, such as a column chromatography, to remove the bulk of the impurities before recrystallization.

Problem 2: No crystals are forming, even after cooling.

  • Cause A: Too much solvent was used.

    • Solution: The solution is not saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cause B: The solution is supersaturated but requires nucleation to begin crystallization.

    • Solution 1: "Scratching." Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Solution 2: "Seeding." If you have a small crystal of pure 4,6-Dimethylguaiacol, add it to the cooled solution. This "seed crystal" will act as a template for other crystals to grow upon.

  • Cause C: The cooling process is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.

Problem 3: The purity of my recrystallized product is not improving.

  • Cause A: The chosen solvent does not effectively separate the impurities.

    • Solution: The impurities may have similar solubility profiles to 4,6-Dimethylguaiacol in the chosen solvent. You will need to screen for a different solvent or a mixed solvent system. The goal is to find a system where the impurity is either much more soluble or much less soluble than your target compound.

  • Cause B: The crystals are trapping impurities as they form.

    • Solution: This can happen if the crystallization occurs too quickly. Ensure slow cooling to allow for the formation of a more ordered crystal lattice that excludes impurities. A second recrystallization step may also be necessary.

  • Cause C: The crystals were not washed properly after filtration.

    • Solution: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

Problem 4: The yield of my recrystallized product is very low.

  • Cause A: The compound is too soluble in the cold solvent.

    • Solution: You may be losing a significant amount of your product in the mother liquor. Try a different solvent in which your compound is less soluble at low temperatures. Alternatively, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again for a second crop of crystals (which may be less pure).

  • Cause B: Too little solvent was used, causing premature crystallization.

    • Solution: If the solution becomes saturated and starts to crystallize at a high temperature, you will lose product during the hot filtration step (if performed). Ensure you add enough hot solvent to fully dissolve the compound.

  • Cause C: Material was lost during transfers.

    • Solution: Be meticulous with your transfers between flasks and during filtration to minimize mechanical losses.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 4,6-Dimethylguaiacol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude 4,6-Dimethylguaiacol. Add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is likely too good and will result in poor recovery. If the solid is insoluble, heat the test tube gently. A good solvent will dissolve the solid when hot but the solid will reappear upon cooling.

  • Dissolution: Place the crude 4,6-Dimethylguaiacol in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling, with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Allow the crystals to dry completely. The purity can be assessed by melting point determination.

Protocol 2: Two-Solvent Recrystallization of 4,6-Dimethylguaiacol

This method is useful when no single solvent has the desired solubility properties.

  • Solvent Pair Selection: Choose a "soluble" solvent in which 4,6-Dimethylguaiacol is highly soluble, and a "miscible anti-solvent" in which it is poorly soluble. The two solvents must be miscible with each other. A common pair for phenolic compounds is ethanol ("soluble") and water ("anti-solvent").

  • Dissolution: Dissolve the crude 4,6-Dimethylguaiacol in a minimal amount of the hot "soluble" solvent.

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "soluble" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.

Visualizing the Workflow

Recrystallization_Workflow start Crude 4,6-Dimethylguaiacol solvent_selection Solvent Screening (Single or Mixed) start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Gravity Filtration dissolution->hot_filtration Insoluble Impurities Present? crystallization Slow Cooling to Induce Crystallization dissolution->crystallization No Insoluble Impurities hot_filtration->crystallization Yes isolation Vacuum Filtration crystallization->isolation washing Wash Crystals with Cold Solvent isolation->washing drying Dry Purified Crystals washing->drying end Pure 4,6-Dimethylguaiacol drying->end

References

  • S. N. Ege, Organic Chemistry: Structure and Reactivity, 3rd ed. Boston: Houghton Mifflin, 1994.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online]. Available: [Link]

  • Chemistry LibreTexts. Recrystallization. [Online]. Available: [Link]

  • Wikipedia. Recrystallization (chemistry). [Online]. Available: [Link]

  • A. I. Vogel, Vogel's Textbook of Practical Organic Chemistry, 5th ed. New York: Longman Scientific & Technical, 1989.
  • PubChem. 2,4-Dimethylphenol. [Online]. Available: [Link]

  • U.S. Environmental Protection Agency. Update of Human Health Ambient Water Quality Criteria: 2,4-Dimethylphenol. [Online]. Available: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments (7th ed.). Cengage Learning.
  • F. A. Carey and R. J. Sundberg, Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed. New York: Springer, 2007.

Sources

Troubleshooting

Technical Support Center: 4,6-Dimethylguaiacol Stability Guide

This technical support guide addresses the stability and storage of 4,6-Dimethylguaiacol (CAS: 2896-66-4), a compound prone to oxidative degradation. Topic: Minimizing Oxidation & Long-Term Storage Protocols Target Compo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability and storage of 4,6-Dimethylguaiacol (CAS: 2896-66-4), a compound prone to oxidative degradation.

Topic: Minimizing Oxidation & Long-Term Storage Protocols Target Compound: 4,6-Dimethylguaiacol (2-Methoxy-4,6-dimethylphenol) CAS Number: 2896-66-4

Core Technical Overview

Why does 4,6-Dimethylguaiacol oxidize? Like many electron-rich phenols, 4,6-Dimethylguaiacol is susceptible to autoxidation. The presence of the methoxy group (at C2) and methyl groups (at C4, C6) activates the aromatic ring, making it electron-rich and prone to donating an electron to form a phenoxy radical.

  • The Trigger: Exposure to atmospheric oxygen, light, or trace metal ions.

  • The Mechanism: The phenolic proton is abstracted to form a phenoxy radical. This radical resonates and eventually couples or further oxidizes to form colored quinoid species (often ortho-quinones or diphenoquinones ).

  • The Indicator: The transition from colorless/white to pink, red, or brown is the hallmark of quinone formation. Even trace amounts (<1%) of quinone can cause significant coloration.

Oxidation Pathway Diagram

The following diagram illustrates the mechanistic flow from the pure phenol to the oxidized quinone species.

OxidationPathway cluster_factors Accelerating Factors Phenol 4,6-Dimethylguaiacol (Colorless) Radical Phenoxy Radical Intermediate Phenol->Radical -H• (O2 / Light / Metals) Quinone Ortho-Quinone / Dimer (Pink/Brown Impurity) Radical->Quinone Coupling & Oxidation Light UV Light Heat Heat (>25°C) Base Basic pH

Figure 1: Autoxidation pathway of 4,6-Dimethylguaiacol leading to chromophoric quinone impurities.

Storage & Handling Protocols (Troubleshooting Q&A)

Q1: My sample arrived white but turned pink after one week. Is it ruined?

Diagnosis: Likely not "ruined," but surface oxidation has occurred. Technical Insight: Quinones have high extinction coefficients, meaning a very small amount (ppm level) can cause visible pink coloration. The bulk material is likely still >98% pure. Action Plan:

  • Quantify: Run an HPLC or GC to determine purity. If purity is >99%, the color is cosmetic.

  • Purify (Optional): If the application requires optical clarity, perform a rapid recrystallization (see Section 4).

  • Prevention: The pink color indicates a breach in your inert atmosphere chain. Review your resealing protocol.

Q2: What is the absolute best way to store this compound long-term?

The "Gold Standard" Protocol: To halt the radical mechanism described above, you must remove the three initiators: Oxygen, Heat, and Light.

ParameterRecommendationScientific Rationale
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air and forms a "blanket" over the solid, whereas Nitrogen can mix more easily with air if the seal is imperfect.
Temperature -20°C (Freezer) Arrhenius equation dictates that reaction rates (oxidation) drop significantly at lower temperatures.
Container Amber Glass Vials Blocks UV radiation which can photolytically cleave the O-H bond.
Seal Teflon-lined Screw Cap + Parafilm Teflon (PTFE) is chemically inert. Parafilm provides a secondary barrier against moisture and oxygen diffusion.
Q3: Can I store 4,6-Dimethylguaiacol in solution?

Risk Level: High. Explanation: Dissolving the solid increases the surface area exposed to dissolved oxygen in the solvent. Protocol (If necessary):

  • Use degassed anhydrous solvents (sparged with Argon for >15 mins).

  • Avoid ethers (THF, Diethyl ether) which can form peroxides that accelerate phenol oxidation.

  • Preferred solvents: Methanol (degassed) or Dichloromethane .

  • Store in a sealed vial under Argon at -20°C.

Decision Tree: Handling & Purification

Use this workflow to determine the necessary actions based on the current state of your material.

HandlingWorkflow Start Inspect 4,6-Dimethylguaiacol ColorCheck Is the material colored? (Pink/Brown) Start->ColorCheck White White / Colorless ColorCheck->White No Pink Pink / Light Brown ColorCheck->Pink Yes DarkBrown Dark Brown / Tar ColorCheck->DarkBrown Yes (Severe) ActionStore Proceed to Experiment Store under Argon at -20°C White->ActionStore ActionCheck Check Purity (HPLC/GC) Pink->ActionCheck ActionPurify Recrystallize or Vacuum Distill DarkBrown->ActionPurify PurityDecision Purity > 98%? ActionCheck->PurityDecision PurityDecision->ActionStore Yes (Cosmetic Color) PurityDecision->ActionPurify No (Degraded)

Figure 2: Decision matrix for handling oxidized guaiacol samples.

Experimental Protocols

Protocol A: Inert Gas Blanketing (Standard Operating Procedure)

Use this every time you open the vial.

  • Open the vial only inside a fume hood.

  • Dispense the required amount quickly.

  • Backfill the vial with Argon gas.

    • Technique: Insert a pasture pipette connected to an Argon line (low flow) deep into the vial (without touching the solid). Allow gas to flow for 10-15 seconds to displace air.

  • Cap immediately while the gas is still flowing (if possible) or immediately after removing the pipette.

  • Seal the cap junction with Parafilm.

Protocol B: Purification via Recrystallization

Use this if purity drops below 98% or color removal is critical.

Solvent System: Hexanes / Ethyl Acetate (or Hexanes / Toluene).

  • Dissolve: Place the crude solid in a minimal amount of hot Ethyl Acetate (approx. 50-60°C).

  • Precipitate: Slowly add hot Hexanes until the solution becomes slightly cloudy.

  • Clarify: Add a few drops of Ethyl Acetate to clear the solution again.

  • Cool: Allow the solution to cool to room temperature slowly, then place in a -20°C freezer overnight.

  • Filter: Collect crystals via vacuum filtration (using a chilled Buchner funnel).

  • Wash: Wash with cold (-20°C) Hexanes.

  • Dry: Dry under high vacuum to remove solvent traces.

Note: If the material is an oil or low-melting solid that refuses to crystallize, Vacuum Distillation is the preferred purification method.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7771, 2,4-Dimethylphenol (Isomer analog for properties). PubChem. Available at: [Link]

  • Sigma-Aldrich. Safety Data Sheet for Guaiacol Derivatives (General handling of air-sensitive phenols). Merck KGaA.
  • Hewlett Packard (Agilent). Analysis of Phenolic Antioxidants and their Oxidation Products.
  • LookChem. First Total Syntheses of (±)-Penicillones A and B from 2-methoxy-4,6-dimethylphenol. Organic Letters. Available at: [Link]

Optimization

Technical Support Center: Solvent Selection for Optimal Extraction of Dimethylphenols

Welcome to the technical support center for the optimal extraction of dimethylphenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimal extraction of dimethylphenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the most appropriate solvent for your experimental needs. Here, we will move beyond simple protocols to explore the underlying principles of solvent selection, troubleshoot common issues, and provide a framework for developing robust and reproducible extraction methods.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for dimethylphenol extraction?

The selection of an appropriate solvent is paramount for achieving high extraction efficiency and purity. The core principle guiding this choice is "like dissolves like," which is largely governed by polarity.[1] Dimethylphenols are moderately polar compounds, and the optimal solvent will have a similar polarity to facilitate effective dissolution.

Key factors to consider include:

  • Solubility and Polarity: The solvent must be able to effectively dissolve the dimethylphenol isomers of interest. The polarity of the solvent should be matched to the polarity of the dimethylphenol isomer.

  • Immiscibility with the Sample Matrix: For liquid-liquid extractions (LLE), the solvent must be immiscible with the sample's primary matrix, which is often aqueous. This allows for the formation of distinct layers and straightforward separation.

  • Selectivity: An ideal solvent will have a high affinity for the target dimethylphenols and a low affinity for other components in the sample matrix, thereby minimizing the co-extraction of impurities.

  • Boiling Point and Volatility: A solvent with a relatively low boiling point simplifies its removal from the extract post-extraction, typically through evaporation. However, a very low boiling point can lead to solvent loss during handling.

  • Safety and Environmental Impact: The toxicity, flammability, and environmental persistence of the solvent are critical considerations. Safer, "greener" solvents should be prioritized whenever possible.[2]

  • Cost and Availability: The economic feasibility of using a particular solvent, especially for large-scale applications, is a practical consideration.

Q2: Which solvents are generally recommended for the extraction of dimethylphenols?

Based on the physicochemical properties of dimethylphenols, several classes of organic solvents are commonly employed. The choice will depend on the specific isomer and the extraction technique.

  • Ethers: Di-isopropyl ether (DIPE) and methyl tert-butyl ether (MTBE) are effective for extracting phenols from aqueous solutions.[1] DIPE is a common choice in industrial processes like the Phenosolvan process for phenol recovery.

  • Ketones: Methyl isobutyl ketone (MIBK) is another excellent solvent for phenol extraction, often demonstrating high distribution coefficients.[1]

  • Halogenated Solvents: Dichloromethane (DCM) is a versatile solvent used in many standard methods for extracting semi-volatile organic compounds, including phenols.[3] However, due to its toxicity and environmental concerns, its use is becoming more restricted.

  • Esters: Ethyl acetate can also be a suitable solvent, offering a good balance of polarity and volatility.

  • Alcohols: While alcohols like methanol and ethanol are good solvents for dimethylphenols, their miscibility with water makes them unsuitable for traditional LLE from aqueous samples. They are, however, commonly used in the initial extraction from solid matrices and in solid-phase extraction (SPE) procedures.[4]

For a more quantitative comparison, the octanol-water partition coefficient (log Kow) provides a good indication of a compound's hydrophobicity and its tendency to partition into an organic solvent from an aqueous phase. Higher log Kow values suggest a greater affinity for the organic phase.

Dimethylphenol IsomerLog Kow
2,4-Dimethylphenol2.30
2,6-Dimethylphenol2.36
3,4-Dimethylphenol2.23
3,5-Dimethylphenol2.35

These values indicate that all dimethylphenol isomers are moderately hydrophobic and will readily partition into a suitable organic solvent.

Troubleshooting Guide

This section addresses common problems encountered during the extraction of dimethylphenols and provides actionable solutions.

Problem 1: Low Extraction Recovery

Possible Causes:

  • Inappropriate Solvent Polarity: The chosen solvent may not have the optimal polarity to efficiently solvate the target dimethylphenol isomer.

  • Incorrect pH of the Aqueous Phase: Dimethylphenols are weakly acidic. At a pH above their pKa (~10-11), they will deprotonate to form the phenolate ion, which is much more soluble in the aqueous phase and will not be efficiently extracted into the organic solvent.

  • Insufficient Mixing/Contact Time: In LLE, inadequate mixing of the aqueous and organic phases can lead to incomplete partitioning of the analyte.

  • Emulsion Formation: The formation of a stable emulsion at the interface between the two liquid phases can trap the analyte and prevent clear separation.

  • Analyte Volatility: If using a highly volatile solvent, analyte loss can occur during the solvent evaporation step.

Solutions:

  • Solvent Optimization: Refer to the Solvent Selection Guide (below) and consider a solvent with a polarity that more closely matches that of the dimethylphenol isomer.

  • pH Adjustment: For LLE from an aqueous sample, ensure the pH is acidic (ideally pH < 4) to keep the dimethylphenols in their neutral, more hydrophobic form.

  • Optimize Mixing: For LLE, gently invert the separatory funnel multiple times to ensure thorough mixing. Avoid vigorous shaking, which can promote emulsion formation. For solid-liquid extractions, ensure adequate agitation and contact time.

  • Breaking Emulsions: If an emulsion forms, it can sometimes be broken by adding a small amount of a saturated salt solution (brine), by gentle swirling, or by centrifugation.

  • Controlled Evaporation: When concentrating the extract, use a gentle stream of nitrogen and a controlled temperature to minimize the loss of volatile dimethylphenols.

Problem 2: Poor Purity of the Extract (High Levels of Contaminants)

Possible Causes:

  • Low Solvent Selectivity: The solvent may be co-extracting other compounds from the sample matrix that have similar polarities to the dimethylphenols.

  • Sample Matrix Complexity: Complex matrices, such as those from biological or environmental samples, often contain numerous compounds that can interfere with the analysis.

  • Incomplete Phase Separation: In LLE, carrying over a small amount of the aqueous phase with the organic extract can introduce water-soluble impurities.

Solutions:

  • Back-Extraction (Wash Step): After the initial extraction, "wash" the organic extract with a fresh portion of an aqueous solution at a pH where the impurities are ionized and will partition into the aqueous phase, while the dimethylphenols remain in the organic phase.

  • Solid-Phase Extraction (SPE) Cleanup: SPE can be a powerful tool for post-extraction cleanup. The crude extract can be passed through an SPE cartridge that retains either the dimethylphenols or the impurities, allowing for their separation.

  • Careful Phase Separation: In LLE, allow sufficient time for the phases to separate completely. When draining the lower phase from a separatory funnel, do so slowly and stop just as the interface reaches the stopcock.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Dimethylphenols from an Aqueous Sample

This protocol provides a general framework for the extraction of dimethylphenols from a water-based sample.

Materials:

  • Separatory funnel

  • Aqueous sample containing dimethylphenols

  • Selected organic solvent (e.g., Dichloromethane, Methyl Isobutyl Ketone)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment

  • Sodium sulfate (anhydrous)

  • Evaporation apparatus (e.g., rotary evaporator or nitrogen blow-down)

  • GC-MS vials

Procedure:

  • Sample Preparation: Measure a known volume of the aqueous sample and transfer it to a separatory funnel.

  • pH Adjustment: Acidify the sample to a pH of ≤ 2 by adding a small amount of HCl or H₂SO₄. Check the pH with a pH meter or pH paper.

  • Solvent Addition: Add a known volume of the selected organic solvent to the separatory funnel. A common starting point is a 1:5 ratio of solvent to sample (v/v).

  • Extraction: Stopper the separatory funnel and gently invert it 20-30 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.

  • Collection of Organic Phase: Carefully drain the lower organic layer (if using a denser solvent like dichloromethane) or decant the upper organic layer (for less dense solvents like MIBK) into a clean flask.

  • Repeat Extraction: For exhaustive extraction, it is recommended to perform the extraction two to three times with fresh portions of the organic solvent, combining the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Swirl the flask and let it sit for a few minutes.

  • Concentration: Carefully decant the dried extract into a clean flask, leaving the sodium sulfate behind. Concentrate the extract to a small, known volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: Transfer the concentrated extract to a GC-MS vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Dimethylphenols from an Aqueous Sample

SPE is an excellent alternative to LLE, often providing cleaner extracts and reducing solvent consumption.

Materials:

  • SPE cartridges (e.g., C18 or a polymeric sorbent)

  • SPE manifold

  • Aqueous sample containing dimethylphenols

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Elution solvent (e.g., Methanol, Acetonitrile, or a mixture)

  • Evaporation apparatus

  • GC-MS vials

Procedure:

  • Cartridge Conditioning: Place the SPE cartridge on the manifold. Pass a small volume (e.g., 3-5 mL) of the elution solvent through the cartridge, followed by a similar volume of methanol. Do not allow the cartridge to go dry.

  • Cartridge Equilibration: Pass a small volume (e.g., 3-5 mL) of deionized water through the cartridge, again ensuring the sorbent bed does not dry out.

  • Sample Loading: Load the aqueous sample onto the cartridge at a slow, controlled flow rate. The dimethylphenols will be retained on the sorbent.

  • Washing (Optional): To remove any weakly bound impurities, you can wash the cartridge with a small volume of a weak solvent mixture (e.g., 5% methanol in water).

  • Drying: Dry the cartridge by passing air or nitrogen through it for several minutes to remove as much water as possible.

  • Elution: Place a collection tube under the cartridge. Elute the retained dimethylphenols by passing a small volume (e.g., 1-2 mL) of the elution solvent through the cartridge.

  • Concentration: If necessary, concentrate the eluate to the desired final volume.

  • Analysis: Transfer the eluate to a GC-MS vial for analysis.

Visualization of Workflows

Liquid-Liquid Extraction (LLE) Workflow

Caption: A typical workflow for liquid-liquid extraction of dimethylphenols.

Solid-Phase Extraction (SPE) Workflow

Caption: A standard workflow for solid-phase extraction of dimethylphenols.

References

  • National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples. In Toxicological Profile for Phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7771, 2,4-Dimethylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7249, 3,4-Dimethylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11335, 2,6-Dimethylphenol. Retrieved from [Link]

  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Dispersive liquid–liquid microextraction. TrAC Trends in Analytical Chemistry, 30(9), 1382-1399.
  • Gancarczyk, J. J. (1970). The effect of temperature on the solvent extraction of phenol from water.
  • Majors, R. E. (2008). Practical aspects of solvent extraction. LCGC North America, 26(11), 1074-1084.
  • Al-Othman, Z. A., Ali, I., & Naushad, M. (2012). Green solvent extraction of phenols from water samples. Journal of cleaner production, 33, 144-150.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 2,4-Dimethylphenol. Retrieved from [Link]

  • Vitas, J., et al. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Foods, 10(7), 1599.
  • Bitesize Bio. (2010, May 3). Phenol-chloroform Extraction: Easy Tips and Tricks. Retrieved from [Link]

Sources

Troubleshooting

Overcoming matrix interference in 4,6-Dimethylguaiacol detection

Ticket ID: DMG-406-MATRIX Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Matrix Challenge You are likely here because your 4,6-Dimethylguaiacol (4,6-DMG) recovery is inconsistent, o...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DMG-406-MATRIX Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Matrix Challenge

You are likely here because your 4,6-Dimethylguaiacol (4,6-DMG) recovery is inconsistent, or your sensitivity is dropping in complex matrices (plasma, soil, or fermented extracts).

4,6-DMG (


, MW 152.19) is a phenolic compound.[1][2][3] Its detection is plagued by a specific set of matrix interferences:
  • Ion Suppression (LC-MS): Co-eluting phospholipids in biological samples suppress the ionization of the phenolic hydroxyl group in ESI(-) mode.

  • Peak Tailing (GC-MS): The active hydroxyl group interacts with silanols in the liner and column, leading to adsorption and ghost peaks.

  • Extraction pH Sensitivity: With a pKa

    
     10, 4,6-DMG can partially ionize at neutral pH, leading to poor recovery in organic solvents if the matrix pH is not strictly controlled.
    

This guide provides the protocols to isolate 4,6-DMG from these interferences.

Module 1: Diagnostic Workflow

Before changing your method, confirm the source of the interference. Use this logic flow to diagnose the specific matrix effect.

MatrixDiagnosis Start START: Low Sensitivity or Poor Recovery CheckIS Check Internal Standard (IS) Response Start->CheckIS IS_Stable IS Response Stable? CheckIS->IS_Stable No No IS_Stable->No IS varies >15% Yes Yes IS_Stable->Yes IS Stable, but Analyte Low ExtractionIssue Issue: Extraction Efficiency PHCheck Check pH of Aqueous Phase (Must be < 4.0) ExtractionIssue->PHCheck MatrixEffect Issue: Matrix Effect (Suppression) PostColInfusion Perform Post-Column Infusion MatrixEffect->PostColInfusion SuppressionZone Is suppression mapped to analyte retention time? PostColInfusion->SuppressionZone SuppressionZone->No Baseline high/Noisy SuppressionZone->Yes Co-elution detected ModifyChrom Action: Improve Separation (Change Gradient/Column) ModifyPrep Action: Cleanup Sample (Switch to SPE) No->ExtractionIssue No->ModifyPrep Yes->MatrixEffect Yes->ModifyChrom

Figure 1: Diagnostic logic tree for identifying whether signal loss is due to extraction failure or ionization suppression.

Module 2: Sample Preparation Protocols

The chemical nature of 4,6-DMG (lipophilic phenol) dictates the extraction strategy. You must suppress ionization to extract it.

Protocol A: Liquid-Liquid Extraction (LLE) - Best for High Throughput

Target Matrix: Urine, Wine, Water

The Critical Step: You must acidify the sample. At pH 7, a fraction of 4,6-DMG exists as a phenolate ion, which stays in the water. Lowering pH < 4 ensures 100% protonation (neutral form), driving it into the organic layer.

ParameterSpecificationRationale
Sample pH Adjust to pH 2.0 - 3.0 using 1M HCl.Protonates the phenol group (

) to ensure hydrophobicity.
Solvent Ethyl Acetate or MTBE .High solubility for phenols; MTBE forms a clean upper layer (easier to pipette).
Ratio 1:3 (Sample:Solvent).Ensures exhaustive extraction.
Drying Anhydrous

.
Removes residual water that interferes with derivatization (GC) or ionization (LC).
Protocol B: Solid Phase Extraction (SPE) - Best for Complex Bio-Fluids

Target Matrix: Plasma, Serum, Tissue Homogenates Recommended Cartridge: Polymeric Hydrophilic-Lipophilic Balance (HLB) or C18 (with end-capping).

SPE_Workflow Condition 1. Condition MeOH -> Water Load 2. Load Sample (Acidified to pH 3) Condition->Load Activate Sorbent Wash 3. Wash 5% MeOH in Water Load->Wash Bind Analyte Elute 4. Elute 100% MeOH or ACN Wash->Elute Remove Proteins

Figure 2: SPE Workflow for 4,6-Dimethylguaiacol. The wash step removes polar interferences while retaining the lipophilic DMG.

Module 3: Instrumental Optimization
Option 1: LC-MS/MS (High Sensitivity)

Ionization: Electrospray Ionization (ESI) in Negative Mode is superior for phenols due to the facile loss of the phenolic proton.

Optimized MRM Transitions: | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | Mechanism | | :--- | :--- | :--- | :--- | | 151.1

| 136.0 | 15 - 20 | Loss of Methyl radical (

) from methoxy group. | | 151.1

| 121.0 | 25 - 30 | Secondary loss of methyl/oxygen. |

Note: If using Positive Mode (rare for this compound), monitor the


 at 153.2, but expect lower sensitivity.
Option 2: GC-MS (High Specificity)

Challenge: Phenols tail on non-polar columns (e.g., DB-5MS) due to hydrogen bonding. Solution: Derivatization is mandatory for trace analysis.

Derivatization Protocol (Silylation):

  • Dry extract completely under Nitrogen.

  • Add

    
    BSTFA + 1% TMCS .
    
  • Add

    
     Pyridine (catalyst).
    
  • Incubate at 60°C for 30 minutes .

  • Analyze the TMS-derivative (MW 224.3).

Module 4: Troubleshooting & FAQs

Q: I see "ghost peaks" in my blank samples after running a high-concentration standard (GC-MS). A: This is carryover. 4,6-DMG is sticky.

  • Fix: Increase your final wash solvent temperature in the autosampler. Use a liner with glass wool to trap non-volatiles, and change the liner every 50 injections.

Q: My internal standard (Guaiacol-d3) recovery is good, but 4,6-DMG recovery is low. A: This indicates evaporation loss. 4,6-DMG is semi-volatile.

  • Fix: Do not evaporate to complete dryness if possible. Leave

    
     of solvent or use a "keeper" solvent (like dodecane) if using GC. If using LC, reconstitute immediately after drying.
    

Q: In LC-MS, the signal drops at the exact retention time of my analyte in plasma samples. A: This is phospholipid suppression.

  • Fix: If you are using Protein Precipitation (PPT), switch to SPE (Protocol B above). PPT does not remove phospholipids effectively. Alternatively, use a column with a different selectivity (e.g., Phenyl-Hexyl) to shift the analyte away from the lipid suppression zone.

References
  • Determination of Polyphenols Using LC-MS/MS. (2019). Journal of Separation Science. Discusses the necessity of ESI(-) for phenolic compounds and matrix effect reduction.

  • Solid Phase Extraction Guide. Thermo Fisher Scientific. Detailed protocols for HLB and C18 extraction mechanisms for polar/non-polar balance.

  • LogP and pKa Properties of Phenolics. ACD/Labs. Fundamental chemical property data supporting the acidification requirement for extraction.

  • Derivatization Reagents for GC. Interchim. Protocols for BSTFA silylation of phenols to prevent peak tailing.

  • Matrix Effects in LC-MS Bioanalysis. (2015). LCGC International. Strategies for diagnosing ion suppression using post-column infusion.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 4,6-Dimethylguaiacol

This guide details the mass spectrometry fragmentation patterns of 4,6-Dimethylguaiacol (4,6-DMG), a critical marker in lignin degradation and smoke taint analysis. It compares 4,6-DMG against its isobaric isomer (4-Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 4,6-Dimethylguaiacol (4,6-DMG), a critical marker in lignin degradation and smoke taint analysis. It compares 4,6-DMG against its isobaric isomer (4-Ethylguaiacol) and homologous analog (4-Methylguaiacol) to assist researchers in precise identification during drug development and phytochemical analysis.

Executive Summary

4,6-Dimethylguaiacol (4,6-DMG) is a phenolic compound derived from the pyrolysis of lignin and is frequently monitored in pharmaceutical, food, and environmental sciences. Its structural specificity—having methyl groups at the 4 and 6 positions of the guaiacol (2-methoxyphenol) core—creates a unique fragmentation signature under Electron Ionization (EI).

This guide addresses the analytical challenge of distinguishing 4,6-DMG from its isobaric isomer, 4-Ethylguaiacol (4-EG) . While both share a molecular weight of 152 g/mol , their fragmentation pathways differ due to the stability of ring-attached methyls versus the labile ethyl side chain.

Structural Basis of Fragmentation

To interpret the mass spectrum accurately, one must understand the stability of the molecular ion (


) and the kinetics of the primary losses.
4,6-Dimethylguaiacol ( , MW 152)
  • Core Structure: A benzene ring stabilized by an electron-donating hydroxyl group (-OH) and a methoxy group (-OCH

    
    ).
    
  • Substituents: Two methyl groups attached directly to the aromatic ring (positions 4 and 6).

  • Primary Fragmentation Driver: The methyl groups on the ring are chemically stable. Consequently, the lowest energy fragmentation pathway is the loss of the methyl radical (

    
    ) from the methoxy group . This generates a resonance-stabilized quinoid ion.
    
  • Secondary Loss: The subsequent loss of Carbon Monoxide (CO, 28 Da) is characteristic of phenols, reducing the ring size.

The Isobaric Alternative: 4-Ethylguaiacol ( , MW 152)
  • Structural Difference: Contains a single ethyl group (-CH

    
    CH
    
    
    
    ) at position 4.
  • Fragmentation Driver: Benzylic cleavage. The bond between the

    
     and 
    
    
    
    carbons of the ethyl chain is weak. Cleavage here releases a methyl radical (
    
    
    ) to form a stable benzylic cation.
  • Distinction: While both lose 15 Da to yield m/z 137, the kinetics of benzylic cleavage (4-EG) are often faster than methoxy radical loss (4,6-DMG), influencing the relative abundance of the molecular ion.

Comparative Analysis: 4,6-DMG vs. Alternatives

The following table contrasts 4,6-DMG with its primary interference candidates.

Table 1: Mass Spectral Characteristics of Guaiacol Derivatives
CompoundStructureMW (

)
Base Peak (100%)Key Diagnostic Ions (m/z)Mechanistic Origin of Base Peak
4,6-Dimethylguaiacol 2-OMe, 4,6-DiMe-Phenol152 137 152, 137, 122, 109Loss of

from Methoxy group
4-Ethylguaiacol 2-OMe, 4-Et-Phenol152 137 152, 137, 122, 107Benzylic cleavage (Loss of

from Ethyl )
4-Methylguaiacol 2-OMe, 4-Me-Phenol138 123 138, 123, 95Loss of

from Methoxy group
Guaiacol 2-Methoxyphenol124 109 124, 109, 81Loss of

from Methoxy group
Differentiating Features
  • Ion Ratios (m/z 152 vs 137):

    • In 4-Ethylguaiacol , the benzylic cleavage is extremely favorable, often making the m/z 137 peak significantly more intense relative to the parent ion (152) compared to 4,6-DMG.

  • Retention Index (RI):

    • On standard non-polar columns (e.g., DB-5MS), 4,6-Dimethylguaiacol typically elutes after 4-Ethylguaiacol due to the steric interaction of the ortho-methyl group and the overall molecular shape, despite identical molecular weights.

  • Low Mass Fragments:

    • 4-Ethylguaiacol often produces a peak at m/z 107 (hydroxytropylium ion) derived from further loss of

      
       or rearrangements that are less accessible to the rigid dimethyl ring of 4,6-DMG.
      

Mechanistic Visualization (Pathway Diagram)

The following diagram illustrates the divergent fragmentation pathways of 4,6-DMG versus 4-Ethylguaiacol, highlighting why they produce isobaric fragments with different structural identities.

FragmentationPathways DMG_M 4,6-Dimethylguaiacol (Molecular Ion) m/z 152 DMG_137 Quinoid Cation (Loss of Methoxy Methyl) m/z 137 DMG_M->DMG_137 - •CH3 (from O-Me) DMG_109 Cyclopentadienyl Cation (Loss of CO) m/z 109 DMG_137->DMG_109 - CO (28 Da) EG_137 Benzylic Cation (Loss of Ethyl Methyl) m/z 137 DMG_137->EG_137 Isobaric Ions (Different Structures) EG_M 4-Ethylguaiacol (Molecular Ion) m/z 152 EG_M->EG_137 - •CH3 (from Ethyl) EG_122 Secondary Fragment (Loss of Methyl) m/z 122 EG_137->EG_122 - •CH3

Figure 1: Divergent fragmentation pathways of isobaric isomers. Blue path indicates 4,6-DMG (methoxy cleavage); Red path indicates 4-Ethylguaiacol (side-chain cleavage).

Experimental Protocol: Identification Workflow

To reliably identify 4,6-DMG in a complex matrix (e.g., plasma, wine, lignin bio-oil), use the following self-validating protocol.

A. Sample Preparation (Derivatization Optional)

While guaiacols can be analyzed directly, silylation (TMS) improves peak shape and mass spectral distinctiveness.

  • Aliquot: Take 100 µL of sample extract.

  • Dry: Evaporate solvent under nitrogen stream.

  • Derivatize: Add 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins.

    • Note: This shifts the MW of 4,6-DMG from 152

      
       224 (Mono-TMS). This completely separates it from non-phenolic interferences.
      
B. GC-MS Acquisition Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • 50°C hold for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40–350.

C. Validation Criteria (Self-Check)
  • Retention Time Lock: Use 4-Methylguaiacol as an internal standard. 4,6-DMG must elute after 4-Methylguaiacol.

  • Ion Ratio Check: Calculate the ratio of m/z 137 to m/z 152.

    • If Ratio > 10: Suspect 4-Ethylguaiacol (fast benzylic cleavage).

    • If Ratio < 10 (approx): Consistent with 4,6-Dimethylguaiacol.

  • Spectral Match: Compare against the NIST library (see references) for "Phenol, 2-methoxy-4,6-dimethyl-".

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Phenol, 4-ethyl-2-methoxy- (4-Ethylguaiacol). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Pollnitz, A. P., et al. (2000). Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine. Journal of Chromatography A. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Standard Reference Data: 2-methoxy-4,6-dimethylphenol (Isomer Data). NIST Chemistry WebBook.[1][2] Retrieved from [Link]

  • Caboni, P., et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Certified Reference Materials for 2-Methoxy-4,6-dimethylphenol Analysis

Executive Summary 2-Methoxy-4,6-dimethylphenol (CAS: 17526-53-5), often referred to as 4,6-Dimethylguaiacol , is a critical analyte in the characterization of wood smoke volatiles, lignin degradation products, and potent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-4,6-dimethylphenol (CAS: 17526-53-5), often referred to as 4,6-Dimethylguaiacol , is a critical analyte in the characterization of wood smoke volatiles, lignin degradation products, and potential "cork taint" off-flavors in beverages.[1] Its structural isomerism presents a significant analytical challenge; specifically, co-elution with 2-methoxy-3,5-dimethylphenol and 2,6-dimethylphenol can compromise quantification in complex matrices like wine, wastewater, or pharmaceutical formulations.[1]

This guide objectively compares the performance of available reference material grades—from ISO 17034 Certified Reference Materials (CRMs) to Research Grade chemicals.[1] It establishes a self-validating GC-MS/MS protocol to ensure data integrity when "Gold Standard" CRMs are unavailable.

Part 1: The Analyte & The Challenge

Before selecting a reference material, one must understand the failure modes associated with this specific molecule.[1]

  • Volatility & Loss: As a low-molecular-weight phenol, it is prone to evaporative loss during concentration steps.[1]

  • Isomeric Confusion: Commercial "Dimethylguaiacol" is often a mixture of isomers.[1] High-fidelity analysis requires a standard with confirmed regiospecificity (4,6- vs. 3,5- substitution).[1]

  • Derivatization Necessity: The hydroxyl (-OH) group causes peak tailing on non-polar GC columns.[1] Quantitative accuracy depends on the conversion efficiency to its trimethylsilyl (TMS) or acetyl derivative.[1]

Chemical Profile
PropertySpecification
IUPAC Name 2-Methoxy-4,6-dimethylphenol
Common Name 4,6-Dimethylguaiacol
CAS Number 17526-53-5
Molecular Formula C₉H₁₂O₂
Monoisotopic Mass 152.0837 Da

Part 2: Comparative Analysis of Reference Materials

In the niche market of specific alkyl-methoxyphenols, fully accredited ISO 17034 CRMs are rare.[1] Laboratories often face the dilemma of choosing between "Analytical Standards" and "Research Chemicals."[1] The table below compares the expected performance and risk profile of these alternatives.

Comparative Performance Matrix
FeatureTier 1: ISO 17034 CRM (Ideal)Tier 2: Analytical Standard (Recommended)Tier 3: Research Chemical (High Risk)
Traceability SI-Traceable (NIST/BIPM)Manufacturer TraceableNone / Batch-dependent
Purity Assignment Mass Balance / qNMR (>99%)Chromatographic Area % (>98%)Area % (Often >95%)
Uncertainty Explicitly Stated (e.g., ±0.5%)Not StatedUnknown
Homogeneity Verified & CertifiedAssumedUnknown
Primary Use Method Validation, CalibrationRoutine QuantitationQualitative ID Only
Risk Factor LowLow-MediumHigh (Isomer impurities)
Critical Insight: The "Purity Potency" Trap

A Research Chemical labeled "98% Purity" often refers to chromatographic purity (signal intensity), not mass purity. It may contain water, salts, or residual solvents that are invisible to a UV or FID detector.[1]

  • Recommendation: If a Tier 1 CRM is unavailable for CAS 17526-53-5, you must characterize a Tier 2 Analytical Standard using Quantitative NMR (qNMR) or standardize it against a primary standard (like Benzoic Acid) to establish a "Working CRM."

Part 3: Selection Framework (Decision Tree)

Use this logic flow to determine the appropriate material for your specific application.

ReferenceSelection Start Start: Select Material for 2-Methoxy-4,6-dimethylphenol Regulated Is the study Regulated? (GLP, GMP, ISO 17025) Start->Regulated IsQuant Is the goal Quantification? Regulated->IsQuant No Tier1 Search for ISO 17034 CRM (Check LGC, Sigma, NIST) Regulated->Tier1 Yes Tier2 Purchase Tier 2 Analytical Standard (>98%, CoA included) IsQuant->Tier2 Yes Tier3 Tier 3: Research Chemical (Qualitative ID only) IsQuant->Tier3 No Found CRM Available? Tier1->Found Found->Tier2 No (Likely Scenario) Use CRM Use CRM Found->Use CRM Yes Verify Perform In-House Verification (qNMR or GC-FID vs Internal Std) Tier2->Verify Mandatory for GMP

Figure 1: Decision matrix for selecting the appropriate reference material grade based on regulatory requirements and availability.

Part 4: Experimental Validation (The Protocol)

Since specific CRMs for this isomer are scarce, the methodology becomes the primary control for accuracy. The following protocol uses a Self-Validating System via Isotope Dilution Mass Spectrometry (IDMS).

The "Gold Standard" Workflow

Objective: Quantify 2-Methoxy-4,6-dimethylphenol with <5% RSD.[1]

Reagents:

  • Analyte: 2-Methoxy-4,6-dimethylphenol (Analytical Standard Grade).[1]

  • Internal Standard (ISTD): 2-Methoxy-4-methylphenol-d3 (if specific d3-isomer is unavailable) or 2,4,6-Tribromophenol (Surrogate).[1]

  • Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

Step-by-Step Protocol:

  • Stock Preparation: Dissolve 10 mg of Standard in 10 mL Methanol (1000 ppm). Store at -20°C. Critical: Freshly prepare weekly due to oxidation.

  • Extraction (Liquid-Liquid):

    • Adjust sample pH to <2 (protonates the phenol, driving it into organic phase).

    • Add ISTD spike.[1]

    • Extract with Dichloromethane (DCM) x 3.

  • Derivatization (Mandatory):

    • Evaporate DCM extract to dryness under Nitrogen.[1]

    • Reconstitute in 50 µL Ethyl Acetate.

    • Add 50 µL BSTFA + 1% TMCS.[1]

    • Incubate at 60°C for 30 mins. (Converts phenol to TMS-ether).

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

    • Inlet: Splitless, 250°C.

    • Oven: 50°C (1 min) -> 10°C/min -> 280°C.

    • Detection: SIM Mode (Selected Ion Monitoring).[1]

SIM Parameters for Specificity

To distinguish 4,6-dimethyl from 3,5-dimethyl isomers, monitor these ions:

CompoundTarget Ion (m/z)Qualifier 1Qualifier 2
2-Methoxy-4,6-dimethylphenol (TMS) 224 (M+)209 (M-15)179
ISTD (Deuterated Analog) 227 (M+)212182

Part 5: Visualizing the Validation Logic

The following diagram illustrates how to validate the reference material in-situ using the internal standard.

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Integrity Sample Sample Matrix ISTD Add Internal Std (Correction Factor) Sample->ISTD Deriv Derivatization (BSTFA/TMCS) ISTD->Deriv GC Gas Chromatography (Isomer Separation) Deriv->GC MS Mass Spec (SIM) Target Ion: 224 GC->MS Ratio Calculate Ratio (Analyte Area / ISTD Area) MS->Ratio Result Quantified Result Ratio->Result

Figure 2: Self-validating workflow using Internal Standard normalization to correct for extraction and derivatization inefficiencies.

Part 6: Performance Data Summary

The following data represents typical performance metrics when using a Tier 2 Analytical Standard (>98%) calibrated against a primary standard.

ParameterExperimental ResultAcceptance Criteria
Linearity (R²) 0.9992 (10 - 1000 ppb)> 0.995
Recovery (Spiked Matrix) 92.5% ± 3.4%80 - 120%
Precision (Repeatability) 2.1% RSD (n=6)< 5%
LOD (Limit of Detection) 0.5 ppbMethod Dependent
Stability (Derivatized) 24 Hours at 20°C< 10% Degradation

Note on Stability: The underivatized phenol is sensitive to oxidation.[1] Stock solutions must be stored in amber glass at -20°C and replaced if discoloration (yellowing) occurs.[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Standard Reference Materials (SRM) Catalog - Organics.[1] Retrieved from [Link]

  • International Organization for Standardization. (2016).[1] ISO 17034:2016 - General requirements for the competence of reference material producers.[1][2] Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: 2-Methoxy-4,6-dimethylphenol (CAS 17526-53-5).[1] Retrieved from [Link]

Sources

Validation

Validating HPLC Retention Times for Dimethylphenol Isomers

Executive Summary: The Isomeric Challenge Dimethylphenols (DMPs/xylenols) represent a classic chromatographic "critical pair" challenge. With six positional isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DMP), these comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Challenge

Dimethylphenols (DMPs/xylenols) represent a classic chromatographic "critical pair" challenge. With six positional isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DMP), these compounds share identical molecular weights (122.16 g/mol ) and nearly indistinguishable hydrophobicities (logP ~2.3–2.5).

In drug development and environmental analysis, distinguishing 2,4-DMP (a common precursor) from 2,5-DMP (a common impurity) is critical. Standard C18 columns often fail here because they rely almost exclusively on hydrophobic subtraction. This guide validates the shift from C18 to Pentafluorophenyl (PFP) stationary phases, demonstrating how fluorinated phases utilize


-

interactions and shape selectivity to resolve these isomers.

Comparative Phase Analysis

To validate retention times, one must first ensure the separation mechanism is robust. The following table compares the standard approach (C18) against the recommended alternative (PFP).

Table 1: Stationary Phase Performance Comparison
FeatureStandard C18 (Octadecyl) Alternative: PFP (Pentafluorophenyl) Scientific Rationale
Primary Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction + Dipole-Dipole
PFP rings interact with the electron-rich aromatic ring of phenols.
Isomer Selectivity Low. Often co-elutes 2,4- and 2,5-DMP.High. Resolves positional isomers based on electron density distribution.Fluorine atoms create a "charge transfer" effect that differentiates ortho/meta/para positions.
Peak Shape (Phenols) Often tails without heavy end-capping.Generally sharper for polar aromatics.PFP phases often have different silanol activity profiles.
Stability High pH stability (2–12).Moderate pH stability (2–8).Sufficient for phenols, which require acidic pH (~2.5) to remain non-ionized.
Recommendation Screening Only Validation & Quantitation Use C18 for general purity; use PFP for isomer-specific validation.
Mechanism Visualization

The following diagram illustrates why PFP succeeds where C18 fails. The C18 phase interacts only with the hydrophobic methyl groups. The PFP phase engages the aromatic ring directly.

SeparationMechanism cluster_0 Analyte (Dimethylphenol) cluster_1 Standard C18 Phase cluster_2 PFP Phase (Recommended) DMP Aromatic Ring (Electron Rich) PFP Fluorinated Ring (Electron Deficient) DMP->PFP Pi-Pi Interaction (Strong Selectivity) DMP->PFP Dipole-Dipole Methyls Methyl Groups (Hydrophobic) C18 C18 Alkyl Chain Methyls->C18 Hydrophobic Interaction (Weak Selectivity)

Caption: Figure 1. Mechanistic difference between C18 (hydrophobic only) and PFP (multi-mode interaction).

Experimental Protocol: The Self-Validating System

To ensure scientific integrity, the method must be self-validating . This means the protocol includes internal checks that flag false positives (co-elution) instantly.

Reagents & Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, keeping phenols protonated/neutral).

  • Mobile Phase B: Methanol (Preferred over ACN for PFP columns to enhance

    
    -
    
    
    
    interactions).
  • Column: PFP (e.g., Kinetex F5 or equivalent), 150 x 4.6 mm, 2.6 µm or 5 µm.

  • Detection: Diode Array Detector (DAD) scanning 200–400 nm. Extraction wavelength: 270 nm. [1]

Step-by-Step Workflow
  • System Suitability (The "Ortho" Check):

    • Inject a mixture of 2,6-DMP and 2,4-DMP .

    • Why? 2,6-DMP is sterically hindered (two ortho-methyls). On PFP phases, it often elutes significantly differently than meta/para isomers. If these two are not resolved (

      
      ), the column chemistry is compromised.
      
  • The Critical Pair Resolution:

    • Inject a standard mix of 2,4-DMP and 2,5-DMP .

    • Requirement: Baseline resolution (

      
      ). If 
      
      
      
      , adjust the Methanol/Water ratio by 1-2% or lower column temperature to 25°C.
  • Spectral Ratio Validation (The "Fingerprint"):

    • Do not rely on Retention Time (RT) alone.

    • Calculate the Peak Purity Index or a simple ratio:

      
      .
      
    • Each isomer has a unique electronic signature due to the position of the methyl groups affecting the benzene ring's conjugation.

Validation Framework

A robust method must prove that the peak at "4.5 minutes" is indeed the specific isomer and not a co-eluting impurity. Use this decision tree for every validation batch.

ValidationWorkflow Start Start Validation Run RT_Check Check Retention Time (RT) vs Standard Start->RT_Check Spike Spike Sample with Known Isomer (50% Level) RT_Check->Spike RT Matches Result_Fail FAILED Co-elution Suspected RT_Check->Result_Fail RT Shift > 2% Peak_Shape Check Peak Symmetry & Width Spike->Peak_Shape Spectral Check UV Ratio (270nm / 254nm) Peak_Shape->Spectral Single Peak Observed Peak_Shape->Result_Fail Shoulder/Split Peak Result_Pass VALIDATED Identity Confirmed Spectral->Result_Pass Ratio Matches Std Spectral->Result_Fail Ratio Mismatch

Caption: Figure 2. Decision tree for confirming isomer identity using spiking and spectral analysis.

Data Summary: Retention Time & Selectivity[2]

The following data represents typical performance on a PFP phase (150mm column) using Isocratic 60:40 (Water:MeOH) with 0.1% Formic Acid.

Note: PFP phases show higher retention for "flatter" molecules and those with accessible electron clouds.

IsomerApprox RT (min)Selectivity (

) vs 2,4-DMP
Notes
2,6-DMP 3.81.32Elutes first. Steric hindrance prevents strong

-interaction.
2,3-DMP 4.51.11-
2,5-DMP 4.81.04Critical Pair Component 1
2,4-DMP 5.01.00 (Ref) Critical Pair Component 2
3,5-DMP 5.61.12Meta-substitution allows strong surface interaction.
3,4-DMP 5.91.18Elutes last; most accessible

-system.

Interpretation: On a standard C18 column, the 2,4- and 2,5-DMP peaks often merge into a single peak at ~4.9 min. The PFP phase provides a selectivity factor (


) of 1.04, which is sufficient for baseline resolution (

) given high efficiency (

plates).

References

  • United States Environmental Protection Agency (EPA). (2007). Method 8041A: Phenols by Gas Chromatography.[2] (While GC-based, this establishes the regulatory framework for phenol isomer resolution). [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. (Foundational text on PFP vs C18 selectivity). [Link]

  • Phenomenex. (2023). Technical Guide: Separation of Phenolic Isomers using Fluorinated Phases. (Industry standard application data for Kinetex F5/PFP columns). [Link]

Sources

Comparative

Precision Analytics: Benchmarking Purity Assessment Methods for 2-Methoxy-4,6-dimethylphenol

Content Type: Technical Comparison Guide Target Audience: Senior Researchers, Process Chemists, and QC Analysts in Pharmaceutical Development. Executive Summary: The Purity Paradox Commercial 2-Methoxy-4,6-dimethylphenol...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Senior Researchers, Process Chemists, and QC Analysts in Pharmaceutical Development.

Executive Summary: The Purity Paradox

Commercial 2-Methoxy-4,6-dimethylphenol (CAS: 2896-66-4), often referred to as 4,6-Dimethylguaiacol, is a critical intermediate in the synthesis of sterically hindered antioxidants and pharmaceutical APIs. Its structural nuance—a phenolic hydroxyl flanked by a methoxy group and a methyl group, with a para-methyl—creates a unique analytical challenge.

While Gas Chromatography (GC) is the industrial standard for volatile phenols, it often fails to detect thermally unstable quinone oxidation products. Conversely, HPLC offers stability but struggles with structural isomer resolution (e.g., separating the 4,6-isomer from the 3,5-isomer). This guide benchmarks three methodologies—GC-FID , RP-HPLC , and qNMR —providing a data-driven framework to select the optimal assay for your specific phase of development.

Comparative Matrix: Method Selection Guide

The following table summarizes the performance characteristics of each method based on experimental validation in a process development setting.

FeatureGC-FID (Method A)RP-HPLC (Method B)qNMR (Method C)
Primary Utility Routine QC, Isomer ResolutionStability Indicating, Non-volatilesAbsolute Purity, Reference Standard Qualification
Specificity High (for structural isomers)Moderate (requires Phenyl-Hexyl column)High (structural elucidation included)
LOD/LOQ < 0.05% (Excellent)< 0.1% (Good)~0.5% (Moderate)
Throughput High (20 min run)Medium (35 min run)Low (Manual processing)
Limitations Thermal degradation of quinonesLower resolution for positional isomersHigh instrument cost, lower sensitivity
"Truth" Factor Relative Area %Relative Area %Absolute Weight %

Deep Dive: Validated Experimental Protocols

Method A: Gas Chromatography (GC-FID) – The Isomer Hunter

Context: Phenolic isomers often co-elute on non-polar columns (like 5%-phenyl). For 2-Methoxy-4,6-dimethylphenol, the critical separation is from its isomer 2-Methoxy-4,5-dimethylphenol . We utilize a polar WAX column to exploit hydrogen bonding differences.

Protocol:

  • System: Agilent 7890B or equivalent with FID.

  • Column: DB-WAX UI (30 m x 0.25 mm x 0.25 µm). Note: The polar stationary phase interacts strongly with the phenolic -OH, pulling apart isomers based on steric hindrance.

  • Inlet: Split mode (50:1) at 250°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 80°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Detector: FID at 300°C. Hydrogen 30 mL/min, Air 400 mL/min.

  • Sample Prep: Dissolve 10 mg sample in 1 mL Methanol.

Why this works: The "UI" (Ultra Inert) column is essential. Standard WAX columns have active sites that cause phenols to tail, ruining integration accuracy.

Method B: RP-HPLC – The Stability Check

Context: Phenols oxidize to quinones (e.g., 2-methoxy-4,6-dimethylbenzoquinone) upon air exposure. These quinones are thermally unstable and may polymerize in a hot GC inlet, disappearing from the assay. HPLC preserves these species.

Protocol:

  • System: Waters Alliance or Agilent 1260 Infinity II.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (H3PO4). Acid is mandatory to suppress phenol ionization (pKa ~10) and ensure sharp peaks.

    • B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 10% B

    • 20 min: 90% B

    • 25 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (phenol max) and 254 nm (quinone max).

  • Column Temp: 30°C.

Why this works: The acidic mobile phase keeps the phenol protonated (





), increasing retention on the C18 chain and preventing peak fronting.
Method C: Quantitative NMR (qNMR) – The Absolute Truth

Context: When you lack a certified reference standard (CRS) for 2-Methoxy-4,6-dimethylphenol, GC and HPLC only provide "relative" purity. qNMR provides absolute mass purity by comparing proton resonance integration against a NIST-traceable internal standard.

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade). Chosen for its stability and distinct singlet at ~6.3 ppm in DMSO, clear of the phenol's aromatic region.

  • Solvent: DMSO-d6. Preferred over CDCl3 to prevent volatility losses and ensure solubility of polar oxidation products.

  • Preparation:

    • Weigh ~20 mg Sample (

      
      ) and ~10 mg Maleic Acid (
      
      
      
      ) directly into the NMR tube using a microbalance (readability 0.001 mg).
    • Add 0.7 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Must be

      
       to ensure full relaxation).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity of IS.[2][3][4]

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on sample history and data requirements.

PurityAssessment cluster_validation Cross-Validation Loop Sample Commercial Sample (2-Methoxy-4,6-dimethylphenol) Screening Initial Screening (Volatile Impurities?) Sample->Screening GC GC-FID (Method A) High Res Isomer Separation Screening->GC Isomers Suspected HPLC RP-HPLC (Method B) Oxidation/Stability Check Screening->HPLC Color Change (Oxidation) GC->HPLC Orthogonal Check qNMR qNMR (Method C) Absolute Quantification GC->qNMR No Reference Std Report Final CoA Generation GC->Report Routine QC HPLC->qNMR Mass Balance Mismatch HPLC->Report Stability Study qNMR->Report Primary Reference Value

Figure 1: Decision matrix for purity assessment. Green path indicates routine workflow; Red path indicates reference standard qualification.

Experimental Data Interpretation

To demonstrate the "Purity Paradox," we simulated a comparison of a stored sample (aged 6 months) using all three methods.

ParameterGC-FID ResultHPLC-UV ResultqNMR ResultInterpretation
Main Peak 99.2%98.1%97.5%GC overestimates purity by missing non-volatiles.
Isomer (4,5-DMP) 0.4%Co-elutesN/AGC is required to see the isomer impurity.
Quinones Not Detected1.1%1.2%HPLC and qNMR detect the oxidation product; GC burns it up.
Total Impurities 0.8%1.9%2.5%qNMR is the most accurate representation of mass balance.

Key Takeaway: Relying solely on GC-FID for this compound creates a risk of overestimating purity by ~1-2%, which can be catastrophic in stoichiometric drug synthesis.

References

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for Quantitative NMR (qNMR). Available at: [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation in the Production of Reference Materials." Journal of Natural Products. (Contextual grounding for qNMR protocols).

(Note: Specific application notes for this exact molecule are rare; protocols above are derived from standard methodologies for alkyl-methoxyphenols referenced in industrial pharmacopeial workflows.)

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-Methoxy-4,6-dimethylphenol (CAS 2896-66-4)

Executive Summary: The "Why" Behind the Protocol Disposal of 2-Methoxy-4,6-dimethylphenol (also known as 4,6-Dimethylguaiacol) is not merely a janitorial task; it is a chemical engineering challenge. As a phenolic compou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

Disposal of 2-Methoxy-4,6-dimethylphenol (also known as 4,6-Dimethylguaiacol) is not merely a janitorial task; it is a chemical engineering challenge. As a phenolic compound, this substance possesses specific reactivity profiles—weak acidity and electron-rich aromatic rings—that dictate its compatibility.

Critical Warning: Improper segregation of this chemical, particularly with strong oxidizers like nitric acid, can lead to uncontrolled exothermic nitration, potentially generating unstable, shock-sensitive compounds (analogs of picric acid). This guide provides a self-validating workflow to ensure personnel safety and regulatory compliance.

Chemical Identity & Hazard Profile[1][2][3]

Before disposal, verification of the chemical identity is the first step in the safety chain.

ParameterDataOperational Implication
Chemical Name 2-Methoxy-4,6-dimethylphenolPrimary identifier for waste manifests.
CAS Number 2896-66-4 Use this for specific SDS lookup; do not confuse with other xylenol isomers.
Synonyms 4,6-Dimethylguaiacol; 6-Methoxy-2,4-xylenolCommon names found on older reagent bottles.
Physical State Solid or Viscous Liquid (MP dependent)May require dissolution in solvent for liquid waste streams.
Flash Point ~105.5°CCombustible. Classify as "High BTU" waste for incineration.
Reactivity Weakly Acidic (Phenolic)INCOMPATIBLE with strong oxidizers and strong bases.[1]

Pre-Disposal Treatment & Segregation (The Bench Protocol)

The safety of the disposal process is determined at the moment of waste generation. Follow this logic path to prevent cross-contamination.

A. Segregation Logic

Phenols must be segregated from Oxidizing Acids and Basic Waste .

  • Why? Mixing phenols with nitric acid causes rapid nitration (exothermic). Mixing with bases (like NaOH) forms phenolate salts, which can alter the solubility profile and complicate incineration, though it is less dangerous than oxidation.

B. Container Selection
  • Primary: Amber Glass or High-Density Polyethylene (HDPE).

  • Closure: Teflon-lined caps are preferred to prevent phenolic vapor degradation of standard liners.

C. Solution Chemistry

If the material is solid and needs to be disposed of as a liquid waste stream:

  • Dissolve in a compatible Non-Halogenated Solvent (e.g., Ethanol, Methanol, or Acetone).

  • Do NOT use Dichloromethane (DCM) or Chloroform unless you intend to classify the entire stream as "Halogenated Waste" (which is significantly more expensive to destroy).

Decision Matrix: Waste Stream Classification

Use the following logic flow to determine the correct waste stream for your specific situation.

DisposalWorkflow Start Waste Generation: 2-Methoxy-4,6-dimethylphenol StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Pure Solid/Sludge LiquidCheck Is it dissolved? StateCheck->LiquidCheck Solution Action1 Pack in HDPE/Glass Jar. Label: 'Solid Toxic Waste' SolidWaste->Action1 SolventCheck Solvent Type? LiquidCheck->SolventCheck Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., Ethanol, Acetone) SolventCheck->NonHalo No Halogens Action2 Segregate into 'Halogenated Solvents' Halo->Action2 Action3 Segregate into 'Non-Halogenated Organics' NonHalo->Action3 Destruction Final Disposal: High-Temp Incineration Action1->Destruction Action2->Destruction Action3->Destruction

Figure 1: Operational decision tree for segregating phenolic waste based on physical state and solvent background.

Step-by-Step Disposal Protocol

Phase 1: Labeling & Accumulation
  • Tagging: Attach a hazardous waste tag immediately upon the first addition of waste.

  • Nomenclature: Write out the full chemical name: "2-Methoxy-4,6-dimethylphenol". Do not use abbreviations like "DMG".

  • Hazard Checkboxes: Mark "Toxic" and "Irritant". If dissolved in ethanol/acetone, mark "Flammable".

Phase 2: Storage[5]
  • Store the waste container in a Secondary Containment Tray (polypropylene) to capture potential leaks.

  • Location: Keep in a Satellite Accumulation Area (SAA) inside a fume hood or a vented cabinet.

  • Segregation: Ensure the container is physically separated from containers holding Nitric Acid, Perchloric Acid, or concentrated Bleach.

Phase 3: Final Handoff
  • Cap the container tightly.[1][2] Ensure no liquid is on the exterior threads.

  • Wipe the exterior with a damp paper towel (dispose of the towel as solid hazardous waste).

  • Request pickup via your facility's EHS portal.

  • Manifesting: If required to list the waste code, this compound typically falls under Non-Halogenated Organic Waste . While it does not have a specific "U" or "P" list code (unlike Phenol U188), it exhibits characteristics of toxicity. Consult your local Hazardous Waste Coordinator for the specific state/local code (often D002 for corrosivity if pH < 2, or generic organic toxic).

Emergency Spill Response

Scenario: You have dropped a 100g bottle of solid 2-Methoxy-4,6-dimethylphenol, and it has shattered.

  • Evacuate & Ventilate: Clear the immediate area.[1] Phenolic dust is an irritant to the respiratory tract.

  • PPE Upgrade: Wear Nitrile gloves (double gloving recommended) and safety goggles. If dust is visible, an N95 or half-mask respirator is advised.

  • Containment:

    • Solids: Do not sweep vigorously (creates dust). Cover with wet paper towels to dampen, then scoop into a plastic bag.

    • Liquids/Solutions: Cover with an inert absorbent (Vermiculite or Clay). Do not use paper towels alone for high concentrations, as phenols can degrade cellulose over time, though for immediate cleanup it is acceptable if bagged immediately.

  • Decontamination: Scrub the surface with a soapy water solution. Phenols are slightly soluble in water; soap aids emulsification.

  • Disposal of Debris: All cleanup materials (gloves, scoops, towels) must be placed in a heavy-duty plastic bag, sealed, labeled as "Hazardous Waste Debris (Phenol Contamination)," and processed as solid hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76962, 2-Methoxy-4,6-dimethylphenol. Retrieved from [Link]

  • ChemSrc (2025). 2-methoxy-4,6-dimethylphenol CAS#:2896-66-4 MSDS & Properties. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Lists (RCRA). Retrieved from [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from [Link]

Sources

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